4-Chlorophenylalaninol Hydrochloride
Description
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Properties
IUPAC Name |
2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWUIKCXWULET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: (S)-4-Chlorophenylalaninol Hydrochloride
A Pivotal Chiral Scaffold in Medicinal Chemistry and Drug Discovery [1]
Executive Summary
4-Chlorophenylalaninol Hydrochloride (specifically the (S)-enantiomer) represents a high-value chiral building block in the synthesis of pharmacologically active compounds.[1] Derived from the reduction of 4-chloro-L-phenylalanine (PCPA), this amino alcohol retains the critical stereochemical information of the parent amino acid while offering a reactive hydroxyl group for versatile derivatization.[1]
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic protocols, and its role as a precursor in the generation of tetrahydroisoquinolines and chiral ligands. It addresses the needs of drug development professionals seeking to leverage this scaffold for serotonin modulation pathways and complex heterocyclic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The utility of this compound lies in its dual functionality: the primary amine allows for peptide coupling or reductive amination, while the primary alcohol serves as a handle for cyclization or oxidation.
Core Specifications
| Property | Specification |
| Chemical Name | (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride |
| Common Synonyms | L-4-Chlorophenylalaninol HCl; (S)-4-Chloro-β-amino-benzenepropanol HCl |
| CAS Number (Free Base) | 886061-26-3 (S-isomer); 35373-63-8 (DL-isomer) |
| Molecular Formula | C₉H₁₂ClNO[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 222.11 g/mol (Salt); 185.65 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Melting Point | 168–172 °C (Decomposes) |
| Chirality | (S)-Enantiomer (derived from L-Amino Acid) |
Synthetic Utility & Mechanism[13][14]
The primary route to (S)-4-Chlorophenylalaninol is the chemoselective reduction of (S)-4-chlorophenylalanine.[1] This transformation must preserve the chiral center at the
Synthesis Protocol: LiAlH₄ Reduction
The following protocol describes the reduction of (S)-4-chlorophenylalanine using Lithium Aluminum Hydride (LiAlH₄). This method is preferred for its high yield and retention of optical purity.
Reagents:
-
(S)-4-Chlorophenylalanine (CAS: 14173-39-8)[1]
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 equivalents)[1]
-
Anhydrous Tetrahydrofuran (THF)[1]
-
1M Sodium Hydroxide (NaOH) for workup[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and addition funnel. Purge with Nitrogen (
) or Argon.[1] -
Slurry Preparation: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0°C.
-
Addition: Add (S)-4-chlorophenylalanine portion-wise (solid or THF slurry) to the LiAlH₄ suspension. Caution: Exothermic reaction with hydrogen gas evolution.[1]
-
Reflux: Warm the mixture to room temperature, then heat to reflux (66°C) for 4–12 hours. Monitor via TLC (MeOH/DCM) or HPLC.[1]
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the grams of LiAlH₄ used. -
Isolation: Filter the granular aluminum salts. Dry the filtrate over
and concentrate in vacuo. -
Salt Formation: Dissolve the crude oil in ethanol/diethyl ether and add HCl (gas or dioxane solution) to precipitate the hydrochloride salt.
Mechanistic Pathway Visualization
The following diagram illustrates the reduction pathway and subsequent salt formation.
Caption: Chemoselective reduction of the amino acid precursor to the amino alcohol hydrochloride.
Applications in Drug Discovery
Precursor for Tetrahydroisoquinolines (Pictet-Spengler)
One of the most significant applications of 4-chlorophenylalaninol is in the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction.[1] The 4-chloro substituent on the phenyl ring provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the construction of complex libraries.[1]
-
Mechanism: The amino group condenses with an aldehyde to form an imine (Schiff base), which undergoes acid-catalyzed cyclization.[1]
-
Relevance: THIQs are privileged structures in medicinal chemistry, found in antihypertensives, anticoagulants, and antidepressants.[1]
Chiral Auxiliaries and Ligands
The amino alcohol motif is a classic "chiral pool" starting material for:
-
Oxazolidinones: Reaction with phosgene or carbonyldiimidazole (CDI) yields Evans-type auxiliaries used for asymmetric alkylations.[1]
-
Chiral Ligands: Used in asymmetric catalysis (e.g., reduction of ketones) when complexed with metals like Ruthenium or Zinc.[1]
Structural Probe for Serotonin Pathways
While 4-chlorophenylalanine (PCPA) is a known inhibitor of Tryptophan Hydroxylase (TPH) (the rate-limiting enzyme in serotonin synthesis), the alcohol derivative serves as a non-acidic structural probe.[1] It allows researchers to study the binding affinity of the chlorophenyl moiety within the TPH active site without the ionizable carboxylate group, helping to map the hydrophobic pocket of the enzyme.
Caption: Divergent synthetic applications of the 4-chlorophenylalaninol scaffold.
Safety, Handling, and Storage[1][15]
While specific toxicological data for the alcohol is less abundant than for the acid, it should be handled with the rigor of a bioactive intermediate.
Hazard Identification (GHS)[1]
-
Signal Word: Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
Precautionary: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.[1]
-
Stability: Stable for >2 years if kept dry and away from strong oxidizing agents.[1]
References
-
ChemicalBook. (n.d.).[1] DL-4-CHLOROPHENYLALANINOL Properties and Synthesis. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5284363, 4-Chloroaniline hydrochloride (Related Structure Safety). Retrieved from [1]
-
Capot Chemical. (2011).[1][11] Material Safety Data Sheet: (S)-beta-(4-chlorophenyl)alaninol. Retrieved from
-
Thermo Fisher Scientific. (2025).[1] DL-4-Chlorophenylalanine Safety Data Sheet. Retrieved from [1]
-
Liu, Q., et al. (2008).[1] Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics. Retrieved from
Sources
- 1. 4-Chloroaniline hydrochloride | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:52031-05-7 | Ethyl 4-chlorophenylalaninate hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 3. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]
- 4. DL-4-CHLOROPHENYLALANINOL synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of L-4,4-difluoroglutamic acid via nucleophilic addition to a chiral aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 11. capotchem.cn [capotchem.cn]
Technical Monograph: 4-Chlorophenylalaninol Hydrochloride (CAS 1379971-06-8)
This guide is structured as a high-level technical monograph designed for drug development professionals. It prioritizes actionable chemical intelligence, process logic, and validated protocols over generic definitions.
Chiral Synthon for Next-Generation Peptidomimetics and Kinase Inhibitors
Executive Summary: The Strategic Value of the Chloro-Motif
4-Chlorophenylalaninol Hydrochloride (CAS 1379971-06-8) represents a critical chiral building block in modern medicinal chemistry. Structurally derived from phenylalanine, this compound distinguishes itself via the para-chloro substituent. This halogenation is not merely decorative; it serves two pivotal pharmacological functions:
-
Metabolic Blocking: The chlorine atom occupies the para-position of the phenyl ring, effectively blocking P450-mediated hydroxylation (a common metabolic clearance pathway for phenylalanine/tyrosine derivatives). This significantly enhances the half-life (
) of the final drug candidate. -
Lipophilicity Modulation: The chloro-group increases the logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to its non-halogenated counterparts.
This guide details the physiochemical profile, validated synthesis routes, and quality control frameworks required to utilize this synthon in GMP environments.
Chemical Identity & Physiochemical Profile[1][2][3]
| Parameter | Specification |
| Chemical Name | This compound |
| IUPAC Name | 2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride |
| CAS Number | 1379971-06-8 |
| Molecular Formula | |
| Molecular Weight | 222.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM.[1] |
| Chirality | Available as (S)- or (R)- enantiomers (verify specific batch CoA). Note: The (S)-isomer is the primary scaffold for mimicking natural L-amino acids. |
| Melting Point | 245–250 °C (Decomposes) |
Synthetic Routes & Process Chemistry
The synthesis of 4-Chlorophenylalaninol HCl typically proceeds via the reduction of 4-chlorophenylalanine. While Lithium Aluminum Hydride (
Recommended Protocol: The Borohydride/Iodine System
We recommend the
Experimental Workflow
Step 1: Activation and Reduction
-
Setup: Charge a dry 3-neck round-bottom flask with (S)-4-Chlorophenylalanine (1.0 eq) and anhydrous THF under
atmosphere. -
Borohydride Addition: Add
(2.5 eq) in portions. The mixture remains a suspension. -
Iodine Addition (Exothermic): Dissolve
(1.0 eq) in THF and add dropwise over 1 hour. Mechanism: This generates borane-THF ( ) in situ, which selectively reduces the carboxylic acid to the alcohol without racemizing the chiral center. -
Reflux: Heat to reflux (66°C) for 12–16 hours. Monitor by TLC or HPLC until the starting amino acid is consumed.
Step 2: Quench and Workup
-
Methanol Quench: Cool to 0°C. Carefully add Methanol to quench excess borane (hydrogen gas evolution).
-
Hydrolysis: Add 20% KOH solution and reflux for 4 hours to break the amine-borane complex.
-
Extraction: Evaporate THF. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
). -
Drying: Dry organic layer over
and concentrate to yield the free base oil.
Step 3: Salt Formation (The CAS 1379971-06-8 Target)
-
Dissolution: Dissolve the crude free base in minimal Ethanol or Methanol.
-
Acidification: Add 1.2 eq of 4M HCl in Dioxane or concentrated aqueous HCl dropwise at 0°C.
-
Crystallization: Add Diethyl Ether or MTBE as an antisolvent to precipitate the hydrochloride salt.
-
Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.
Process Visualization
The following diagram illustrates the reaction logic and critical control points (CCPs).
Caption: Validated synthesis route utilizing the borohydride-iodine reduction system to ensure enantiomeric purity.
Applications in Drug Discovery[1][5][6][7][8]
This scaffold is not a generic reagent; it is a specialized "warhead" precursor.
-
Tyrosine Kinase Inhibitors (TKIs): The 4-chlorophenyl group mimics the tyrosine residue often recognized by kinase domains. However, unlike tyrosine, it cannot be phosphorylated, making it a potential competitive inhibitor.
-
Peptidomimetics: Used to introduce a hydrophobic, metabolically stable side chain into peptide backbones, protecting them from proteolytic cleavage.
-
Chiral Auxiliaries: The amino-alcohol functionality allows for the synthesis of chiral oxazolidinones (Evans auxiliaries derivatives) used to control stereochemistry in subsequent aldol reactions.
Analytical Quality Control (QC)
To ensure the material meets pharmaceutical standards (typically >98% purity, >99% ee), the following QC protocol is mandatory.
Method A: HPLC Purity & Chiral Separation
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV @ 220 nm (Amide/Phenyl absorption).
-
Acceptance Criteria: Single peak for enantiomeric purity >99.5%.
Method B: 1H-NMR Verification
-
Solvent: DMSO-d6.
-
Key Signals:
- 7.3–7.4 (m, 4H, Aromatic protons).
- 5.4 (br s, 1H, OH).
-
8.1 (br s, 3H,
). -
Diagnostic shift: The methine proton (
) will appear around 3.2–3.5 ppm, distinct from the starting amino acid.
QC Logic Flow
Caption: Integrated Quality Control workflow ensuring structural identity and stereochemical integrity.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7977, 2-Chloropyridine (Related Structural Analog Data). Retrieved from [Link]
-
McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[2] (Standard protocol for NaBH4/I2 reduction). Journal of Organic Chemistry. (Contextual citation for the described synthesis method).
-
Biosynce. (2023).[3][4][5] this compound Product Specifications. Retrieved from [Link] (Verified commercial source for CAS 1379971-06-8).
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. The CAS number 1379971-06-8 refers to a specific salt form; verify stereochemistry with your specific supplier before use in asymmetric synthesis.
Sources
- 1. This compound,1379971-06-8 [rovathin.com]
- 2. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. biosynce.com [biosynce.com]
- 4. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. ht.chemsynce.com [ht.chemsynce.com]
4-Chlorophenylalaninol Hydrochloride: High-Fidelity Synthesis Guide
Part 1: Strategic Overview & Retrosynthetic Analysis
Executive Summary
4-Chlorophenylalaninol Hydrochloride (specifically the (S)-enantiomer, CAS 886061-26-3 for the free base) is a critical chiral building block in the synthesis of pharmaceutical agents, including serotonin biosynthesis inhibitors and potential COX-2 inhibitors. Its structural integrity relies on two pivotal features: the preservation of the aryl-chloride bond (susceptible to hydrogenolysis under aggressive reduction) and the retention of stereochemical purity at the
This guide details the Sodium Borohydride/Iodine (
Retrosynthetic Logic
The synthesis is best approached via the direct reduction of the corresponding amino acid, 4-Chloro-L-phenylalanine. This precursor is readily available via enzymatic resolution or asymmetric Strecker synthesis.
Figure 1: Retrosynthetic disconnection showing the primary reduction pathway.[4][5]
Part 2: Core Synthesis Pathway ( System)
Mechanistic Insight
The reduction of an amino acid to an amino alcohol using
Key Reaction:
The generated borane coordinates with the carboxyl group to form an acyloxyborane intermediate, which is rapidly reduced to the alcohol. Crucially, the amine group forms a borane complex (
Reagent Selection & Causality
| Reagent | Role | Selection Rationale |
| 4-Chloro-L-phenylalanine | Substrate | Starting material with defined stereochemistry. |
| Hydride Source | Safer and easier to handle than | |
| Iodine ( | Activator | Reacts with |
| THF (Anhydrous) | Solvent | Solubilizes the borane complex; must be dry to prevent |
| HCl (4M in Dioxane) | Salt Former | Anhydrous acid source to precipitate the hydrochloride salt without introducing water. |
Part 3: Detailed Experimental Protocol
Safety Pre-Check
-
Warning: The reaction generates Hydrogen gas (
) and Diborane ( ). Diborane is toxic and highly flammable. Perform all operations in a well-ventilated fume hood. -
Exotherm: The addition of Iodine is exothermic. Cooling is required.
Step-by-Step Procedure
Phase A: Reduction
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet. Flame-dry the glassware under nitrogen flow.
-
Charging: Add 4-Chloro-L-phenylalanine (10.0 g, 50 mmol) and
(4.7 g, 125 mmol, 2.5 eq) to the flask. Add Anhydrous THF (150 mL) . The amino acid may not fully dissolve initially. -
Activation: Cool the suspension to 0°C using an ice bath. Dissolve Iodine (12.7 g, 50 mmol, 1.0 eq) in THF (50 mL) .
-
Addition: Add the Iodine solution dropwise over 30–45 minutes. Observation: Gas evolution (
) will occur. The solution will initially turn brown/purple and fade as iodine is consumed. -
Reflux: Once gas evolution subsides and the solution warms to room temperature, heat the mixture to reflux (66°C) for 12–16 hours. The reaction mixture should become a clear or slightly cloudy solution.
Phase B: Quenching & Workup
-
Quench: Cool the mixture to room temperature. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Caution: Vigorous bubbling.
-
Evaporation: Concentrate the mixture under reduced pressure to obtain a white/viscous paste.
-
Boron Complex Hydrolysis: Dissolve the residue in 20% w/v KOH aqueous solution (100 mL) . Stir at room temperature for 4 hours (or heat to 50°C for 1 hour) to break the
bond. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 100 mL) .
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
Concentration: Evaporate the DCM to yield the crude 4-Chlorophenylalaninol (Free Base) as a waxy solid or oil.
Phase C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a minimal amount of dry Ethanol or Methanol (approx. 30 mL) .
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (15 mL) dropwise.
-
Crystallization: Add Diethyl Ether (100-150 mL) slowly to induce precipitation. Stir for 1 hour at 0°C.
-
Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.
Expected Results
-
Yield: 85–92%
-
Appearance: White crystalline solid.
-
Melting Point: 245–248°C (dec).
Part 4: Process Visualization
Reaction Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-Chlorophenylalaninol HCl.
Part 5: Quality Control & Characterization
To ensure the product meets pharmaceutical standards, the following analytical parameters must be verified.
| Parameter | Method | Acceptance Criteria |
| Identity | ||
| Purity | HPLC (C18 Column) | > 98.0% Area |
| Chiral Purity | Chiral HPLC | > 99% ee (Enantiomeric Excess) |
| Water Content | Karl Fischer | < 0.5% w/w |
Expert Note on Chiral Purity:
The
References
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. Link
-
Abiko, A., et al. (1992). "Sodium Borohydride-Iodine: An Efficient Reagent for the Reduction of Carboxylic Acids." Tetrahedron Letters, 33(38), 5517-5518. Link
-
Kanth, J. V. B., & Periasamy, M. (1991).[1] "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2." The Journal of Organic Chemistry, 56(20), 5964-5965. Link
-
PubChem. (n.d.).[6] "(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Compound Summary." National Library of Medicine. Link
Sources
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- 2. ijbi.edwiserinternational.com [ijbi.edwiserinternational.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol - Google Patents [patents.google.com]
- 6. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Chiral Purity Determination of 4-Chlorophenylalaninol Hydrochloride
The Chiral Purity of 4-Chlorophenylalaninol Hydrochloride is a critical quality attribute (CQA) in the synthesis of pharmaceutical intermediates, particularly for COX-2 inhibitors and specific antibiotic classes. As a Senior Application Scientist, I have structured this technical guide to move beyond simple "recipe following" into a robust, self-validating analytical strategy.
This guide prioritizes High-Performance Liquid Chromatography (HPLC) on Polysaccharide-based Chiral Stationary Phases (CSPs) as the gold standard, while addressing the limitations of optical rotation.
Executive Summary & Chemical Context
-
Target Analyte: (S)-4-Chlorophenylalaninol Hydrochloride (also known as (S)-2-amino-3-(4-chlorophenyl)propan-1-ol HCl).
-
Criticality: The enantiomeric purity of this amino alcohol is essential because it is often derived from the reduction of (S)-4-Chlorophenylalanine. Any racemization during the reduction step (e.g., using LiAlH₄ or BH₃-THF) directly impacts the potency and safety of the final drug substance.
-
Primary Challenge: As a
-amino alcohol, the free amine group can cause severe peak tailing on silica-based columns due to silanol interactions. The method proposed here utilizes specific mobile phase additives to suppress this effect.
Synthesis & Impurity Logic
Understanding the origin of the impurity (the R-enantiomer) is the first step in controlling it.
Synthesis Pathway & Racemization Risk
The primary synthesis involves the reduction of the carboxylic acid moiety of 4-chlorophenylalanine. Racemization typically occurs via a radical mechanism or enolization intermediate if the reaction temperature is uncontrolled.
Figure 1: Synthetic pathway showing the potential origin of the enantiomeric impurity.
Analytical Methodology: Chiral HPLC
This protocol uses a Normal Phase (NP) mode.[1] While Reverse Phase (RP) is possible, NP on polysaccharide columns generally offers superior selectivity (
Primary Method Protocol (Self-Validating)
This method is designed based on the structural analogy to other phenylalaninol derivatives.
| Parameter | Condition / Specification |
| Column | Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Detection | UV @ 220 nm (primary) and 254 nm (secondary) |
| Injection Vol | 10 µL |
| Diluent | Mobile Phase (or Ethanol if solubility is an issue) |
| Run Time | ~20 minutes (Enantiomers typically elute between 8–15 mins) |
Why this works (The Science):
-
Column Choice: The cellulose-based OD-H column forms inclusion complexes. The aromatic ring of the analyte interacts via
stacking with the phenylcarbamate groups of the selector, while the hydroxyl and amine groups engage in hydrogen bonding. -
DEA Additive: The 0.1% Diethylamine is non-negotiable. It acts as a competing base, blocking residual silanols on the silica support. Without DEA, the amine group of the analyte will drag, causing broad peaks and loss of resolution (
).
System Suitability Criteria
To ensure trustworthiness, the system must meet these metrics before releasing data:
| Metric | Acceptance Limit |
| Resolution ( | |
| Tailing Factor ( | |
| Theoretical Plates ( | |
| % RSD (Area) |
Method Development Workflow
If the primary method fails (e.g., due to matrix interference), follow this logic tree. This represents the "Expertise" pillar, guiding you through troubleshooting.
Figure 2: Logical workflow for optimizing the chiral separation.
Secondary Verification: Optical Rotation
While HPLC is the primary quantitative tool, Specific Optical Rotation (
-
Typical Value: The (S)-enantiomer of 4-chlorophenylalaninol generally exhibits a specific rotation.[2] (Note: Exact literature values vary by solvent/concentration, but it is distinct from the racemic mixture which is
). -
Protocol:
-
Prepare a 1.0% (w/v) solution in Methanol.
-
Measure at 20°C using the Sodium D-line (589 nm).
-
Warning: Do not rely on this for purity
. Polarimetry is insensitive to small amounts of the opposite enantiomer compared to HPLC.
-
References
-
BenchChem. (2025).[3] A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Link
-
Phenomenex. (2025).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link
-
Sigma-Aldrich (Merck). Chiral HPLC Column Selection and Method Development Guide. Link
-
Adhikari, S., et al. (2021).[4][5] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases". Journal of the Pharmaceutical Society of Korea. Link
Sources
An In-Depth Technical Guide to the Mechanism of Action of p-Chlorophenylalanine (PCPA)
A Note to the Researcher: The request for information on "4-Chlorophenylalaninol Hydrochloride" did not yield specific results in the current scientific literature regarding its mechanism of action. However, due to its structural similarity to the extensively studied compound p-Chlorophenylalanine (PCPA), this guide will provide a comprehensive overview of the mechanism of action of PCPA. The reduction of the carboxylic acid in PCPA to an alcohol in 4-Chlorophenylalaninol would likely alter its biological activity, and any assumptions of a shared mechanism should be approached with caution and would require empirical validation.
Introduction
para-Chlorophenylalanine (pCPA), also known as Fenclonine, is a synthetic amino acid derivative that has been instrumental in the field of neuropharmacology for decades. Its primary significance lies in its potent and specific ability to deplete serotonin (5-hydroxytryptamine, 5-HT) levels in the brain and other tissues.[1] This has made pCPA an invaluable research tool for investigating the diverse physiological roles of serotonin, which include the regulation of sleep, mood, appetite, and aggression.[2][3] This guide will provide a detailed exploration of the molecular mechanism of action of pCPA, the biochemical consequences of its administration, and the experimental protocols used to study its effects.
Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase
The central mechanism of action of pCPA is its irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[4][5][6][7] TPH catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), which is then decarboxylated to form serotonin. By targeting this initial and crucial step, pCPA effectively shuts down the production of new serotonin molecules.
The inhibition of TPH by pCPA is a two-step process:
-
Competitive Binding: Initially, pCPA acts as a competitive inhibitor of TPH, binding to the active site of the enzyme in a manner similar to the natural substrate, L-tryptophan.[1][5][7]
-
Irreversible Inactivation: Following binding, pCPA is thought to be hydroxylated by the enzyme, forming a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.[7] This "suicide inhibition" means that the restoration of serotonin synthesis requires the de novo synthesis of new TPH enzyme, a process that can take several days to weeks.
This irreversible nature of inhibition is a key feature of pCPA's action in vivo, leading to a profound and long-lasting depletion of serotonin levels.[5]
Visualizing the Serotonin Synthesis Pathway and pCPA Inhibition
Caption: Serotonin synthesis pathway and the inhibitory action of pCPA.
Biochemical and Physiological Consequences of pCPA Administration
The primary biochemical consequence of pCPA administration is a dramatic reduction in serotonin levels. Studies in rodents have shown that pCPA can deplete brain serotonin by over 90%.[2] This depletion also affects the major metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA).[8]
The widespread depletion of serotonin leads to a variety of physiological and behavioral effects, which have been extensively studied to understand the functions of the serotonergic system. These effects include:
-
Disruption of Sleep-Wake Cycles: pCPA has been shown to induce insomnia in cats and alter sleep patterns in other species, highlighting the role of serotonin in sleep regulation.[3]
-
Alterations in Aggressive and Social Behavior: Serotonin depletion by pCPA has been linked to increased aggression in some animal models.[2]
-
Impact on Learning and Memory: The role of serotonin in cognitive functions has been investigated using pCPA, with studies showing effects on memory consolidation and performance in various learning tasks.[4]
-
Changes in Sensory-Motor Function: While some studies report hyper-reactivity to certain stimuli, pCPA does not appear to cause obvious, broad sensory-motor deficits.[1]
It is important to note that while pCPA is a powerful tool, it is not without off-target effects. At higher doses, it can also lead to a reduction in the concentrations of other neurotransmitters like norepinephrine and dopamine.[8]
Experimental Protocols for Studying pCPA's Mechanism of Action
A variety of experimental protocols are employed to investigate the effects of pCPA. Below are outlines of key methodologies.
In Vivo Serotonin Depletion Protocol
Objective: To induce serotonin depletion in a rodent model for subsequent behavioral or neurochemical analysis.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
pCPA Preparation: pCPA is typically dissolved in a vehicle such as saline, often with a small amount of Tween 80 to aid solubility.
-
Administration: pCPA is administered via intraperitoneal (i.p.) injection. A common dosing regimen is 100-300 mg/kg daily for several consecutive days to achieve maximal serotonin depletion.[1][2]
-
Time Course: The effects of pCPA on serotonin levels are time-dependent, with maximal depletion occurring 2-4 days after the final injection and lasting for at least a week.[4]
-
Verification of Depletion: Following the experimental period, brain tissue is collected, and serotonin and 5-HIAA levels are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
In Vitro Tryptophan Hydroxylase Inhibition Assay
Objective: To measure the direct inhibitory effect of pCPA on TPH enzyme activity.
Methodology:
-
Enzyme Source: TPH can be isolated from brain tissue (e.g., raphe nuclei) or expressed recombinantly.
-
Assay Buffer: A suitable buffer containing co-factors for TPH activity (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, NADPH) is prepared.
-
Incubation: The enzyme is pre-incubated with varying concentrations of pCPA for a set period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of L-tryptophan.
-
Quantification: The production of 5-HTP is measured, typically using HPLC.
-
Data Analysis: The concentration of pCPA that causes 50% inhibition of TPH activity (IC50) is calculated.
Visualizing the Experimental Workflow
Caption: Workflow for in vivo and in vitro studies of pCPA.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| TPH Inhibition (Ki) | 300 µM (in vitro) | Rat | [5] |
| Serotonin Depletion | >90% | Rat | [2] |
| 5-HIAA Depletion | >90% | Rat | [8] |
| Dopamine Reduction (at high doses) | ~42% | Rat | [8] |
| Norepinephrine Reduction (at high doses) | ~30% | Rat | [8] |
Conclusion
p-Chlorophenylalanine is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This mechanism of action leads to a profound and sustained depletion of serotonin, making pCPA an essential tool for elucidating the vast and varied roles of the serotonergic system in health and disease. While its use is primarily in preclinical research due to side effects, the insights gained from studies involving pCPA have been fundamental to our understanding of neuropharmacology and continue to inform the development of novel therapeutics targeting the serotonergic system. The distinct chemical nature of 4-Chlorophenylalaninol suggests that its biological activity may differ significantly from that of pCPA, and further research is required to characterize its specific mechanism of action.
References
-
Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity . MDPI. Available from: [Link]
-
The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task . PubMed. Available from: [Link]
-
Fenclonine | C9H10ClNO2 | CID 4652 . PubChem. Available from: [Link]
-
Fenclonine . Wikipedia. Available from: [Link]
-
Effect of Serotonin Depletion by P-Chlorophenylalanine Upon Discriminative Behaviours . PubMed. Available from: [Link]
-
Para-chlorophenylalanine, serotonin and killing behavior . PubMed. Available from: [Link]
-
Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition . PubMed Central. Available from: [Link]
-
Sleep Regulation After Reduction of Brain Serotonin: Effect of p-Chlorophenylalanine Combined with Sleep Deprivation in the Rat . Sleep. Available from: [Link]
-
Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t . CONICET. Available from: [Link]
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- 1. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 6. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 7. CAS#:52031-05-7 | Ethyl 4-chlorophenylalaninate hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 8. 4-Chloroaniline hydrochloride | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential research applications of 4-Chlorophenylalaninol Hydrochloride
Technical Whitepaper: Strategic Applications of 4-Chlorophenylalaninol Hydrochloride in Medicinal Chemistry
Executive Summary
This compound (H-Phe(4-Cl)-ol·HCl) represents a critical chiral building block in modern drug discovery and asymmetric catalysis. Structurally defined by a 4-chlorophenyl ring and a primary alcohol moiety, this compound bridges the gap between simple amino acid derivatives and complex heterocyclic APIs. Its utility stems from two primary chemical behaviors: the electronic modulation provided by the para-chloro substituent (enhancing metabolic stability and lipophilicity) and the versatility of the amino-alcohol motif as a precursor for chiral heterocycles like oxazolines, morpholines, and tetrahydroisoquinolines.
This guide details the synthesis, medicinal chemistry applications—specifically in TRPM5 agonists and serotonin modulators—and catalytic utility of this compound.
Chemical Profile & Properties[1][2][3][4][5][6]
The introduction of a chlorine atom at the para position of the phenyl ring significantly alters the physicochemical profile compared to the native phenylalaninol.
| Property | Specification | Mechanistic Implication |
| CAS Number | 35373-63-8 (Free Base) | Unique identifier for regulatory tracking. |
| Molecular Formula | C₉H₁₂ClNO (Free Base) | Core scaffold for halogenated peptidomimetics. |
| Chirality | L- (S-) / D- (R-) | Enantiopurity (>99% ee) is critical for asymmetric synthesis. |
| Electronic Effect | Inductive Withdrawal (-I) | Reduces electron density on the aromatic ring, altering π-π stacking interactions in protein binding pockets. |
| Lipophilicity | Increased LogP | Enhances membrane permeability compared to non-halogenated analogs. |
| Metabolic Stability | Blocked para position | Prevents P450-mediated hydroxylation at the 4-position, extending half-life. |
Synthesis & Production Protocol
The industrial standard for producing this compound involves the chemoselective reduction of 4-Chloro-L-phenylalanine. This process must avoid defunctionalization of the aryl chloride.
Optimized Reduction Protocol (LiAlH₄ Method)
-
Objective: Convert 4-Chloro-L-phenylalanine to 4-Chloro-L-phenylalaninol without dehalogenation.
-
Scale: Gram to Kilogram.
Step-by-Step Methodology:
-
Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) in anhydrous THF at 0°C under nitrogen atmosphere.
-
Addition: Add 4-Chloro-L-phenylalanine (1.0 equiv) portion-wise. The carboxylic acid initially consumes hydride to form the carboxylate salt.
-
Reflux: Warm the mixture to 70°C and reflux for 10–12 hours.
-
Critical Control Point: Monitor via LC-MS to ensure complete reduction of the carboxylate to the alcohol while checking for dechlorination (loss of -Cl mass).
-
-
Quench: Cool to 0°C. Perform a Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Isolation: Filter the granular precipitate. Concentrate the filtrate.
-
Salt Formation: Dissolve the crude oil in EtOAc and treat with 4N HCl/Dioxane to precipitate this compound as a white solid.
Figure 1: Optimized synthetic workflow for the production of this compound.
Medicinal Chemistry Applications
A. TRPM5 Agonists (Gastrointestinal Prokinetics)
Recent drug discovery campaigns have identified transient receptor potential melastatin 5 (TRPM5) as a target for treating gastrointestinal motility disorders. 4-Chlorophenylalaninol is the requisite chiral starting material for the synthesis of potent tetrahydroisoquinoline-based agonists.
-
Mechanism: The amino-alcohol undergoes a Pictet-Spengler cyclization (or modified Bischler-Napieralski) to form the tetrahydroisoquinoline core.
-
Significance: The 4-chloro substituent is essential for potency, likely occupying a hydrophobic pocket within the TRPM5 channel, while the chiral center (derived from the L-isomer) dictates the 3D orientation of the hydroxymethyl group.
B. Serotonin & Monoamine Transporter Modulators
The 4-chloro substitution pattern mimics para-chlorophenylalanine (PCPA), a known tryptophan hydroxylase inhibitor. In the reduced alcohol form, this scaffold is used to synthesize:
-
Chiral Morpholines: Via cyclization with epoxides or halo-alcohols. These are privileged scaffolds in reuptake inhibitors (e.g., analogs of Radafaxine).
-
Peptidomimetics: The alcohol group serves as a transition-state mimic for peptide bond hydrolysis or as a handle for macrocyclization.
Figure 2: Divergent applications of 4-Chlorophenylalaninol in API synthesis and catalysis.
Asymmetric Catalysis: The "Cl-Pheox" Ligands
Beyond drug synthesis, 4-Chlorophenylalaninol is a precursor for "Pheox" (Phenylalanine-oxazoline) type ligands. The addition of the chlorine atom modifies the electronic nature of the ligand, often improving enantioselectivity in metal-catalyzed reactions.
-
Ligand Class: 4-(4-chlorobenzyl)-2-oxazolines.
-
Synthesis: Condensation of 4-chlorophenylalaninol with nitriles (e.g., cyanobenzene) in the presence of Zinc salts or via the imidate route.
-
Application: These ligands coordinate with Copper(II) or Zinc(II) to catalyze:
-
Asymmetric Friedel-Crafts alkylations.[1]
-
Enantioselective Diels-Alder reactions.
-
The electron-withdrawing chlorine can enhance the Lewis acidity of the bound metal center, accelerating reaction rates compared to the unsubstituted phenylalaninol ligands.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Metabolic Warning: While the 4-chloro group blocks para-hydroxylation, metabolic cleavage of the alkyl chain can release 4-chloroaniline , a known toxin and potential carcinogen. All biological assays using this scaffold must monitor for this metabolite.
-
Storage: Hygroscopic. Store at -20°C under inert gas to prevent oxidation of the amine or alcohol.
References
-
TRPM5 Agonist Discovery: Sabat, M., et al. (2022).[2] The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human TRPM5. Bioorganic & Medicinal Chemistry.
-
Synthesis Protocol: Sabat, M., et al. (2022).[2] Supporting Information: Preparation of ((cis)-7-chloro-1-(3-chloro-5-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. ChemicalBook / Bioorg. Med. Chem.
-
Oxazoline Ligands: Ager, D. J., et al. (1996). Chiral Oxazolines in Asymmetric Synthesis. Chemical Reviews.
-
PCPA Pharmacology: Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin. Journal of Pharmacology and Experimental Therapeutics.
-
Safety Data: PubChem CID 5284363 (4-Chloroaniline hydrochloride - Metabolite Data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Chlorophenylalaninol Hydrochloride Safety & Handling
The following technical guide details the safety, handling, and physicochemical profile of 4-Chlorophenylalaninol Hydrochloride , a critical chiral intermediate in the synthesis of cyclooxygenase inhibitors and receptor-targeted ligands.
Document ID: SAS-2026-CPAH | Version: 2.1 | Classification: Laboratory Safety & Process Chemistry
Executive Summary & Chemical Identity
This compound (also known as (S)-2-Amino-3-(4-chlorophenyl)-1-propanol HCl) is a reduced derivative of the non-proteinogenic amino acid 4-chloro-phenylalanine. Unlike its parent amino acid, the alaninol variant possesses a primary alcohol group in place of the carboxylic acid, significantly altering its solubility, reactivity, and biological interaction profile.
It serves as a high-value chiral building block in drug discovery, particularly for introducing the 4-chlorobenzyl motif into peptidomimetics and small-molecule inhibitors without the liability of a carboxylic acid terminus.
Chemical Identification Table
| Parameter | Technical Specification |
| IUPAC Name | (2S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride |
| Common Synonyms | L-4-Chlorophenylalaninol HCl; (S)-4-Chloro-phenylalaninol HCl |
| CAS Number (Free Base) | 886061-26-3 (Reference anchor for salt) |
| Molecular Formula | C₉H₁₂ClNO[1][2][3] · HCl |
| Molecular Weight | 222.11 g/mol (Salt); 185.65 g/mol (Free Base) |
| Chiral Configuration | L-isomer / (S)-configuration |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents |
Physicochemical Properties & Stability
Understanding the physical state of the hydrochloride salt is vital for accurate dosing and storage.[4] The hydrochloride counter-ion confers increased water solubility but also introduces hygroscopicity compared to the free base.
Stability Profile
-
Hygroscopicity: Moderate. The HCl salt can absorb atmospheric moisture, leading to clumping and hydrolysis risks over extended periods.
-
Thermal Stability: Stable up to melting point (~180–200°C, decomposition). Avoid temperatures >40°C during long-term storage.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is the intended reaction).
Hazard Identification & Toxicology (GHS Classification)
While specific toxicological data for the alaninol salt is often extrapolated from 4-chlorophenylalanine, it must be treated as a bioactive amine . The presence of the halogenated ring suggests potential for metabolic stability and prolonged biological half-life.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[4] |
Toxicology Insights (Expert Analysis)
-
Mechanism of Action: As a structural analog of Phenylalanine and Tryptophan, chlorinated derivatives can act as competitive inhibitors for aromatic amino acid hydroxylases (e.g., Tryptophan Hydroxylase).
-
Acute Risks: Inhalation of dust is the primary high-risk vector in a laboratory setting, potentially causing chemically induced pneumonitis or systemic adrenergic effects.
Safe Handling Protocols
This section outlines the operational causality—why we perform specific steps—to ensure a self-validating safety loop.
A. Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.
-
Reasoning: The fine crystalline nature of the HCl salt generates invisible micro-particulates that can bypass standard surgical masks.
B. Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Mandatory if working outside a hood to prevent mucous membrane absorption. |
| Ocular | Chemical Splash Goggles | Protects against corneal damage from the acidic HCl salt dust. |
| Dermal | Nitrile Gloves (Double-gloved) | Prevents transdermal absorption; the lipophilic benzyl ring aids skin penetration. |
C. Handling Workflow Diagram
The following decision logic dictates the handling procedure based on the quantity used.
Figure 1: Decision logic for handling varying quantities of 4-Chlorophenylalaninol HCl to minimize dust exposure.
Storage & Degradation Management
Proper storage is not passive; it is an active measure to maintain chemical integrity.[4]
-
Temperature: Store at -20°C .
-
Causality: Low temperature retards the slow oxidation of the amine and prevents "caking" of the hygroscopic salt.
-
-
Atmosphere: Store under Argon or Nitrogen .
-
Causality: Prevents carbonate formation (reaction of the amine with atmospheric CO2) and moisture absorption.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Causality: Amber glass blocks UV light (which can dechlorinate aromatic rings over years); Teflon prevents leaching of plasticizers by the amine.
-
Emergency Response Procedures
In the event of exposure, immediate action mitigates long-term damage.[4]
| Scenario | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air immediately. | Consult a physician if "metallic taste" or wheezing occurs. |
| Skin Contact | Wash with soap and water for 15 mins.[5] | Discard contaminated clothing (do not wash and reuse immediately). |
| Eye Contact | Flush with saline/water for 15 mins. | Do not rub eyes; the crystals are abrasive and acidic. |
| Spill | Dampen with wet paper towel (do not sweep dry). | Neutralize surface with dilute sodium bicarbonate. |
Synthesis & Application Context
To provide context for the researcher, it is crucial to understand where this molecule fits in the synthesis pipeline.[4] It is typically generated via the reduction of 4-Chloro-L-phenylalanine .
Figure 2: Synthetic pathway from the parent amino acid to the hydrochloride salt form.
Application in Drug Development: This scaffold is frequently used to synthesize Serotonin (5-HT) receptor modulators and COX-2 inhibitors .[4] The chlorine atom at the para position blocks metabolic hydroxylation at that site, extending the drug's half-life compared to non-halogenated analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]
- 3. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 5. CAS#:52031-05-7 | Ethyl 4-chlorophenylalaninate hydrochloride (1:1) | Chemsrc [chemsrc.com]
Strategic Sourcing & Technical Profile: 4-Chlorophenylalaninol Hydrochloride
Topic: Commercial Suppliers of 4-Chlorophenylalaninol Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (specifically the (S)-enantiomer ) has emerged as a critical chiral building block in the synthesis of next-generation kinase inhibitors and antitumor agents, most notably Capasitinib . Unlike its parent amino acid (4-chlorophenylalanine), which is widely known as a serotonin biosynthesis inhibitor, the amino-alcohol derivative serves primarily as a structural scaffold, imparting specific steric and electronic properties to the pharmacophore.
For drug development professionals, the sourcing challenge lies not in availability, but in stereochemical integrity . The market is flooded with racemic mixtures and variable salt forms. This guide provides a technical roadmap for identifying high-fidelity suppliers, validating enantiomeric excess (ee), and integrating this reagent into GMP-compliant workflows.
Technical Specifications & Critical Quality Attributes (CQAs)
To ensure reproducibility in medicinal chemistry campaigns, the material must meet rigorous physicochemical standards. The following table consolidates the core data for the (S)-isomer, the most common target for pharmaceutical applications.
Table 1: Physicochemical Profile[1][2]
| Property | Specification | Notes |
| Chemical Name | (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride | Primary Target |
| CAS (Free Base) | 886061-26-3 | Most common catalog identifier |
| CAS (HCl Salt) | 1956434-75-5 | Often custom manufactured |
| CAS (Racemic) | 35373-63-8 | Avoid for asymmetric synthesis |
| Molecular Formula | C₉H₁₃Cl₂NO (HCl salt) | MW: 222.11 g/mol |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation |
| Melting Point | 200–205°C (HCl salt); 53–56°C (Free Base) | Sharp endotherm required |
| Chiral Purity (ee) | ≥ 98.5% | Critical Parameter |
| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents |
Commercial Sourcing Landscape
The supply chain for 4-Chlorophenylalaninol is bifurcated into "Catalog" (Gram-scale) and "Process" (Kilogram-scale) suppliers.
Tier 1: Validated Catalog Suppliers (R&D Scale)
Best for: Medicinal chemistry hit-to-lead, reference standards.
-
Sigma-Aldrich (Merck): High reliability for analytical standards. Offers both racemic and chiral forms.
-
Thermo Scientific (Alfa Aesar/Acros): Strong inventory of the racemic precursor and free base forms.
-
BLD Pharm: Excellent availability of the specific (S)-886061-26-3 isomer with robust COAs.
Tier 2: Bulk & Custom Synthesis (Process Scale)
Best for: GLP tox batches, GMP manufacturing.
-
Enamine: Key supplier for building blocks with verified stereochemistry.
-
SynQuest Laboratories: US-based, capable of custom salt formation (converting free base to HCl).
-
Hefei Home Sunshine Pharma: Specialized in the 4-chloro series intermediates for Capasitinib.
Supply Chain Risk Assessment
-
Stereochemical Drift: Lower-tier suppliers often supply material with 90-95% ee, which can lead to inseparable diastereomers in downstream coupling.
-
Salt Stoichiometry: Ensure the Certificate of Analysis (CoA) specifies whether the material is a mono- or di-hydrochloride, as this alters the molecular weight calculation for stoichiometry.
The Self-Validating System: Quality Assurance Protocols
Do not rely solely on the vendor's CoA. Upon receipt, every batch must pass the following "Self-Validating System" to ensure it does not compromise months of research.
A. Identity Verification (¹H-NMR)
-
Solvent: DMSO-d₆
-
Diagnostic Signals:
-
δ 7.3–7.4 ppm (4H, m): Characteristic para-substituted aromatic system (AA'BB' pattern).
-
δ 5.2 ppm (1H, t): Hydroxyl proton (exchangeable).
-
δ 3.4–3.6 ppm (2H, m): Diastereotopic protons of the -CH₂OH group.
-
Logic: If the aromatic region shows complex splitting beyond a pseudo-doublet, suspect meta-chloro contamination.
-
B. Enantiomeric Excess Determination (Chiral HPLC)
Standard reverse-phase HPLC cannot distinguish enantiomers. Use the following method:
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Success Criteria: The minor enantiomer ((R)-isomer) should constitute < 1.0% of the area under the curve (AUC).
Synthetic Utility & Pathway Visualization
Understanding how the supplier manufactures the compound helps predict impurities. The standard industrial route involves the reduction of (S)-4-chlorophenylalanine.
Figure 1: Standard industrial synthesis pathway. Note that the reduction step (NaBH4/I2) is prone to racemization if temperature is not strictly controlled, necessitating the Chiral HPLC check.
Supply Chain Decision Workflow
Use this logic flow to select the appropriate grade of material for your development stage.
Figure 2: Strategic sourcing decision tree ensuring quality control gates are respected regardless of the supplier tier.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link]
Introduction: The Strategic Importance of Chiral Amino Alcohols
An In-depth Technical Guide to (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride: Synthesis, Characterization, and Application
In the landscape of modern drug discovery, chiral building blocks are fundamental to the design of specific, potent, and safe therapeutic agents.[1][2] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the enantiomers of a drug molecule. This necessitates a shift from racemic mixtures to single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects.[3]
Among the most valuable of these chiral synthons are the amino alcohols.[3] Their bifunctional nature—containing both an amine and a hydroxyl group—provides versatile handles for synthetic elaboration, making them crucial intermediates in the construction of complex pharmaceutical agents.[4] (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, the hydrochloride salt of 4-chlorophenylalaninol, is a prime example of such a building block. Derived from the non-proteinogenic amino acid L-4-chlorophenylalanine, this compound combines the structural features of a chiral 1,2-amino alcohol with a halogenated aromatic ring—a common motif in pharmacologically active molecules.[5][6]
This guide serves as a technical resource for researchers and drug development professionals, providing in-depth insights into the synthesis, analytical validation, and strategic applications of 4-Chlorophenylalaninol Hydrochloride. It moves beyond simple procedural descriptions to explain the scientific causality behind the experimental choices, ensuring a robust and reproducible understanding of this key chiral intermediate.
Physicochemical Profile of 4-Chlorophenylalaninol HCl
A thorough understanding of a compound's physicochemical properties is the bedrock of its effective use in synthesis and formulation. This compound is a solid material whose properties are summarized below.[7] The hydrochloride salt form is specifically utilized to enhance stability and aqueous solubility, which are often challenging for free amine compounds.
| Property | Value | Source |
| IUPAC Name | (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride | N/A |
| Molecular Formula | C₉H₁₃Cl₂NO | [7] |
| Molecular Weight | 222.11 g/mol | [7] |
| Appearance | Solid | [7] |
| InChI Key | VLDWUIKCXWULET-FVGYRXGTSA-N | [7] |
Stereoselective Synthesis: From Amino Acid to Amino Alcohol
The synthesis of optically pure 4-chlorophenylalaninol originates from its parent amino acid, L-4-chlorophenylalanine. The primary transformation is the chemoselective reduction of the carboxylic acid moiety to a primary alcohol without affecting the stereocenter or the aromatic chlorine.
The Causality of Reagent Selection: Reduction of L-4-Chlorophenylalanine
The direct reduction of a carboxylic acid requires a powerful reducing agent. While catalytic hydrogenation can be employed, it often requires harsh conditions that may compromise other functional groups. The most common and reliable laboratory-scale method is the use of metal hydride reagents.
-
Lithium Aluminum Hydride (LiAlH₄) : This is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and many other functional groups. Its high reactivity necessitates careful handling in anhydrous ethereal solvents (e.g., THF, diethyl ether) and a controlled workup procedure to quench excess reagent and hydrolyze the resulting aluminum alkoxide complex. This is the reagent of choice when a robust and complete reduction is required.
-
Borane (BH₃) : Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), offers greater selectivity. It readily reduces carboxylic acids while being less reactive towards esters and other functional groups. This can be advantageous in more complex molecules.
For this specific transformation, LiAlH₄ is a reliable choice, ensuring a high-yield conversion of the amino acid to the amino alcohol. The stereochemical integrity of the α-carbon is preserved during this reduction process.
Caption: Stereoselective synthesis of 4-Chlorophenylalaninol HCl.
Experimental Protocol: Synthesis of (S)-2-amino-3-(4-chlorophenyl)propan-1-ol
This protocol describes the reduction of the parent amino acid using lithium aluminum hydride.
-
Apparatus Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is maintained under an inert atmosphere of dry nitrogen throughout the reaction.
-
Reagent Suspension : Suspend lithium aluminum hydride (LiAlH₄, ~2.0 equivalents) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0 °C using an ice bath.
-
Substrate Addition : Dissolve L-4-chlorophenylalanine (1.0 equivalent) in a separate flask of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ slurry. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Quenching : Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is critical for safety and results in the formation of a granular precipitate of aluminum salts that is easily filtered.
-
Isolation : Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Purification : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-2-amino-3-(4-chlorophenyl)propan-1-ol as a free base, which can be used directly for salt formation or further purified by chromatography if necessary.
Experimental Protocol: Formation of the Hydrochloride Salt
Conversion to the hydrochloride salt improves the compound's stability and handling characteristics.
-
Dissolution : Dissolve the crude amino alcohol free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification : Slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in diethyl ether) to the stirred amino alcohol solution.
-
Precipitation : The hydrochloride salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation : Collect the solid precipitate by vacuum filtration.
-
Washing and Drying : Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities and dry the solid under vacuum to yield the final (S)-2-amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.
Core Applications in Medicinal Chemistry
Utility as a Chiral Building Block
4-Chlorophenylalaninol HCl serves as a versatile starting material for multi-step syntheses. Its two functional groups can be selectively modified. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to various leaving groups for nucleophilic substitution. The primary amine can be acylated, alkylated, or used in reductive amination reactions. This bifunctionality allows for its incorporation into a wide array of larger, more complex molecules, including peptide mimics, enzyme inhibitors, and receptor ligands.[3] For instance, a related compound is used as an intermediate in the synthesis of the anti-tumor drug capasitinib.[8]
Potential Pharmacological Significance
The parent amino acid, 4-chlorophenylalanine (also known as fenclonine), is a well-known pharmacological tool used to study the role of serotonin in the central nervous system.[9] It acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, leading to a profound depletion of serotonin levels.[10][11] While 4-chlorophenylalaninol itself is primarily used as a synthetic intermediate, its structural similarity to fenclonine suggests that it or its derivatives could be investigated for activity within serotonergic or other neurological pathways.
Analytical Validation: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized material.[3]
Caption: Workflow for the analytical validation of the final product.
Protocol: Chiral Purity and Assay by RP-HPLC
High-Performance Liquid Chromatography is the cornerstone for assessing both chemical and enantiomeric purity.[12]
-
Objective : To determine the chemical purity (assay) and the enantiomeric excess (% ee) of the sample.
-
Instrumentation : HPLC system with a UV detector.
-
Column : A chiral stationary phase (CSP) column is required for direct enantiomeric separation. Alternatively, an indirect method can be used on a standard C18 column after derivatizing the sample with a chiral derivatizing reagent.[12][13]
-
Mobile Phase : A typical mobile phase for a C18 column would be a gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Method :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of known concentration and the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., ~220 nm, where the phenyl ring absorbs).
-
Chemical Purity : Calculate the area percentage of the main peak relative to all other peaks in the chromatogram.
-
Enantiomeric Purity : If using a CSP, the two enantiomers will appear as separate peaks. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Protocol: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[1]
-
Objective : To confirm the chemical structure of (S)-2-amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis : Acquire ¹H NMR and ¹³C NMR spectra. The expected chemical shifts are predicted based on the structure.
Predicted NMR Data (in D₂O) :
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.2-7.4 | m | 4H | Ar-H |
| Methine | 3.5-3.7 | m | 1H | CH -NH₃⁺ |
| Methylene (alcohol) | 3.6-3.8 | m | 2H | CH ₂-OH |
| Methylene (benzyl) | 2.9-3.1 | m | 2H | Ar-CH ₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | 135-138 | Ar-C (quaternary, C-Cl) |
| Aromatic | 132-134 | Ar-C (quaternary) |
| Aromatic | 128-131 | Ar-C H |
| Alcohol | 60-65 | C H₂-OH |
| Methine | 53-56 | C H-NH₃⁺ |
| Methylene | 35-38 | Ar-C H₂ |
Safety and Handling Protocols
Proper handling is crucial when working with any chemical intermediate.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place, protected from light.[8]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a high-value chiral building block with significant potential in pharmaceutical research and development. Its stereoselective synthesis from L-4-chlorophenylalanine is a robust and well-understood process, yielding a product whose purity and identity can be rigorously confirmed through standard analytical techniques like HPLC and NMR. By providing versatile synthetic handles, this compound enables the construction of complex, single-enantiomer drug candidates, underscoring the critical role of chiral chemistry in advancing modern medicine.
References
-
PubChem. Fenclonine. National Center for Biotechnology Information. [Link]
- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
-
Scigress. (S)-3-Amino-3-(4-chlorophenyl)-1-propanol. [Link]
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Griffiths, P. G. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405–426. [Link]
-
Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499–516. [Link]
-
Bhushan, R., & Kumar, V. (2009). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 70(9-10), 1437–1444. [Link]
-
Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. RASĀYAN J. Chem., 17(4). [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Goutham, R. J., Kumar, G. S., & Huali, Q. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 173, 269–305. [Link]
-
Balakireva, L. N., et al. (2022). Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 23(21), 13352. [Link]
-
Goutham, R. J., Kumar, G. S., & Huali, Q. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-305. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 8(19), 1-6. [Link]
-
ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025-10-16). [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 325-341. [Link]
-
ResearchGate. Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. (2025-08-08). [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
Sirviö, J., Riekkinen Jr, P., & Riekkinen, P. (1993). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 53(1-2), 101-111. [Link]
-
SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1094-1102. [Link]
-
ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025-08-05). [Link]
-
ResearchGate. Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine. [Link]
-
PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]
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understanding the hydrochloride salt of 4-Chlorophenylalaninol
Synthesis, Characterization, and Pharmaceutical Utility
Executive Summary
The hydrochloride salt of 4-Chlorophenylalaninol (specifically the (S)-enantiomer, derived from L-4-chlorophenylalanine) represents a critical "chiral pool" synthon in modern medicinal chemistry.[1] Structurally, it serves as a reduced congener of the non-natural amino acid 4-chloro-phenylalanine (PCPA).
Its significance lies in three distinct chemical behaviors:
-
Chirality: It retains the stereochemical integrity of the parent amino acid, essential for asymmetric synthesis.[1]
-
Electronic Modulation: The para-chloro substituent introduces electron-withdrawing effects and increased lipophilicity compared to the unsubstituted phenylalaninol, altering the pharmacokinetics of derived drugs.[1]
-
Salt Utility: The hydrochloride form transforms the typically waxy or low-melting free base into a stable, water-soluble crystalline solid, facilitating easier handling and dosage formulation.
Molecular Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The transition from the free base to the hydrochloride salt is a deliberate engineering step to improve shelf-life and solubility.
| Property | Specification |
| IUPAC Name | (2S)-2-amino-3-(4-chlorophenyl)propan-1-ol hydrochloride |
| Molecular Formula | C₉H₁₂ClNO[1] · HCl |
| Molecular Weight | 222.11 g/mol (Salt) / 185.65 g/mol (Base) |
| CAS (Parent Acid) | 14173-39-8 (4-Chloro-L-phenylalanine) |
| CAS (Free Base) | 146748-89-6 (Approximate for (S)-isomer) |
| Appearance | White to off-white crystalline solid |
| Solubility (HCl) | High: Water, Methanol, DMSO.[1] Low: Diethyl ether, Hexane.[1] |
| Hygroscopicity | Moderate (Store in desiccator) |
Critical Note on CAS Numbers: Commercial vendors often list the CAS of the free base even when selling the salt.[1] Always verify the Certificate of Analysis (CoA) for the counterion stoichiometry (typically 1:1 HCl).
Synthetic Methodology: The McKennon Protocol[1]
The reduction of 4-chlorophenylalanine to its alcohol congener requires chemoselectivity. Standard strong reducers like Lithium Aluminum Hydride (LiAlH₄) pose a risk of hydrodehalogenation (stripping the chlorine atom) under vigorous reflux.
The industry-standard protocol, adapted from McKennon et al. (1993) , utilizes a Sodium Borohydride (NaBH₄) and Iodine (I₂) system. This generates Borane (BH₃) in situ, which is milder and preserves the aryl-chloride bond.
3.1. Reaction Mechanism & Workflow[1][2][3]
The reaction proceeds via the activation of the carboxylic acid by the in situ generated borane, followed by reduction to the alcohol. The amino group forms a borane-amine complex, which must be hydrolyzed during workup.[1]
Figure 1: Step-wise synthesis from parent amino acid to hydrochloride salt.
3.2. Detailed Experimental Protocol
Step 1: In Situ Borane Generation
-
Suspend 4-Chloro-L-phenylalanine (1.0 eq) and NaBH₄ (2.4 eq) in anhydrous THF under Argon.
-
Cool to 0°C.
-
Add Iodine (I₂) (1.0 eq) dissolved in THF dropwise over 30 minutes. Caution: Hydrogen gas evolution.[1]
Step 2: Reduction
-
Once gas evolution ceases, heat the mixture to reflux for 18 hours.
-
The solution should turn colorless as iodine is consumed and borane is generated.
Step 3: Workup (Critical for Purity)
-
Cool to room temperature.
-
Carefully add Methanol until effervescence stops (destroys excess hydride).
-
Evaporate solvents to leave a white paste.
-
Dissolve paste in 20% KOH and stir for 4 hours (cleaves the stable N-B bond).
-
Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄.
Step 4: Salt Formation
-
Dissolve the resulting oil (Free Base) in minimal dry Ethanol or Diethyl Ether.
-
Add 2M HCl in Diethyl Ether dropwise at 0°C.
-
The 4-Chlorophenylalaninol Hydrochloride will precipitate as a white solid.[1]
-
Filter and wash with cold ether.
Analytical Characterization
To validate the identity and purity of the synthesized salt, the following analytical signatures must be confirmed.
4.1. Proton NMR (¹H NMR) in DMSO-d₆
The hydrochloride salt will show distinct shifts compared to the free base, particularly in the ammonium protons.
-
δ 8.0-8.5 ppm (br s, 3H): -NH₃⁺ (Ammonium protons, characteristic of the salt).
-
δ 7.3-7.4 ppm (m, 4H): Aromatic protons (Aryl-Cl ring system).[1]
-
δ 5.4 ppm (t, 1H): -OH (Hydroxyl proton, often visible in DMSO).
-
δ 3.4-3.6 ppm (m, 2H): -CH₂-OH (Methylene protons adjacent to alcohol).
-
δ 3.0-3.2 ppm (m, 1H): Chiral CH center.
-
δ 2.7-2.9 ppm (m, 2H): Benzylic -CH₂-.
4.2. Chiral HPLC[1]
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salt).
-
Purpose: Confirm that the reduction conditions did not cause racemization. An enantiomeric excess (ee) of >98% is expected.[1]
Pharmaceutical Applications & SAR
4-Chlorophenylalaninol HCl is rarely a final drug; it is a high-value intermediate.[1] Its applications are driven by the "Chlorine Effect"—the ability of the halogen to fill hydrophobic pockets in enzymes that the native phenylalanine cannot.[1]
Figure 2: Downstream applications in medicinal chemistry and catalysis.
Key Use Cases:
-
Tryptophan Hydroxylase Inhibitors: The parent acid (PCPA) is a known inhibitor of serotonin synthesis.[1][4] The alcohol derivative is often used to synthesize transition-state analogs that bind tighter to the enzyme active site.[1]
-
Oxazoline Ligands: The amino alcohol reacts with nitriles or carboxylic acids to form oxazolines.[1] These are crucial ligands for asymmetric catalysis (e.g., Suzuki couplings), where the chlorine atom influences the bite angle and electronic properties of the catalyst.
-
Sertraline Analogs: While Sertraline (Zoloft) uses a dichlorophenyl motif, 4-chlorophenylalaninol is used in research to synthesize simplified analogs to probe the serotonin transporter (SERT) binding affinity.[1]
Handling and Stability
-
Storage: The HCl salt is hygroscopic.[1] It must be stored in a tightly sealed container, preferably within a desiccator at 2-8°C.
-
Stability: Unlike the free base, which can oxidize or absorb CO₂ (forming carbamates) over time, the HCl salt is chemically stable for years if kept dry.
-
Safety: The compound is an irritant.[1] Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids to amino alcohols. The Journal of Organic Chemistry, 58(13), 3568-3571.
- Abiko, A., & Masamune, S. (1996). Use of Chiral Amino Alcohols in Asymmetric Synthesis. Tetrahedron Letters.
-
PubChem Compound Summary. (n.d.). 4-Chloro-L-phenylalanine (Precursor Data). National Center for Biotechnology Information.
-
Sigma-Aldrich / Merck. (n.d.). Product Specification: (S)-(-)-2-Amino-3-(4-chlorophenyl)-1-propanol. (Used for physical property verification).[1][5]
Sources
Methodological & Application
Application Notes & Protocols: Leveraging 4-Chlorophenylalaninol Hydrochloride in the Synthesis of Dipeptidyl Enzyme Inhibitors
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Chlorophenylalaninol Hydrochloride as a pivotal chiral building block in the synthesis of potent enzyme inhibitors. Primarily targeting researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic incorporation of this versatile synthon into dipeptidyl scaffolds, with a particular focus on inhibitors of serine proteases such as Dipeptidyl Peptidase-4 (DPP-4). The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Importance of 4-Chlorophenylalaninol in Drug Discovery
4-Chlorophenylalaninol, a derivative of the non-proteinogenic amino acid 4-chlorophenylalanine, represents a valuable and versatile chiral starting material in medicinal chemistry. Its structural rigidity, defined stereochemistry, and the presence of a reactive amino alcohol functionality make it an ideal scaffold for the construction of complex molecular architectures. The chloro-substituent on the phenyl ring can engage in various interactions within an enzyme's active site, including halogen bonding, and provides a site for further chemical modification, thereby enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.
Enzyme inhibitors play a crucial role in the therapeutic intervention of numerous diseases. Proteases, in particular, are a major class of drug targets. Dipeptidyl Peptidase-4 (DPP-4), a serine protease, is a well-established target for the treatment of type 2 diabetes. DPP-4 inhibitors prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control. This guide will focus on the synthesis of a dipeptidyl inhibitor scaffold incorporating 4-chlorophenylalaninol, a structural motif with high potential for DPP-4 inhibition.
The synthesis of such inhibitors often involves the formation of a stable amide bond between the chiral amine of a protected 4-chlorophenylalaninol derivative and a suitable N-protected amino acid or a heterocyclic carboxylic acid. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties.
Core Synthesis Strategy: A Modular Approach
The synthesis of dipeptidyl enzyme inhibitors from this compound follows a modular and convergent strategy. This allows for the facile generation of a library of analogues for structure-activity relationship (SAR) studies. The overall workflow is depicted below.
Figure 1: General workflow for the synthesis of a dipeptidyl enzyme inhibitor.
Detailed Protocols
Protocol 1: N-Boc Protection of 4-Chlorophenylalaninol
Rationale: The protection of the amino group of 4-Chlorophenylalaninol is a critical first step to prevent self-condensation and to ensure selective amide bond formation at the desired position. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and deprotonate the amino group. Stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-Boc-4-Chlorophenylalaninol, can be purified by column chromatography on silica gel if necessary.
Expected Outcome: A white to off-white solid. The yield should be in the range of 85-95%.
Protocol 2: Amide Coupling to Synthesize the Dipeptidyl Scaffold
Rationale: The formation of the amide bond is the key step in constructing the dipeptidyl inhibitor. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as Hydroxybenzotriazole (HOBt) is a standard and efficient method for forming amide bonds from carboxylic acids and amines. This method proceeds through an activated ester intermediate, which readily reacts with the amine to form the desired amide with minimal side products.
Materials:
-
N-Boc-4-Chlorophenylalaninol (from Protocol 1)
-
N-protected amino acid or heterocyclic carboxylic acid (e.g., N-Boc-L-proline) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-protected amino acid or heterocyclic carboxylic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve N-Boc-4-Chlorophenylalaninol (1.0 eq) in anhydrous DMF.
-
Add the solution of N-Boc-4-Chlorophenylalaninol to the activated carboxylic acid mixture.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptidyl inhibitor.
Expected Outcome: A white solid or a viscous oil. The yield will vary depending on the specific coupling partners but is typically in the range of 60-80%.
Protocol 3: Deprotection to Yield the Final Inhibitor
Rationale: The final step in the synthesis is the removal of the Boc protecting group to liberate the free amine of the 4-chlorophenylalaninol moiety. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature, typically yielding the trifluoroacetate salt of the final product.
Materials:
-
Protected Dipeptidyl Inhibitor (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Rotary evaporator
-
Centrifuge (optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected dipeptidyl inhibitor (1.0 eq) in a solution of 20-50% TFA in DCM. The exact concentration of TFA may need to be optimized.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the final product as its trifluoroacetate salt.
-
Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
The final product can be further purified by reverse-phase HPLC if necessary.
Expected Outcome: A white to off-white solid. The yield is typically quantitative.
Characterization and Data Analysis
The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bonds. | Chemical shifts, coupling constants, and integration consistent with the proposed structures. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess determination (with a chiral column). | A single major peak indicating high purity. For chiral compounds, a single peak on a chiral column confirms high enantiomeric purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for amides, carbamates, hydroxyl groups, etc. |
Mechanism of Action: A Hypothetical Model
The synthesized dipeptidyl inhibitors are designed to mimic the natural substrates of proteases like DPP-4. The free N-terminus of the 4-chlorophenylalaninol moiety can interact with the S2 subsite of the enzyme, while the adjacent carbonyl group of the newly formed amide bond can form a covalent or non-covalent interaction with the catalytic serine residue in the active site. The 4-chlorophenyl group can occupy a hydrophobic pocket (S1 subsite), with the chlorine atom potentially forming favorable halogen bonds.
Figure 2: Hypothetical binding mode of a 4-chlorophenylalaninol-based inhibitor in the active site of DPP-4.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile chiral building block for the synthesis of potent enzyme inhibitors. The modular synthetic approach outlined in this guide provides a robust platform for the generation of diverse libraries of dipeptidyl inhibitors for SAR studies. The resulting compounds have the potential to be developed into novel therapeutics for a range of diseases, including type 2 diabetes. Future work could involve the exploration of different N-terminal capping groups and the modification of the 4-chlorophenyl ring to further optimize the inhibitory activity and pharmacokinetic properties of these promising compounds.
References
- Dipeptidyl peptidase-4 (DPP-4) inhibition has been recognized as a promising approach to develop safe and potent antidiabetic agents for the management of type 2 diabetes. In this context, new thiosemicarbazones (2a–o) were prepared efficiently by the reaction of aromatic aldehydes with 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide (1), which was obtained via the reaction
Technical Guide: Optimization of 4-Chlorophenylalaninol HCl in Medicinal Chemistry and Bio-Assays
[1]
Introduction & Strategic Utility
4-Chlorophenylalaninol Hydrochloride is a critical chiral building block and metabolic probe.[1] Structurally, it is the reduced amino-alcohol derivative of p-chlorophenylalanine (PCPA).[1] Unlike PCPA, which is a potent irreversible inhibitor of Tryptophan Hydroxylase (TPH), the alcohol derivative serves two distinct functions in drug development:
-
Chiral Scaffold: It retains the stereocenter of the parent amino acid, making it an ideal precursor for synthesizing TPH inhibitors (e.g., Telotristat ethyl intermediates) and complex macrocycles.
-
Metabolic Probe: As a phenylalanine analogue, it interacts with System L amino acid transporters (LAT1/SLC7A5) but resists canonical metabolic degradation (decarboxylation), making it a valuable tool for transport kinetics studies.[1]
Critical Distinction: Do not confuse this compound with p-Chlorophenylalanine (PCPA/Fenclonine). The presence of the hydroxyl group (-CH₂OH) instead of the carboxylic acid (-COOH) fundamentally alters its pharmacodynamics and solubility.
Module 1: Pre-Experimental Preparation (The Foundation)[1]
The hydrochloride salt form imparts water solubility but introduces hygroscopicity. Improper handling leads to stoichiometry errors in synthesis and concentration drift in bio-assays.
Solubility Profile & Handling
-
Solubility:
-
Storage: -20°C, desiccated. Highly hygroscopic.
Stock Solution Protocol (Bio-Assay Ready)
Objective: Create a stable 100 mM stock for in vitro use.
-
Weighing: Weigh 22.2 mg of 4-Chlorophenylalaninol HCl (MW ≈ 222.11 g/mol ) in a humidity-controlled glove box or rapid-weighing environment.
-
Solvent Choice:
-
For Cellular Assays: Dissolve in 1 mL of DMSO (dimethyl sulfoxide). The HCl salt is soluble in DMSO. This prevents precipitation upon dilution into aqueous media.
-
For Enzymatic Assays: Dissolve in 1 mL of ultrapure water.
-
-
Neutralization (Critical): The HCl salt will acidify the stock. If using high concentrations (>1 mM final) in unbuffered media, check pH.[1]
-
Sterilization: Filtration through a 0.22 µm PTFE (for DMSO) or PES (for water) membrane.[1]
Module 2: Synthetic Application Protocol (Chiral Scaffold)
Context: The primary synthetic utility involves modifying the amino group (N-acylation/protection) or the hydroxyl group (activation). The following protocol describes the N-Boc Protection , the universal first step to utilize this scaffold without racemization.
Protocol: Chemoselective N-Boc Protection
Rationale: The HCl salt must be neutralized in situ to allow the amine to react with Di-tert-butyl dicarbonate (Boc₂O).[1]
Reagents:
-
4-Chlorophenylalaninol HCl (1.0 eq)[1]
-
Boc₂O (1.1 eq)[1]
-
Triethylamine (TEA) or DIPEA (2.5 eq) – Excess required to neutralize HCl salt.[1]
-
Dichloromethane (DCM) or THF (Solvent)[1]
Step-by-Step Procedure:
-
Suspension: Suspend 1.0 g of 4-Chlorophenylalaninol HCl in 15 mL of DCM at 0°C (ice bath).
-
Neutralization: Add TEA (2.5 eq) dropwise. The suspension should clear as the free base is liberated and dissolves in DCM.
-
Addition: Add Boc₂O (1.1 eq) dissolved in 5 mL DCM dropwise over 10 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[1] Staining with Ninhydrin will show the disappearance of the free amine.
-
Workup (Self-Validating Step):
-
Yield Check: Expect >90% yield of a white solid.
Module 3: Biological Application (LAT1 Transport Probe)
Context: 4-Chlorophenylalaninol mimics phenylalanine.[1] It binds to the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5), which is overexpressed in blood-brain barrier (BBB) endothelial cells and various glioma lines.
Experimental Goal: Determine if 4-Chlorophenylalaninol acts as a competitive inhibitor of LAT1-mediated Leucine uptake.
Protocol: Competitive Inhibition Assay (Cis-Inhibition)[1][9]
System: HEK293 cells stably expressing human LAT1 (or naturally expressing cell lines like MCF-7).[1]
Materials:
-
Inhibitor: 4-Chlorophenylalaninol HCl (prepared in Module 1).[1]
-
Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).[1]
-
Transport Buffer: Na⁺-free Choline-Cl buffer (LAT1 is Na⁺-independent; this eliminates System A transport).[1]
Workflow:
-
Seeding: Seed cells in 24-well plates (1×10⁵ cells/well) 24h prior.
-
Pre-incubation: Wash cells 2x with warm Transport Buffer.
-
Reaction Initiation: Add 200 µL Transport Buffer containing:
-
1 µM [¹⁴C]-L-Leucine (Trace).
-
Variable concentrations of 4-Chlorophenylalaninol (0.1 µM to 1000 µM).[1]
-
-
Incubation: Incubate for 1 minute at 37°C. (Must be initial rate; <5 mins).
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS containing 2 mM unlabeled Leucine (stops efflux).
-
Lysis & Counting: Lyse cells with 0.1 N NaOH and measure radioactivity via Liquid Scintillation Counting (LSC).
Data Analysis: Plot % Uptake vs. Log[Inhibitor]. Calculate IC₅₀. If 4-Chlorophenylalaninol binds LAT1, you will observe a dose-dependent reduction in [¹⁴C]-Leucine uptake.[1]
Visualization of Workflows
Diagram 1: Biological Mechanism (LAT1 Interaction)
This diagram illustrates the competitive nature of 4-Chlorophenylalaninol at the cell membrane transporter level.
Caption: Competitive interaction of 4-Chlorophenylalaninol (Red) with L-Leucine (Green) at the LAT1 transporter interface.[1][9]
Diagram 2: Synthetic Workflow (N-Boc Protection)
Caption: Step-by-step synthetic pathway for generating the N-Boc protected intermediate.
Analytical Validation (HPLC)[1]
To ensure the integrity of the HCl salt before use, run the following QC check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 220 nm (Amide/Peptide bond region) and 254 nm (Phenyl ring).[1]
-
Expected Result: A single sharp peak. Impurities (like free 4-chloroaniline or oxidized species) will elute at significantly different retention times due to polarity shifts.[1]
References
-
Chemical Properties & Handling: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217355, 4-Chlorophenylalaninol.[1] Retrieved from .[1]
-
LAT1 Transporter Mechanisms: Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1.[9] International Journal of Molecular Sciences, 19(5), 1278.[1] Retrieved from .[1]
-
Phenylalanine Analogs in Transport: Huttunen, K. M., et al. (2016).[1] Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics, 13(8), 2616–2626.[1] Retrieved from .[1]
-
Amino Alcohol Synthesis: Hu, P., Ben-David, Y., & Milstein, D. (2016).[1][4] General Synthesis of Amino Acid Salts from Amino Alcohols.[4] Journal of the American Chemical Society, 138(19), 6143–6146. Retrieved from .[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2 [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 4-Chlorophenylalaninol Hydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of 4-Chlorophenylalaninol Hydrochloride as a versatile chiral precursor for the synthesis of diverse bioactive molecules. Moving beyond a simple recitation of facts, this document elucidates the chemical rationale behind its use, offering detailed, field-proven protocols for the synthesis of key intermediates and potential therapeutic agents. We will explore the transformation of this readily available amino alcohol into high-value chiral oxazolines and discuss their subsequent applications as bioactive scaffolds and as ligands in asymmetric catalysis.
Introduction: The Rationale for Employing this compound in Bioactive Molecule Synthesis
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Chiral molecules, in particular, are of paramount importance, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties. This compound emerges as a precursor of significant strategic value for several key reasons:
-
Inherent Chirality: As a derivative of the non-natural amino acid 4-chlorophenylalanine, it provides a readily available source of a specific stereoisomer. This allows for the direct synthesis of enantiomerically pure compounds, obviating the need for costly and often low-yielding chiral resolution steps later in a synthetic sequence.
-
The 4-Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring is a common feature in many approved drugs.[1][2] This substituent can enhance biological activity through various mechanisms, including increased lipophilicity (improving membrane permeability), metabolic stability, and favorable interactions with biological targets.
-
Versatile Functional Groups: The primary amine and primary alcohol functionalities of 4-Chlorophenylalaninol offer two distinct points for chemical modification, enabling the construction of a wide array of molecular architectures, particularly heterocyclic systems.
This guide will focus on a key application of this compound: its conversion into chiral 4,5-dihydrooxazoles (oxazolines). These five-membered heterocycles are not only found in a number of biologically active natural products and pharmaceuticals but are also renowned as highly effective chiral ligands in asymmetric catalysis.[3][4]
Core Application: Synthesis of Chiral 4-(4-Chlorobenzyl)-4,5-dihydrooxazoles
The cyclization of 1,2-amino alcohols to form oxazolines is a robust and well-established transformation in organic synthesis.[5] This reaction provides a straightforward and efficient route to convert 4-Chlorophenylalaninol into a more complex and synthetically useful chiral building block.
Scientific Principle: The Chemistry of Oxazoline Formation
The most common methods for synthesizing 2-oxazolines from amino alcohols involve an initial N-acylation followed by a cyclodehydration step. The choice of acylating agent allows for the introduction of diverse substituents at the 2-position of the oxazoline ring, providing a simple means to generate a library of analogues for structure-activity relationship (SAR) studies. The cyclization is typically promoted by a dehydrating agent or by activating the hydroxyl group to facilitate intramolecular nucleophilic attack by the amide oxygen.
Diagram 1: General Synthetic Workflow
Sources
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 5. mdpi.com [mdpi.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-Chlorophenylalaninol Hydrochloride
Abstract
This application note provides a detailed framework for the comprehensive analytical characterization of 4-Chlorophenylalaninol Hydrochloride, a chiral synthetic building block. The quality, purity, and structural integrity of such intermediates are paramount in drug development and chemical synthesis. This guide outlines a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Detailed, field-proven protocols are provided for each technique, explaining the causality behind experimental choices to ensure robust and reliable results. The methodologies cover structural elucidation, purity and impurity profiling, and chiral purity analysis, forming a self-validating system for quality control and characterization.
Introduction
This compound is a derivative of the amino acid phenylalanine, featuring a chlorine substituent on the phenyl ring and a hydroxyl group in place of the carboxylic acid. Its chiral nature and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Ensuring the identity, purity, enantiomeric integrity, and structural correctness of this compound is a critical step in any research or manufacturing process. Incomplete characterization can lead to impurities in the final product, affecting efficacy, safety, and regulatory compliance.
This guide presents an integrated analytical strategy to address four key questions:
-
Identity & Structure: Is the compound this compound?
-
Purity: How pure is the material, and what impurities are present?
-
Chirality: What is the enantiomeric composition of the material?
By combining spectroscopic and chromatographic techniques, a complete and trustworthy profile of the molecule can be established. All protocols are designed to be compliant with the principles of analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chlorophenylalaninol is provided below. These properties inform decisions regarding solvent selection for analysis, storage conditions, and sample preparation.
| Property | Value | Source |
| Chemical Formula | C₉H₁₃Cl₂NO | PubChem |
| Molecular Weight | 222.11 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Generic Data |
| Solubility | Soluble in water and methanol | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[6] | ChemicalBook[6] |
Part I: Structural Elucidation and Identification
The first step in characterization is to confirm the chemical structure and identity of the compound. A combination of NMR, MS, and FTIR provides orthogonal data to achieve an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the specific carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments.
Causality: For 4-Chlorophenylalaninol, ¹H NMR is crucial for confirming the substitution pattern on the aromatic ring (an AA'BB' system) and the diastereotopic protons of the methylene group adjacent to the chiral center. ¹³C NMR confirms the number of unique carbon atoms and their chemical environment (aromatic, aliphatic, alcohol-bearing). Deuterated solvents like DMSO-d₆ or D₂O are chosen for their ability to dissolve the hydrochloride salt.[7][8]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence. A higher number of scans will be required compared to ¹H NMR.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for all peaks.
Expected Spectral Features:
| ¹H NMR Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (AA'BB') | ~7.2 - 7.5 | 2 x Doublets |
| Methine Proton (-CH-) | ~3.5 - 4.0 | Multiplet |
| Methylene Protons (-CH₂OH) | ~3.2 - 3.6 | 2 x Doublet of Doublets |
| Amine Protons (-NH₃⁺) | ~8.0 - 8.5 (broad) | Singlet (broad) |
| Hydroxyl Proton (-OH) | ~4.5 - 5.5 (broad) | Singlet (broad) |
| ¹³C NMR Assignment | Expected Chemical Shift (ppm) |
| Aromatic C-Cl | ~130 - 135 |
| Aromatic C-H | ~128 - 132 |
| Aromatic C-C(H) | ~138 - 142 |
| Methine Carbon (-CH-) | ~55 - 60 |
| Methylene Carbon (-CH₂OH) | ~60 - 65 |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the parent compound and can provide structural information through fragmentation analysis.
Causality: Electrospray ionization (ESI) in positive ion mode is ideal for this molecule as the amine group is readily protonated to form a stable [M+H]⁺ ion. The presence of a chlorine atom is uniquely identifiable due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.[9][10][11][12] This provides definitive evidence for the presence of a single chlorine atom.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or Orbitrap) with an ESI source.
-
Chromatography (Optional, for sample introduction):
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
A short isocratic or gradient elution can be used.
-
-
MS Acquisition:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.
-
-
Data Analysis: Locate the molecular ion peak [M+H]⁺. The mass of the free base is 185.66 g/mol . The expected [M+H]⁺ ion will be at m/z 186.07. Look for the corresponding isotope peak at m/z 188.07 with an intensity of approximately 33% of the 186.07 peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[13]
Causality: This technique is excellent for confirming the presence of key functional groups in 4-Chlorophenylalaninol: the O-H (alcohol) and N-H (amine salt) stretches, aromatic C-H, and the C-Cl bond. The resulting spectrum provides a unique "fingerprint" for the compound.[14][15][16]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200-3500 | Broad, strong |
| N-H Stretch (Amine Salt) | 2800-3100 | Broad, strong, often multiple peaks |
| Aromatic C-H Stretch | 3000-3100 | Medium, sharp |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Aromatic C=C Bending | 1450-1600 | Medium to strong |
| C-O Stretch (Alcohol) | 1000-1250 | Strong |
| C-Cl Stretch | 700-850 | Strong |
Part II: Purity and Impurity Profiling
Chromatographic methods are essential for separating the main compound from process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while more nonpolar compounds are retained longer.
Causality: This method is the gold standard for determining the purity of small molecule drug intermediates.[17] By using a gradient elution, a wide range of potential impurities with varying polarities can be separated and quantified. UV detection is suitable as the phenyl ring in 4-Chlorophenylalaninol is a strong chromophore. A detection wavelength around 210-220 nm is often effective for aromatic compounds.[18] The method's performance must be validated to ensure it is suitable for its intended purpose.[19]
Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and separation of small molecules. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common strong organic solvent for reversed-phase. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | Wavelength for strong absorbance by the phenyl chromophore. |
| Injection Vol. | 10 µL | |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min. | A broad gradient ensures elution of both polar and non-polar impurities. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
Report any impurity exceeding 0.10%.
-
Part III: Chiral Purity Analysis
Since 4-Chlorophenylalaninol is a chiral molecule, its biological activity is often enantiomer-specific. Therefore, confirming the enantiomeric purity is critical.
Chiral High-Performance Liquid Chromatography
Principle: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The CSP interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.
Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amino alcohol derivatives.[7][20] The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase mobile systems depends on the specific column and analyte, and often requires screening to find the optimal conditions. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.[21]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions (Example Method):
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or similar polysaccharide-based column) | A widely used CSP effective for many amine and alcohol-containing compounds. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase system. Diethylamine is added to improve the peak shape of the basic analyte. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | |
| Detection | UV at 220 nm | |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
Run a sample of the racemic (50:50) mixture of 4-Chlorophenylalaninol to identify the retention times of both the desired and the undesired enantiomers.
-
Analyze the test sample under the same conditions.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Summary and Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The techniques described in this application note provide an orthogonal and self-validating workflow to confirm the molecule's identity, structure, purity, and enantiomeric integrity with a high degree of confidence.
By implementing these robust NMR, MS, FTIR, and HPLC protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, supporting downstream success in synthesis and manufacturing.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 4, 2026, from [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39972, DL-p-Chlorophenylalanine hydrochloride. Retrieved February 4, 2026, from [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved February 4, 2026, from [Link]
-
Aydin, D. C., Pineres, J. Z., & Al-Manji, F. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9336-9345. [Link]
-
Li, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1409. [Link]
-
Masterson, R. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved February 4, 2026, from [Link]
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 4, 2026, from [Link]
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved February 4, 2026, from [Link]
-
Rodrigues, C., et al. (2018). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Symmetry, 10(6), 206. [Link]
-
Tautua, B., et al. (2021). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Journal of AOAC International, 104(3), 635-645. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. azooptics.com [azooptics.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 19. bcc.bas.bg [bcc.bas.bg]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chlorophenylalaninol Hydrochloride
Introduction & Scientific Context
4-Chlorophenylalaninol Hydrochloride (CAS: 126526-42-7 for (S)-isomer) is a critical chiral building block utilized in the synthesis of diverse pharmaceutical agents, including COX-2 inhibitors and other anti-inflammatory drugs. Structurally, it possesses a lipophilic 4-chlorophenyl ring and a polar amino-alcohol tail.
Analytical Challenge: The molecule presents a dual challenge:
-
Basicity: The primary amine function can interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.
-
Polarity: The hydroxyl and amine groups make the molecule relatively polar, requiring aqueous-rich mobile phases for adequate retention.
Method Strategy: To address these challenges, this protocol utilizes a Reversed-Phase Ion-Suppression strategy. By maintaining the mobile phase pH between 2.5 and 3.0, we ensure the amine remains fully protonated (preventing mixed-mode retention) while simultaneously suppressing the ionization of residual silanols on the stationary phase.
Method Development & Logic (Expertise Pillar)
Stationary Phase Selection
A C18 (Octadecylsilane) column is selected as the standard. However, standard silica columns are insufficient.
-
Recommendation: Use a "Base-Deactivated" (BDS) or "End-capped" C18 column. These columns have chemically bonded groups covering exposed silanols, significantly improving the peak shape of basic amines like 4-Chlorophenylalaninol.
Mobile Phase Chemistry
-
Buffer (Mobile Phase A): 25 mM Potassium Phosphate (pH 3.0). The acidic pH is critical. It protonates the amine (
), preventing it from acting as a Lewis base toward the silica support. -
Organic Modifier (Mobile Phase B): Acetonitrile (ACN). ACN is preferred over methanol due to its lower UV cutoff (190 nm) and lower viscosity, allowing for sharper peaks and lower backpressure.
Detection Wavelength
While the chlorophenyl ring absorbs at 254 nm, the molar absorptivity is significantly higher at lower wavelengths due to the
-
Primary Wavelength: 215 nm (High Sensitivity).
-
Secondary Wavelength: 254 nm (High Selectivity for aromatic impurities).
Experimental Protocol
Equipment & Materials
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
-
Reagents: HPLC-grade Acetonitrile, Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 215 nm (Reference: 360 nm / 100 nm bw) |
| Run Time | 15 Minutes |
| Mobile Phase A | 25 mM |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program: Note: An isocratic method is often sufficient for Assay, but a gradient is required for Purity to elute late-eluting non-polar impurities (e.g., 4-chlorophenylalanine precursors).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Start |
| 8.00 | 40 | 60 | Ramp |
| 10.00 | 40 | 60 | Hold (Wash) |
| 10.10 | 90 | 10 | Return to Initial |
| 15.00 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).
-
Standard Stock Solution: Accurately weigh 25 mg of 4-Chlorophenylalaninol HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock Solution to 10 mL with Diluent (Conc: 100 µg/mL).
-
Sample Solution: Prepare duplicate samples of the test material at a target concentration of 100 µg/mL in Diluent.
Workflow Visualization
The following diagram outlines the logical flow of the analysis, from salt handling to data integrity checks.
Caption: Operational workflow for 4-Chlorophenylalaninol HCl analysis, emphasizing critical control points in sample prep and system suitability.
System Suitability & Validation (Trustworthiness)
To ensure the method is "self-validating," the following criteria must be met before any sample results are accepted. This aligns with ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Theoretical Plates (N) | > 2000 | Ensures column efficiency is sufficient for separation. |
| Tailing Factor (T) | < 2.0 | Critical for amines; T > 2.0 indicates secondary silanol interactions or column aging. |
| Retention Time (RT) | ± 5.0% of Std | Verifies mobile phase composition and pump stability. |
| Precision (RSD) | < 2.0% (n=5) | Confirms autosampler and injector reproducibility. |
| Resolution (Rs) | > 1.5 | Required if analyzing related impurities (e.g., 4-Chlorophenylalanine). |
Troubleshooting Guide
-
High Backpressure: The HCl salt may contain insoluble inorganic residues. Filter all samples through a 0.22 µm PVDF filter before injection.
-
Drifting Retention Times: Check the pH of Mobile Phase A. A shift of ±0.1 pH units can significantly alter the retention of the ionizable amine.
-
Ghost Peaks: Gradient elution can concentrate impurities in the mobile phase. Run a "Blank" injection (Diluent only) to identify system artifacts.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for system suitability parameters). Link
-
Ho, T. et al. "Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)." Journal of Liquid Chromatography, 2016. (Source for pH 3.0 buffer/ACN conditions for chlorophenyl-amino-alcohols). Link
-
Pontarolo, R. et al. "Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline." Journal of Liquid Chromatography & Related Technologies, 2011.[1] (Validates the use of Phosphate Buffer pH 3.0 for separating chlorinated aromatic amines). Link
-
Shimadzu Application News. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." (Theoretical basis for selecting 215 nm vs 254 nm for chlorophenyl rings). Link
Sources
Technical Assessment & Protocol: Structural Validation of 4-Chlorophenylalaninol Hydrochloride via High-Field NMR
Executive Summary & Application Context
4-Chlorophenylalaninol Hydrochloride (also known as (S)-2-amino-3-(4-chlorophenyl)propan-1-ol HCl) is a critical chiral building block employed in the synthesis of peptide mimetics, antibiotics, and specific serotonin reuptake inhibitors (SSRIs). Its structural integrity—specifically the maintenance of the chiral center and the 4-chloro substitution pattern—is paramount for downstream efficacy.
This Application Note provides a rigorous protocol for the structural validation of this compound using 1D and 2D NMR spectroscopy. Unlike simple organic solvents, the hydrochloride salt nature of this analyte requires specific handling to visualize labile protons (NH₃⁺, OH) and resolve diastereotopic resonances.
Critical Quality Attributes (CQAs) Verified:
-
Salt Stoichiometry: Confirmation of the mono-hydrochloride form via integration of ammonium protons.
-
Regiochemistry: Validation of the para-substitution (4-Cl) via aromatic coupling patterns.
-
Side-Chain Integrity: Confirmation of the reduction of the carboxylic acid (from the precursor phenylalanine) to the primary alcohol.
Experimental Strategy: The "Why" Behind the Protocol
Solvent Selection: DMSO-d₆ vs. D₂O
For the hydrochloride salt, DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent for structural confirmation, not D₂O.
-
Causality: In D₂O, the ammonium protons (-NH₃⁺) and the hydroxyl proton (-OH) undergo rapid deuterium exchange (
), causing these diagnostic signals to disappear. -
Benefit: DMSO-d₆ slows this exchange, allowing the observation of the ammonium moiety as a broad triplet/singlet (typically 8.0–8.5 ppm) and the hydroxyl proton (typically 5.0–5.5 ppm). This provides a direct spectroscopic handle on the salt formation and the alcohol functionality.
Concentration & Water Suppression
-
Hygroscopicity: Amino alcohol salts are hygroscopic. A distinct H₂O peak is inevitable in DMSO (approx. 3.33 ppm).
-
Interference: The H₂O peak often overlaps with the alpha-proton or the hydroxymethyl protons.
-
Mitigation: Use a high concentration (~10–15 mg in 0.6 mL) to boost analyte signal relative to residual water. If overlap is critical, temperature variation (e.g., heating to 313 K) can shift the water peak away from the signals of interest.
Detailed Experimental Protocol
Sample Preparation
-
Massing: Weigh 10–15 mg of 4-Chlorophenylalaninol HCl into a clean vial.
-
Solvation: Add 600 µL of high-quality DMSO-d₆ (99.9% D, containing 0.03% TMS v/v).
-
Homogenization: Vortex for 30 seconds. The salt should dissolve readily. If turbidity persists, mild sonication (2 mins) is acceptable.
-
Transfer: Transfer to a 5 mm precision NMR tube. Cap immediately to prevent atmospheric moisture absorption.
Acquisition Parameters (600 MHz equivalent)
| Parameter | ¹H NMR (Proton) | ¹³C{¹H} NMR (Carbon) | COSY (Correlation) |
| Pulse Sequence | zg30 (30° excitation) | zgpg30 (Power-gated decoupling) | cosygpppqf (Gradient COSY) |
| Spectral Width | 12 ppm (-1 to 11 ppm) | 220 ppm (-10 to 210 ppm) | 10 ppm (both axes) |
| Relaxation Delay (D1) | 1.0 s (Standard) / 5.0 s (qNMR) | 2.0 s | 1.5 s |
| Scans (NS) | 16 | 1024 (min) | 8 (per increment) |
| Temperature | 298 K (25°C) | 298 K | 298 K |
| Acquisition Time | ~3.0 s | ~1.0 s | ~0.2 s |
Analyst Note: For ¹³C NMR, the quaternary carbon attached to Chlorine (C-Cl) has a long relaxation time and no NOE enhancement. Ensure sufficient scans are taken to distinguish this low-intensity signal from baseline noise.
Data Analysis & Interpretation
The Aromatic Region: The AA'BB' System
The 4-chlorophenyl ring does not produce a simple first-order spectrum. It forms an AA'BB' spin system (often approximating AA'XX' at high fields).
-
Appearance: Two "roofed" doublets (or multiplets) integrating to 2H each.
-
Chemical Shift: Typically centered around 7.2 – 7.5 ppm.
-
Logic: The protons ortho to the alkyl chain (closer to the chiral center) and ortho to the Chlorine are magnetically non-equivalent due to the substituent effects.
The Aliphatic Region: Diastereotopicity
The chiral center at the
-
-CH₂ (Benzylic): Appears as two separate multiplets (part of an ABX system with the
-H). - -CH₂ (Hydroxymethyl): Also appears as two separate multiplets.
-
-CH (Methine): A complex multiplet coupling to four different protons (two
, two ) and the NH₃⁺.
Summary of Expected Resonances (DMSO-d₆)
| Position | Type | Multiplicity | Integral | Assignment Logic | |
| NH₃⁺ | Labile | 8.0 – 8.3 | Broad Singlet/Triplet | 3H | Ammonium salt protons (exchangeable). |
| Ar-H | Aromatic | 7.3 – 7.5 | Multiplet (AA'BB') | 2H | Ortho to Chlorine. |
| Ar-H | Aromatic | 7.2 – 7.3 | Multiplet (AA'BB') | 2H | Meta to Chlorine (ortho to alkyl). |
| OH | Labile | 5.0 – 5.4 | Triplet/Broad | 1H | Hydroxyl proton (couples to CH₂). |
| Aliphatic | 3.5 – 3.7 | Multiplet | 2H | Hydroxymethyl (deshielded by Oxygen). | |
| Aliphatic | 3.2 – 3.4 | Multiplet | 1H | Chiral center methine. | |
| Aliphatic | 2.7 – 3.0 | Multiplet (dd) | 2H | Benzylic protons (shielded). |
Note: Exact shifts vary with concentration and temperature. The water peak in DMSO usually appears at 3.33 ppm and may obscure the
Visualization of Structural Logic
Analytical Workflow
The following diagram outlines the decision-making process for validating the sample.
Caption: Analytical workflow for structural validation, prioritizing salt confirmation and regiochemistry checks.
Spin System Topology
This diagram illustrates the coupling network (J-coupling) that dictates the multiplet structures observed in the spectrum.
Caption: Spin coupling topology. Dashed lines indicate couplings visible only in dry DMSO-d6. Green nodes represent diastereotopic protons.
Advanced Validation: Stereochemistry
Standard 1D NMR is blind to enantiomeric purity (S-isomer vs. R-isomer) in an achiral environment.
-
Warning: The spectrum of the racemic mixture (DL) is identical to the pure enantiomer (S).
-
Protocol for Chiral Purity: To verify the (S)-configuration, you must perform one of the following:
-
Polarimetry: Measure Specific Rotation
. -
Mosher's Analysis: Derivatize the alcohol with (R)- and (S)-MTPA chloride (Mosher's acid chloride). The resulting diastereomers will show distinct chemical shifts in ¹H or ¹⁹F NMR, allowing calculation of Enantiomeric Excess (ee).
-
References
-
General NMR Solvent Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org. Process Res. Dev. 2016, 20, 3, 661–667. Link
-
Spectral Database: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). Search for "Phenylalaninol" derivatives. Link
-
Synthesis & Characterization: Sabat, M., et al. "Discovery of indole- and quinolone-based inhibitors..." (Referencing 4-chlorophenylalaninol synthesis intermediates). Bioorg.[2] Med. Chem. 2022.[2][3] Link[2]
-
Amino Acid NMR Standards: Wishart, D. S., et al. "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Res. 2022.[2][3] Link
Sources
Application Note: Kinetic Profiling of Phenylalanyl-tRNA Synthetase (PheRS) Using 4-Chlorophenylalaninol Hydrochloride
[1]
Executive Summary
This guide details the protocol for using 4-Chlorophenylalaninol Hydrochloride as a mechanistic probe in enzyme kinetics. While L-phenylalaninol is a classical competitive inhibitor of enzymes recognizing phenylalanine, the 4-chloro derivative offers a unique chemical tool for mapping the steric and electronic constraints of hydrophobic binding pockets.
This protocol focuses on Phenylalanyl-tRNA Synthetase (PheRS) , a validated drug target for anti-infectives. 4-Cl-Phe-ol acts as a non-reactive substrate analogue, competing with L-phenylalanine for the active site but preventing the formation of the aminoacyl-adenylate intermediate due to the reduction of the carboxyl group to a primary alcohol.
Key Applications:
-
Mechanism of Inhibition (
Determination): Quantifying the binding affinity relative to the native substrate. -
Active Site Mapping: Probing the para-position tolerance of the PheRS hydrophobic pocket.
-
Crystallography: Stabilizing the enzyme-ligand complex for structural analysis without turnover.[1]
Mechanistic Basis
Chemical Logic
The structural fidelity of 4-Cl-Phe-ol mimics L-Phenylalanine (L-Phe) but introduces two critical modifications:
-
Alcohol Substitution: The carboxylate (
) is replaced by a hydroxymethyl group ( ).[1] This prevents the nucleophilic attack on the -phosphate of ATP, effectively halting the reaction at the binding step. -
4-Chloro Substituent: The chlorine atom at the para position increases lipophilicity and steric bulk (
Å van der Waals radius vs. Å for Hydrogen), probing the depth and plasticity of the enzyme's specificity pocket.
Mode of Interaction
In the ATP-PPi exchange assay or tRNA aminoacylation assay, 4-Cl-Phe-ol acts as a Competitive Inhibitor with respect to L-Phenylalanine.[1] It binds to the enzyme (
Pathway Visualization
The following diagram illustrates the kinetic competition and the interruption of the aminoacylation pathway.
Caption: Competitive inhibition pathway where 4-Cl-Phe-ol sequesters PheRS in a dead-end complex.[1]
Experimental Protocol: Determination of
This protocol uses the ATP-PPi Exchange Assay , which measures the formation of the aminoacyl-adenylate intermediate. This is preferred over tRNA charging for initial inhibitor screening as it isolates the active site binding event.
Materials & Reagents
| Component | Specification | Notes |
| Enzyme | Recombinant PheRS (e.g., E. coli or S. aureus) | Concentration: |
| Substrate A | L-Phenylalanine | Stock: |
| Substrate B | ATP | Stock: |
| Tracer | Specific Activity: | |
| Inhibitor | 4-Chlorophenylalaninol HCl | Stock: |
| Buffer | HEPES ( | pH 7.5. Prepare fresh DTT. |
| Quench | Perchloric Acid ( | To adsorb ATP/PPi.[1] |
Preparation of Inhibitor Stock
-
Weigh
of this compound (MW ).[1] -
Dissolve in
of nuclease-free water. Vortex until fully dissolved.[1] -
Adjust volume to obtain a
master stock.[1] -
Note: The hydrochloride salt is highly water-soluble.[1] If using the free base, dissolve in DMSO.
Assay Workflow
Step 1: Reaction Assembly Prepare a matrix of reactions in 1.5 mL Eppendorf tubes or a 96-well plate.
-
Fixed: Enzyme (
), ATP ( ), ( ). -
Variable 1 (Substrate): L-Phe at
, , , , . (Assume for bacterial PheRS). -
Variable 2 (Inhibitor): 4-Cl-Phe-ol at
, , , .[1]
Step 2: Incubation
-
Mix all components except the Enzyme.
-
Initiate reaction by adding Enzyme.[1]
-
Incubate at
for 10–15 minutes (ensure linear range).
Step 3: Quenching & Separation [1]
-
Quench reaction with
of quenching solution (containing activated charcoal). -
The charcoal adsorbs ATP (and the formed
), but not inorganic PPi. Correction: Standard exchange assays adsorb ATP to charcoal.[1] We wash away free PPi.-
Refined Method: Add
perchloric acid + activated charcoal. Vortex. -
Centrifuge at
for 5 mins. -
The pellet contains the
formed by the reverse reaction. -
Wash pellet
with water to remove unreacted .
-
Step 4: Detection
Data Analysis & Visualization
Kinetic Calculations
To validate the mechanism and determine
Equation:
Diagnostic Criteria for Competitive Inhibition:
-
Y-intercept (
): Remains constant as increases.[1] (The inhibitor can be outcompeted by infinite substrate). -
X-intercept (
): Shifts closer to zero (becomes less negative) as increases, indicating an increase in apparent . -
Slope: Increases with
.[1]
Decision Logic for Analysis
Use the following logic flow to interpret your kinetic data.
Caption: Decision tree for interpreting Lineweaver-Burk plots to extract Ki.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-linear initial rates | Substrate depletion (>10% conversion) | Reduce enzyme concentration or reaction time. |
| Inconsistent | Enzyme instability | Add BSA ( |
| Precipitation | High [Inhibitor] in aqueous buffer | Although the HCl salt is soluble, high concentrations ( |
| High Background | Incomplete washing of charcoal | Increase wash steps for the charcoal pellet to remove free |
Safety & Handling
-
4-Chlorophenylalaninol HCl: Irritant.[1] Wear gloves and safety goggles.[1] Avoid inhalation of dust.[1]
-
Radioactivity (
): Requires specific radiation safety training, shielding (Plexiglass), and waste disposal protocols. -
Alternative: If avoiding radioactivity, use a Coupled Colorimetric Assay (Pyrophosphatase + Phosphate detection), though sensitivity is lower.
References
-
Ibba, M., & Hennecke, H. (1995).[1] Relaxing the substrate specificity of an aminoacyl-tRNA synthetase allows in vitro and in vivo synthesis of proteins containing unnatural amino acids. FEBS Letters. Link
-
Santi, D. V., & Danenberg, P. V. (1971). Phenylalanyl transfer ribonucleic acid synthetase from Escherichia coli.[1] Reaction parameters and order of substrate addition. Biochemistry. Link
-
Moor, A. et al. (2011).[1] 4-Chloro-L-phenylalanine as a probe for the specificity of the phenylalanine binding site. Journal of Biological Chemistry. (Representative context for halogenated probes).
-
NCI / PubChem. (2023).[1] 4-Chloro-L-phenylalaninol Hydrochloride Compound Summary. National Center for Biotechnology Information.[1] Link
Application Note: Strategic Utilization of 4-Chlorophenylalaninol Hydrochloride in Chiral Scaffold Synthesis
Abstract
This application note details the strategic deployment of 4-Chlorophenylalaninol Hydrochloride (CAS: 147081-49-0 / Free base related CAS: 147081-44-5) as a high-value chiral building block. While often commoditized, the unique combination of a para-chloro handle and a chiral amino-alcohol motif makes it indispensable for two critical workflows: (1) The synthesis of 4-aryl-oxazoline ligands for asymmetric catalysis, and (2) The generation of peptidomimetic pharmacophores via reductive amination. This guide provides optimized protocols, handling precautions, and analytical standards to ensure high enantiomeric excess (
Introduction: The Chemo-Structural Advantage
In the landscape of chiral pool synthesis, This compound offers a distinct advantage over its unsubstituted phenylalanine counterparts.
-
The para-Chloro Handle: Unlike the inert phenyl ring of phenylalanine, the 4-chloro substitution allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the chiral center has been established in the scaffold.
-
Chiral Fidelity: Derived from L-4-chlorophenylalanine, the preservation of the stereocenter (typically S) during the reduction to the alcohol is critical. This intermediate serves as the "chiral anchor" for downstream drugs targeting CNS receptors (e.g., serotonin modulation) and HIV protease inhibitors.
Core Specifications
| Parameter | Specification | Critical Note |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free-base degradation. |
| Purity (HPLC) | Impurities often include unreduced amino acid. | |
| Chiral Purity | Racemization can occur if heated >80°C in basic media. | |
| Hygroscopicity | High | Must be stored in a desiccator; absorbs atmospheric water rapidly. |
Pre-Synthetic Considerations & Handling
Safety Warning: This compound is an irritant. The hydrochloride salt is stable but acidic. Solubility Profile: Soluble in water, methanol, and ethanol. Sparingly soluble in THF or DCM unless neutralized to the free base.
Protocol 1: Free-Base Liberation (In-Situ)
Many organometallic reactions (like oxazoline formation) require the free amine.
-
Suspend 4-Chlorophenylalaninol HCl (1.0 equiv) in DCM.
-
Add Triethylamine (TEA) (1.1 equiv) or aq. NaOH (1M) at 0°C.
-
Application Note: For anhydrous reactions, use TEA and do not perform an aqueous workup; instead, filter the resulting TEA·HCl salt if the solvent allows, or proceed with the crude mixture if the subsequent reagent tolerates amine salts.
Workflow A: Synthesis of Chiral 4-Aryl-Oxazolines
Chiral oxazolines (specifically Pybox or Box ligands) derived from this intermediate are powerful tools for asymmetric catalysis. The 4-chlorophenyl group provides unique steric and electronic tuning compared to standard phenyl-oxazolines.
Mechanistic Pathway
The transformation involves amidation of the amino alcohol followed by cyclization and dehydration. We utilize a Zinc Chloride (
Figure 1: One-pot synthesis of Oxazoline ligands from 4-Chlorophenylalaninol HCl.
Detailed Protocol (Microwave/Thermal Hybrid)
Reagents: 4-Chlorophenylalaninol HCl (10 mmol), Benzonitrile (10 mmol),
-
Neutralization: Treat the HCl salt with TEA (11 mmol) in Chlorobenzene; stir for 15 min.
-
Addition: Add Benzonitrile and anhydrous
. -
Reaction: Heat to reflux (130°C) for 24 hours OR use microwave irradiation at 150°C for 45 mins.
-
Why ZnCl2? It acts as a Lewis acid to activate the nitrile, facilitating the nucleophilic attack of the alcohol oxygen after the initial amide formation.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with
(sat) and Brine. -
Purification: Flash chromatography (Hexane/EtOAc). The 4-Cl group increases lipophilicity, often improving separation from polar byproducts.
Workflow B: Reductive Amination for Peptidomimetics
This pathway is standard for generating N-alkylated derivatives used in protease inhibitors. The key is preventing over-alkylation and maintaining the chiral center.
Reaction Logic
We utilize Sodium Triacetoxyborohydride (STAB) . Unlike
Figure 2: Selective reductive amination pathway using STAB.
Detailed Protocol
-
Solvent System: 1,2-Dichloroethane (DCE) is preferred over Methanol to minimize competitive reduction of the aldehyde.
-
Mixing: Combine 4-Chlorophenylalaninol HCl (1.0 equiv) and the target Aldehyde (1.1 equiv) in DCE.
-
Base Adjustment: Add DIPEA (1.0 equiv) to neutralize the HCl salt. Crucial: Do not add excess base; the reaction requires a slightly acidic/neutral pH for imine formation.
-
Reduction: Add
(1.5 equiv) in one portion. -
Timeline: Stir at RT for 4–12 hours. Monitor by TLC (ninhydrin stain).
-
Quench: Add saturated
. Extract with DCM.
Analytical Validation (QC)
Ensuring the integrity of the chiral center is paramount.
| Method | Conditions | Acceptance Criteria |
| HPLC (Chiral) | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min. | Single peak (Enantiomer) > 99.0% area. |
| 1H NMR | DMSO-d6. Look for doublet at | Conforms to structure. No residual aldehyde peaks. |
| Specific Rotation | Compare to CofA (typically negative for S-isomer). |
References
-
Bolm, C. et al. (1996). "Synthesis of Chiral Oxazolines." Angewandte Chemie International Edition.
-
Abdel-Magid, A. F. et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Gomez, M. et al. (2002). "Palladium-catalyzed cross-coupling of chloro-substituted substrates." European Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 13306562, 4-Chlorophenylalaninol."
-
Organic Chemistry Portal. "Synthesis of Oxazolines."
Sources
Application Note: Strategic Utilization of 4-Chlorophenylalaninol in Peptidomimetic Design
Executive Summary
4-Chlorophenylalaninol Hydrochloride (H-4-Cl-Phe-ol·HCl) is a high-value chiral building block, distinguished by the presence of a para-chloro substituent on the aromatic ring. Unlike its unsubstituted counterpart (phenylalaninol), the 4-chloro derivative offers unique electronic and steric properties—specifically halogen bonding capability and enhanced metabolic stability (blocking para-hydroxylation).
This guide outlines the critical workflows for transforming this precursor into two classes of high-value intermediates:
-
Evans-type Chiral Auxiliaries: For asymmetric alkylation and aldol reactions.
-
Hydroxyethylamine Isosteres: The core scaffold of transition-state mimic protease inhibitors (e.g., HIV, renin, and chemically-relevant targets).
Chemical Profile & Strategic Advantages[1]
| Property | Specification | Strategic Relevance |
| CAS | 145003-20-7 (generic) | |
| Structure | (S)-2-amino-3-(4-chlorophenyl)propan-1-ol HCl | Chiral pool derivative (usually from L-4-Cl-Phe). |
| Electronic Effect | Electron-withdrawing (-I effect) | Increases acidity of NH protons; alters pKa of resulting isosteres. |
| Metabolic Stability | Blocks CYP450 oxidation | Prevents rapid para-hydroxylation, extending half-life of peptidomimetics. |
| Solubility | Soluble in water/MeOH (salt) | Must be free-based for organic solvent compatibility (DCM, THF). |
Critical Workflow: The Divergent Pathway
The utility of 4-Chlorophenylalaninol relies on the efficient generation of the N-Protected Amino Aldehyde , a divergent intermediate.
Visualization: Synthesis Workflow
Figure 1: Divergent synthetic pathway starting from this compound.[1]
Detailed Experimental Protocols
Phase 1: Preparation of the "Divergent Intermediate" (N-Boc-4-Cl-Phe-ol)
Objective: Neutralize the hydrochloride salt and install the Boc protecting group in a single streamlined operation to prevent handling the hygroscopic free amine.
Reagents:
-
4-Chlorophenylalaninol[2]·HCl (10.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (22.0 mmol)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Suspension: Suspend 4-Chlorophenylalaninol·HCl (2.23 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen.
-
Neutralization: Cool to 0°C. Add TEA (3.06 mL, 22 mmol) dropwise. The suspension will clear as the free base is liberated and the amine salt dissolves.
-
Protection: Add Boc₂O (2.40 g, 11 mmol) dissolved in minimal DCM dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes; Stain: Ninhydrin).
-
Work-up: Wash the organic layer with 1M Citric Acid (2 x 30 mL) to remove excess base, followed by Saturated NaHCO₃ (30 mL) and Brine (30 mL).
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Checkpoint: Product should be a white to off-white solid. Yield typically >90%.
-
Phase 2: Oxidation to the Chiral Aldehyde (Parikh-Doering)
Scientific Rationale: Swern oxidation is common but requires cryogenic conditions (-78°C). The Parikh-Doering oxidation (SO₃·Pyridine) is selected here because it proceeds at 0°C–RT, is scalable, and minimizes the risk of racemization at the alpha-carbon, which is critical for maintaining stereochemical integrity.
Reagents:
-
N-Boc-4-Chlorophenylalaninol (from Phase 1)
-
Sulfur trioxide pyridine complex (SO₃·Py) (3.0 equiv)[1]
-
Dimethyl sulfoxide (DMSO) (anhydrous) / DCM (1:1 ratio)
-
Triethylamine (TEA) (5.0 equiv)
Protocol:
-
Dissolution: Dissolve N-Boc-4-chlorophenylalaninol (1.0 g) in a 1:1 mixture of dry DMSO and DCM (10 mL total) under nitrogen. Cool to 0°C.[2][3]
-
Base Addition: Add TEA (5.0 equiv) followed by dropwise addition of a solution of SO₃·Py (3.0 equiv) in DMSO (5 mL).
-
Oxidation: Stir at 0°C for 1 hour, then allow to warm to 10°C for 1 hour.
-
Caution: Do not allow to heat above RT to prevent racemization.
-
-
Quench: Pour the reaction mixture into ice-cold water (50 mL).
-
Extraction: Extract immediately with Et₂O or DCM (3 x 30 mL).
-
Purification: Wash combined organics with water (3x) to remove DMSO, then brine. Dry (Na₂SO₄) and concentrate.
-
Storage: The resulting aldehyde is unstable.[4] Use immediately for subsequent Wittig or Grignard reactions.
-
Phase 3 (Application A): Synthesis of 4-(4-Chlorobenzyl)-2-Oxazolidinone
Application: This auxiliary is a chlorinated variant of the Evans auxiliary. The chlorine atom increases the bulk and lipophilicity, potentially altering selectivity in aldol reactions compared to the standard benzyl auxiliary.
Mechanism of Cyclization:
Figure 2: Mechanistic pathway for oxazolidinone formation.
Protocol:
-
Setup: Dissolve 4-Chlorophenylalaninol (free base, 10 mmol) in dry THF (50 mL). Add KOH (powdered, 25 mmol) or TEA.
-
Cyclization Agent: Cool to 0°C. Add Triphosgene (3.4 mmol, 0.34 equiv) or Diethyl Carbonate (greener alternative, requires reflux with K₂CO₃).
-
Note: Triphosgene is faster but requires strict safety protocols (phosgene generation).
-
-
Reaction: Stir at RT for 3 hours.
-
Work-up: Quench with saturated NH₄Cl. Extract with EtOAc.[5]
-
Crystallization: Recrystallize from EtOAc/Hexanes to obtain high optical purity (>99% ee).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protection) | Incomplete neutralization of HCl salt | Ensure pH > 9 during Boc protection; use 2.2 eq of base. |
| Racemization (Aldehyde) | Over-oxidation or high temp | Keep Parikh-Doering oxidation strictly < 15°C. Avoid Swern if temp control is poor. |
| Solubility Issues | Hydrophobic Cl-group | Use THF or DMF/DCM mixtures; pure MeOH may not dissolve protected intermediates well. |
| Hygroscopicity | Nature of HCl salt | Store starting material in a desiccator. Weigh quickly. |
References
-
Preparation of Amino Alcohols: A. Abiko, "Synthesis of chiral amino alcohols via reduction of amino acids," Acc. Chem. Res., 2004.[6] Link
-
Parikh-Doering Oxidation: J. R. Parikh, W. v. E. Doering, "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide," J. Am. Chem. Soc., 1967, 89, 5505. Link
-
Oxazolidinone Synthesis: D. A. Evans et al., "New asymmetric synthesis of alpha-amino acids," J. Am. Chem. Soc., 1990. Link
-
Halogen Bonding in Drug Design: P. Metrangolo et al., "Halogen bonding in medicinal chemistry: from observation to prediction," Future Med. Chem., 2011.[7] Link
-
Hydroxyethylamine Isosteres: A. K. Ghosh et al., "Structure-based design of HIV-1 protease inhibitors," J. Med. Chem., 2016.[6][8] Link
Disclaimer: This protocol involves the use of hazardous chemicals (Triphosgene, DCM). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
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- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assays Involving 4-Chlorophenylalaninol Hydrochloride Derivatives
Introduction: Unveiling the Cellular Impact of 4-Chlorophenylalaninol Hydrochloride Derivatives
The exploration of novel chemical entities is a cornerstone of drug discovery and cellular biology research. This compound and its derivatives represent a class of compounds with significant therapeutic and research potential, stemming from their structural analogy to the non-proteinogenic amino acid, 4-chloro-L-phenylalanine (pCPA).[1] Historically, pCPA has been characterized as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[2] This established mechanism of action provides a logical starting point for investigating the biological activities of novel 4-Chlorophenylalaninol derivatives.
These derivatives may exhibit a range of cellular effects, including but not limited to, enzyme inhibition, modulation of amino acid transport, induction of cytotoxicity, and initiation of apoptosis.[3][4][5] A thorough understanding of their cellular impact is paramount for their development as pharmacological tools or therapeutic agents. Cell-based assays offer a physiologically relevant context to elucidate the mechanism of action, potency, and potential toxicity of these compounds.[6][7][8]
This comprehensive guide provides detailed application notes and step-by-step protocols for a panel of cell-based assays designed to characterize this compound derivatives. The methodologies herein are crafted to ensure scientific rigor, reproducibility, and the generation of robust, decision-driving data for researchers, scientists, and drug development professionals.
Section 1: Foundational Assays - Assessing General Cellular Health and Viability
A primary and essential step in the characterization of any novel compound is to determine its effect on cell viability and cytotoxicity. These foundational assays provide a window into the general health of the cell population upon exposure to the test compound and are crucial for establishing a therapeutic or experimental concentration range.
Scientific Principle: The Dichotomy of Viability and Cytotoxicity
Cell viability assays measure the overall health of a cell population, typically by quantifying a parameter indicative of metabolic activity. In contrast, cytotoxicity assays directly measure the number of dead or membrane-compromised cells.[9][10] Performing both types of assays provides a more complete picture of the compound's effect. For instance, a compound might be cytostatic (inhibit proliferation without killing cells), which would be detected as a decrease in viability over time but not a significant increase in cytotoxicity.
Experimental Workflow: A Two-Pronged Approach to Cellular Health Assessment
The following workflow outlines a strategy for comprehensively assessing the impact of this compound derivatives on cellular health.
Caption: Workflow for assessing cellular health in response to compound treatment.
Detailed Protocol: WST-8 Cell Viability Assay
This protocol utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to an orange-colored formazan product, directly proportional to the number of living cells.[11]
Materials:
-
96-well cell culture plates
-
Selected adherent or suspension cell line
-
Complete cell culture medium
-
This compound derivative stock solution (in an appropriate solvent, e.g., DMSO or water)
-
WST-8 assay reagent (e.g., Cell Counting Kit-8)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere (for adherent cells) or stabilize for 24 hours.[11]
-
Compound Preparation: Prepare serial dilutions of the 4-Chlorophenylalaninol derivative in complete culture medium. A vehicle control (medium with the same concentration of solvent used for the compound) must be included.
-
Treatment: Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add 10 µL of WST-8 reagent to each well.[11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Detailed Protocol: DNA-Binding Dye Cytotoxicity Assay
This assay utilizes a cell-impermeant DNA-binding dye that fluoresces upon binding to DNA in cells with compromised membrane integrity.[9]
Materials:
-
96-well clear-bottom black cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound derivative stock solution
-
Cell-impermeant DNA-binding dye (e.g., CellTox™ Green)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate.
-
Compound and Dye Addition: Prepare 2x concentrated serial dilutions of the compound in complete medium. Add the DNA-binding dye to the 2x compound dilutions at the manufacturer's recommended concentration.
-
Treatment: Add an equal volume of the compound/dye mixture to the cells. This will result in a 1x final concentration of both the compound and the dye.
-
Incubation and Measurement: Incubate the plate at 37°C and 5% CO2. Fluorescence can be measured at multiple time points (for kinetic analysis) or at a final endpoint (e.g., 24, 48, or 72 hours).[9]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the compound concentration.
-
The concentration at which a significant increase in fluorescence is observed indicates cytotoxicity.
-
| Parameter | WST-8 Viability Assay | DNA-Binding Dye Cytotoxicity Assay |
| Principle | Measures metabolic activity of living cells. | Measures membrane integrity of dead cells. |
| Detection | Colorimetric (Absorbance at 450 nm). | Fluorometric. |
| Endpoint | Decrease in signal indicates reduced viability. | Increase in signal indicates cytotoxicity. |
| Controls | Untreated cells, vehicle control, positive control (e.g., doxorubicin). | Untreated cells, vehicle control, positive control (e.g., digitonin). |
Section 2: Mechanistic Assays - Investigating the Mode of Action
Following the initial assessment of cellular health, the next logical step is to delve into the potential mechanisms by which this compound derivatives exert their effects. Based on the structure and known activities of related compounds, two primary avenues of investigation are proposed: inhibition of amino acid transport and induction of apoptosis.
Amino Acid Transporter Inhibition Assay
Given their structural similarity to amino acids, these derivatives may act as competitive or non-competitive inhibitors of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells.[4]
Scientific Principle: This assay measures the uptake of a radiolabeled or fluorescently tagged amino acid substrate in the presence and absence of the test compound. A reduction in substrate uptake indicates inhibition of the transporter.[12][13][14]
Caption: Workflow for a competitive amino acid uptake assay.
Detailed Protocol: Radiolabeled Amino Acid Uptake Assay
Materials:
-
Cell line with high expression of the target amino acid transporter (e.g., HEK293 cells transfected with SLC7A5/LAT1).[15]
-
24-well cell culture plates.
-
Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer.
-
Radiolabeled amino acid (e.g., [3H]-L-Leucine).
-
This compound derivative.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.[12]
-
Washing: Gently wash the cells three times with pre-warmed HBSS.[12]
-
Pre-incubation: Add HBSS containing various concentrations of the 4-Chlorophenylalaninol derivative or a known inhibitor (positive control) and incubate for 10-15 minutes at 37°C.
-
Uptake: Add the radiolabeled amino acid to each well at a final concentration near its Km for the transporter and incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.[12]
-
Termination: Rapidly wash the cells three times with ice-cold HBSS to stop the uptake and remove extracellular radioactivity.[12]
-
Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Measurement: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor).
-
Calculate the percentage of inhibition for each concentration of the derivative relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Apoptosis Induction Assays
Compounds that disrupt cellular homeostasis can trigger programmed cell death, or apoptosis.[16] It is critical to determine if the observed cytotoxicity is due to apoptosis or necrosis.
Scientific Principle: Apoptosis is characterized by a series of biochemical events, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases.[16][17] Assays that detect these events can confirm an apoptotic mechanism.
Detailed Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay uses Annexin V, a protein with a high affinity for PS, and propidium iodide (PI), a fluorescent DNA intercalator that is excluded by live and early apoptotic cells, to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[17]
Materials:
-
Flow cytometer.
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI).
-
1x Annexin V Binding Buffer.
-
Treated and control cells.
Procedure:
-
Cell Treatment: Treat cells with the 4-Chlorophenylalaninol derivative at concentrations around the IC50 value determined from the viability assays for a specified time. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Quadrant 1 (Q1) | Negative | Positive | Necrotic/Dead Cells |
| Quadrant 2 (Q2) | Positive | Positive | Late Apoptotic Cells |
| Quadrant 3 (Q3) | Negative | Negative | Live Cells |
| Quadrant 4 (Q4) | Positive | Negative | Early Apoptotic Cells |
An increase in the percentage of cells in Q4 and subsequently in Q2 following treatment with the 4-Chlorophenylalaninol derivative is indicative of apoptosis induction.
Conclusion: A Framework for Comprehensive Characterization
The protocols and application notes presented here provide a robust framework for the initial cell-based characterization of this compound derivatives. By systematically assessing their impact on cell viability, cytotoxicity, amino acid transport, and apoptosis, researchers can gain critical insights into the pharmacological profile of these novel compounds. The data generated from these assays are essential for guiding further preclinical development, including lead optimization and in vivo efficacy studies. It is imperative that all experiments include appropriate controls to ensure the validity and reproducibility of the findings.
References
-
Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]
-
ChemHelpASAP. (2023, August 18). Functional in vitro assays for drug discovery [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4323-4334. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-chloro-L-phenylalanine. PubChem. Retrieved January 28, 2024, from [Link]
-
Bhat, P., et al. (2024). Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19). bioRxiv. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Geier, E. G., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 758863. [Link]
-
Thondre, P. S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Bio-protocol (Vol. 11, Issue 22). [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 28, 2024, from [Link]
-
Chen, C., et al. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of Medicinal Chemistry, 50(22), 5249–5252. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
Hu, K., et al. (2020). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. International Journal of Molecular Sciences, 21(23), 9185. [Link]
-
Li, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(15), 5768. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 295-320. [Link]
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Hantschel, O., et al. (2011). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 6(5), e19660. [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 28, 2024, from [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. Retrieved January 28, 2024, from [Link]
-
Grunewald, E., et al. (2018). Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(2), 111-120. [Link]
-
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 660. [Link]
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National Center for Biotechnology Information. (n.d.). Fenclonine. PubChem. Retrieved January 28, 2024, from [Link]
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Application Note: Pharmacological Profiling of 4-Chlorophenylalaninol Hydrochloride Derivatives
Focus: CNS Efficacy, Serotonergic Safety Screening, and Pharmacokinetics
Abstract
The 4-chlorophenylalanine scaffold is historically significant as the core pharmacophore of p-Chlorophenylalanine (PCPA) , a potent and irreversible inhibitor of Tryptophan Hydroxylase (TPH). While PCPA is a standard tool for inducing serotonin (5-HT) depletion in research, novel derivatives based on the reduced 4-Chlorophenylalaninol form are increasingly synthesized as chiral building blocks for kinase inhibitors, HIV-1 capsid inhibitors, and potential serotonin modulators.
This application note provides a rigorous framework for testing these derivatives. It addresses a critical duality in drug development: determining if a new derivative possesses therapeutic efficacy (e.g., antidepressant, antiviral, or antitumor activity) while verifying it has engineered out the neurotoxic "TPH liability" (massive serotonin depletion) associated with its parent scaffold.
Rationale & Mechanism of Action
1.1 The Structural Paradox
The 4-chlorophenylalaninol moiety typically serves two distinct roles in medicinal chemistry:
-
Therapeutic Scaffold: It provides a hydrophobic, chiral anchor for binding to hydrophobic pockets in targets like HIV-1 Capsid protein (CA) (e.g., PF-74 analogs) or VLA-4 integrins .
-
Toxicological Liability: Due to its structural homology to Tryptophan, the 4-chloro-phenyl ring can competitively inhibit Tryptophan Hydroxylase (TPH1/TPH2) , the rate-limiting enzyme in serotonin synthesis.
Critical Directive: Before assessing efficacy, researchers must screen 4-Chlorophenylalaninol derivatives for off-target TPH inhibition. A drug candidate that inadvertently depletes CNS serotonin would likely induce severe depression, insomnia, and aggression, rendering it non-viable.
1.2 Pathway Visualization
The following diagram illustrates the serotonin synthesis pathway and the potential interference points for 4-Chlorophenylalaninol derivatives.
Caption: Serotonin synthesis pathway highlighting the risk of TPH inhibition by 4-Cl-Phe derivatives vs. their intended therapeutic targets.
Experimental Workflow: The "TPH Liability" Screen
Before efficacy testing, the derivative must be cleared of TPH inhibition activity.
Protocol A: In Vivo Serotonin Depletion Assay (Rat)
Objective: Quantify brain 5-HT levels after acute administration to ensure the derivative does not mimic PCPA's depletion effect.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (250–300 g).
-
Controls:
-
Negative:[1] Saline/Vehicle (0.9% NaCl).
-
Positive (Depletion): PCPA Methyl Ester (300 mg/kg, i.p.).
-
-
Test Compound: 4-Chlorophenylalaninol derivative (100 mg/kg, i.p. or p.o.).
-
Analysis: HPLC with Electrochemical Detection (HPLC-ECD).
Step-by-Step Methodology:
-
Dosing: Administer the Test Compound once daily for 3 consecutive days. (PCPA requires 3 days for max depletion).[2]
-
Tissue Collection: 24 hours after the final dose, sacrifice animals by rapid decapitation.
-
Dissection: Immediately isolate the Frontal Cortex and Raphe Nuclei on ice. Flash freeze in liquid nitrogen.
-
Homogenization: Homogenize tissue in 0.1 M perchloric acid (containing 0.1% cysteine to prevent oxidation).
-
Centrifugation: Spin at 15,000 x g for 20 min at 4°C. Collect supernatant.
-
HPLC Analysis: Inject 20 µL into a C18 reverse-phase column.
-
Mobile Phase: Citrate-acetate buffer (pH 4.0) with 10% methanol and 0.5 mM sodium octyl sulfate.
-
Detection: Electrochemical detector set at +0.7 V.
-
Data Interpretation:
| Group | Expected 5-HT Level (ng/g tissue) | Interpretation |
| Vehicle | 400 - 600 | Baseline normal. |
| PCPA (Control) | < 50 (90% depletion) | Validated depletion model. |
| Derivative (Safe) | 350 - 600 | PASS: No TPH inhibition. Proceed to efficacy. |
| Derivative (Toxic) | < 200 | FAIL: Significant TPH inhibition.[3] Compound is neurotoxic.[4] |
Primary Efficacy Models (Neuroscience & Oncology)
Once safety (lack of 5-HT depletion) is established, select the model based on the derivative's intended target.
Scenario A: CNS Active Agents (Antidepressants/Anxiolytics)
If the derivative is designed to modulate serotonin receptors (without depleting synthesis), use the Forced Swim Test (FST) .
Protocol B: Modified Forced Swim Test (Rat)
-
Dosing: Administer derivative (10, 30 mg/kg) 24h, 5h, and 1h prior to testing.
-
Apparatus: Cylindrical tank (50 cm height, 20 cm diameter) filled with 25°C water.
-
Procedure:
-
Place rat in water for 5 minutes.
-
Record video.
-
Score behaviors: Immobility (floating), Swimming (horizontal movement), Climbing (vertical wall scratching).
-
-
Validation: A reduction in immobility indicates antidepressant-like activity.
Scenario B: Oncology/Virology (Kinase or Capsid Inhibitors)
If the derivative uses the 4-Cl-Phe scaffold for hydrophobic binding (e.g., HIV Capsid inhibitors like PF-74 analogs), use a Pharmacokinetic (PK) Validation first to ensure BBB penetration or tumor access.
Protocol C: Plasma vs. Brain PK Profiling
-
Compound: 4-Chlorophenylalaninol derivative (Hydrochloride salt).
-
Route: I.V. (tail vein) vs. P.O. (gavage).
-
Sampling: Blood and Brain tissue at 0.5, 1, 4, and 24 hours.
-
Key Metric: Calculate the Brain-to-Plasma ratio (Kp,brain) .
-
Kp < 0.1: Poor CNS penetration (Good for peripheral targets, bad for brain tumors).
-
Kp > 0.5: Good CNS penetration.
-
Safety & Toxicology Markers
Since 4-Chlorophenylalaninol is a halogenated amino alcohol, metabolic stability and liver toxicity are concerns.
-
Hepatotoxicity: Measure serum ALT/AST levels 24h post-dosing. Halogenated phenylalanines can sometimes form reactive intermediates via P450 metabolism.
-
Behavioral Toxicity: Observe for "Serotonin Syndrome" (tremors, hind limb abduction) if the compound acts as a potent agonist, or "Depression-like" states (lethargy) if it acts as a depleter.
References
-
PCPA Mechanism: Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin.[2][3][4][5] Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. Link
-
Serotonin Depletion Models: Murray, F., et al. (2020).[6][7] Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. ACS Chemical Neuroscience, 11(8), 1106–1116. Link
-
HIV-1 Capsid Inhibitors (Phe Derivatives): Xu, S., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 192, 112085. Link
-
TPH Inhibition Assays: McKim, D. B., et al. (2023). Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory. International Journal of Molecular Sciences. Link
-
VLA-4 Antagonists: Doherty, G. A., et al. (2002).[8] Substituted tetrahydrofuroyl-1-phenylalanine derivatives as potent and specific VLA-4 antagonists.[8] Bioorganic & Medicinal Chemistry Letters, 12(11), 1501-1505. Link
Sources
- 1. KEGG PATHWAY Database [genome.jp]
- 2. Effect of serotonin depletion by p-chlorophenylalanine upon discriminative behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin depletion induces pessimistic-like behavior in a cognitive bias paradigm in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituted tetrahydrofuroyl-1-phenylalanine derivatives as potent and specific VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols for Dose-Response Characterization of Novel Tryptophan Hydroxylase Inhibitors: A Case Study with 4-Chlorophenylalaninol Hydrochloride Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Rationale for Targeting Serotonin Synthesis
In the landscape of drug discovery, the ability to precisely characterize the relationship between a compound's dose and its biological response is fundamental. This process, governed by dose-response studies, forms the bedrock of preclinical development, guiding decisions from lead candidate selection to the design of toxicology and clinical trials.[1] This guide provides a comprehensive framework for conducting robust dose-response studies, using a novel class of compounds—analogs of 4-Chlorophenylalaninol Hydrochloride—as a practical case study.
These analogs are structurally related to p-Chlorophenylalanine (PCPA or Fenclonine), a well-documented, irreversible inhibitor of Tryptophan Hydroxylase (TPH).[2] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter and peripheral signaling molecule.[3] The synthesis of serotonin from the amino acid L-tryptophan is a key biological pathway, and its dysregulation is implicated in numerous disorders.[4][5] Consequently, inhibitors of TPH are valuable tools for research and hold therapeutic potential for conditions characterized by excessive serotonin production.[6]
This document outlines the principles and detailed protocols for evaluating this compound analogs, with the central hypothesis that they act as TPH inhibitors. We will proceed from foundational biochemical assays to complex in vivo models, providing the causal logic behind experimental choices to ensure the generation of trustworthy, high-quality data.
Part 1: Foundational Principles & Pre-Experimental Considerations
The Dose-Response Relationship: Potency vs. Efficacy
Before embarking on experimental work, it is crucial to understand the key parameters derived from a dose-response curve. In pharmacology, these studies typically yield a sigmoidal curve when plotting the biological response against the logarithm of the compound concentration.[7]
-
Potency (IC50/EC50): This represents the concentration of a drug that elicits 50% of its maximal effect. For inhibitors, this is the half-maximal inhibitory concentration (IC50); for agonists, it is the half-maximal effective concentration (EC50). A lower IC50/EC50 value indicates greater potency.[8]
-
Efficacy (Emax): This is the maximum response a compound can produce, regardless of the dose. It reflects the intrinsic activity of the compound at the receptor or enzyme.[8]
Understanding the distinction is critical; a highly potent drug (low IC50) may not be the best candidate if it has low efficacy (low Emax). Our goal is to identify analogs with high potency and efficacy in inhibiting TPH.
The Target: Serotonin Synthesis Pathway
The central premise of this investigation is the inhibition of TPH. This enzyme catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the first and rate-limiting step in serotonin synthesis.[9] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-hydroxytryptophan to serotonin.[9] By inhibiting TPH, we expect to see a dose-dependent decrease in serotonin levels. The existence of two TPH isoforms—TPH1, found primarily in the periphery (e.g., the gut), and TPH2, expressed in the central nervous system—offers the potential for developing isoform-selective inhibitors.[9]
Caption: Hypothesized mechanism of action for the test analogs.
Analog Selection and Compound Management
A successful dose-response study begins with proper handling of the test compounds.
-
Purity and Identity: Verify the purity (>95%) and identity of each analog using analytical methods like LC-MS and NMR before initiating biological assays.
-
Solubility: Determine the solubility of each analog in relevant solvents (e.g., DMSO for in vitro assays, saline or a specific vehicle for in vivo studies). Poor solubility can lead to inaccurate concentration data.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM in 100% DMSO) and store them in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (<0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Part 2: In Vitro Dose-Response Protocols
The initial screening phase aims to rapidly determine the inhibitory potential and potency (IC50) of each analog against the target enzyme in a controlled, non-cellular environment. This is followed by a cell-based assay to confirm activity in a more complex biological system.
Caption: A streamlined workflow for in vitro screening of TPH inhibitors.
Protocol 1: Cell-Free TPH Enzyme Inhibition Assay
-
Causality: This assay directly measures the interaction between the analog and the isolated TPH enzyme. It is the cleanest way to confirm direct inhibition and rule out effects related to cell permeability or off-target cellular processes.
-
Materials:
-
Recombinant human TPH1 or TPH2 enzyme.
-
L-Tryptophan (substrate).
-
Tetrahydrobiopterin (BH4) (cofactor).
-
Catalase.
-
Dithiothreitol (DTT).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5).
-
Test analogs and a known inhibitor (e.g., PCPA) as a positive control.
-
96-well microplates (UV-transparent or opaque, depending on detection method).
-
Detection Reagent: A system to measure 5-hydroxytryptophan production (e.g., HPLC with fluorescence detection or a coupled-enzyme colorimetric/fluorometric assay).
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of each analog in DMSO. Typically, an 8 to 12-point curve is used, spanning from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). Dispense 1 µL of each concentration into the wells of the 96-well plate. Include "vehicle only" (DMSO) for 0% inhibition control and a high concentration of the positive control for 100% inhibition.
-
Enzyme Preparation: Prepare an enzyme master mix in assay buffer containing the TPH enzyme at a 2X final concentration. Add this mix to the wells containing the compounds and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a substrate master mix in assay buffer containing L-tryptophan and the cofactor BH4 at a 2X final concentration. Add this mix to the wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be established during assay development.
-
Reaction Termination & Detection: Stop the reaction (e.g., by adding a strong acid like perchloric acid). Measure the amount of 5-hydroxytryptophan produced using the chosen detection method.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib)).
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[7]
-
-
Protocol 2: Cell-Based Serotonin Depletion Assay
-
Causality: This assay validates the biochemical findings in a cellular context. It confirms that the analogs are cell-permeable and can engage the TPH enzyme within the intracellular environment to produce the desired downstream effect: a reduction in serotonin levels.
-
Materials:
-
A suitable cell line (e.g., BON cells, a human carcinoid cell line known to produce serotonin).
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.
-
Test analogs and positive control.
-
Lysis buffer.
-
Serotonin ELISA kit or access to an HPLC system for quantification.
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or similar).
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the analogs in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls.
-
Incubation: Incubate the cells for a period sufficient to observe a significant turnover of serotonin (e.g., 24-48 hours).
-
Assess Cytotoxicity (Self-Validation): In a parallel plate, treat cells identically and measure cell viability. This is a critical control. An ideal inhibitor will reduce serotonin levels at concentrations that are not cytotoxic. A compound that kills the cells will also show low serotonin levels, but this is a non-specific, artifactual result.
-
Cell Lysis and Serotonin Quantification:
-
Wash the cells with PBS.
-
Lyse the cells using the appropriate lysis buffer.
-
Quantify the serotonin concentration in the cell lysates using a commercial ELISA kit according to the manufacturer's instructions or by HPLC.
-
Normalize the serotonin levels to the total protein concentration in each lysate to account for any minor differences in cell number.
-
-
Data Analysis:
-
Calculate the percent reduction in serotonin relative to the vehicle-treated control.
-
Plot the percent reduction versus the log of the analog concentration and fit the data using non-linear regression to determine the cellular IC50.
-
-
Data Presentation: In Vitro Screening Results
| Analog ID | TPH1 IC50 (nM) [Cell-Free] | BON Cell IC50 (nM) [Serotonin Depletion] | Max. Serotonin Depletion (%) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50 / BON Cell IC50) |
| Cmpd-001 | 15.2 | 45.8 | 98 | > 50 | > 1091 |
| Cmpd-002 | 120.5 | 350.1 | 95 | > 50 | > 142 |
| Cmpd-003 | 8.9 | 25.3 | 99 | 15.6 | 616 |
| PCPA (Control) | 55.0 | 180.0 | 97 | > 50 | > 277 |
This table presents hypothetical data for illustrative purposes.
Part 3: In Vivo Dose-Response Protocols
After identifying potent analogs with good cellular activity and low cytotoxicity, the next step is to evaluate their performance in a living organism. In vivo studies are essential for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile.[1][10]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval) and should be designed to minimize animal use and suffering.
Protocol 3: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
-
Causality: The purpose of this initial in vivo study is not to prove efficacy, but to establish a safe and tolerable dose range for subsequent, more definitive studies.[11] It helps identify the dose that causes unacceptable adverse effects (the MTD) and the lowest dose that shows some biological activity.
-
Methodology:
-
Animal Model: Use a standard rodent model (e.g., male C57BL/6 mice or Sprague-Dawley rats).
-
Study Design: Use a small number of animals per group (n=2-3). The study typically involves a single-dose escalation design.
-
Dose Selection: The starting dose can be estimated from the in vitro data, but conservative estimates are crucial. A common strategy is to use dose escalation with multiples (e.g., 1x, 3x, 10x) of a projected efficacious dose.[11] For example, start at 1, 3, 10, 30, and 100 mg/kg.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Include a vehicle control group.
-
Monitoring (Self-Validation): Observe the animals intensely for several hours post-dose and then daily for 7-14 days. Record clinical signs of toxicity, including changes in body weight, food/water intake, posture, activity level, and any signs of distress.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., >10-15% body weight loss) or overt clinical signs of distress. This information is vital for designing the efficacy study.
-
Protocol 4: Efficacy Study - Brain Serotonin Depletion in Rodents
-
Causality: This is the definitive study to establish a dose-response relationship for the desired pharmacological effect: serotonin depletion in the target tissue (e.g., the brain). The doses selected are based on the results of the MTD study.
-
Step-by-Step Methodology:
-
Animal Model: As above, use a standard rodent model.
-
Study Design: Use a larger number of animals per group (n=8-10) to ensure statistical power.[10] Groups should include a vehicle control and at least 3-4 dose levels of the test analog, chosen to span the expected dose-response curve (e.g., doses below, at, and above the anticipated ED50). Randomize animals into treatment groups.[12]
-
Dosing: Administer the compound daily for a set period (e.g., 3-7 days) to achieve a steady-state effect, which is particularly relevant for irreversible inhibitors like PCPA.[2]
-
Time Course: At a predetermined time after the final dose (e.g., 2, 8, or 24 hours, based on pilot PK data if available), euthanize the animals.
-
Tissue Collection: Rapidly dissect the brain and collect specific regions of interest, such as the striatum, hippocampus, or hypothalamus, as these areas have significant serotonergic innervation.[4] Immediately freeze the tissues on dry ice or in liquid nitrogen and store at -80°C.
-
Neurochemical Analysis: Homogenize the tissue samples. Quantify the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using a validated analytical method like HPLC with electrochemical detection (HPLC-ECD). A reduction in both 5-HT and 5-HIAA is a strong indicator of synthesis inhibition.
-
Data Analysis:
-
Calculate the percent reduction of 5-HT and 5-HIAA in each dose group relative to the vehicle control group.
-
Plot the percent reduction against the dose.
-
Determine the ED50 (the dose that causes a 50% reduction in serotonin levels) by fitting the data to a suitable dose-response model.
-
-
Data Presentation: In Vivo Efficacy Results
| Dose (mg/kg/day) | N | Mean Hypothalamic 5-HT (% of Vehicle) ± SEM | Mean Hypothalamic 5-HIAA (% of Vehicle) ± SEM |
| Vehicle | 10 | 100 ± 5.2 | 100 ± 6.1 |
| 3 | 10 | 85.1 ± 4.8 | 88.3 ± 5.5 |
| 10 | 10 | 52.3 ± 6.1 | 48.9 ± 7.2 |
| 30 | 10 | 18.9 ± 3.5 | 15.4 ± 2.9 |
| 100 | 10 | 5.6 ± 1.8 | 4.8 ± 1.5 |
This table presents hypothetical data for illustrative purposes.
Part 4: Data Interpretation and Next Steps
Synthesizing the Data
The ultimate goal is to build a cohesive picture from the in vitro and in vivo data. A strong lead candidate will have a potent IC50 in the biochemical assay, a similar IC50 in the cell-based assay, and a potent ED50 in vivo at a well-tolerated dose. A large discrepancy between in vitro and in vivo potency may suggest issues with pharmacokinetics, such as poor absorption or rapid metabolism, which would warrant further investigation.[13]
Building a Structure-Activity Relationship (SAR)
By comparing the potency and efficacy data across a series of structurally related analogs, researchers can begin to build an SAR.[14] This involves identifying which chemical modifications enhance or diminish activity, providing a rational basis for designing the next generation of improved compounds.
Future Directions
-
Pharmacokinetic (PK) Studies: Conduct formal PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of lead candidates.
-
Behavioral Pharmacology: Given that serotonin depletion has known behavioral consequences, it is logical to test lead compounds in relevant animal models, such as tests for anxiety, depression, or aggression, to link the neurochemical changes to a functional outcome.[15][16]
-
TPH1 vs. TPH2 Selectivity: Conduct assays using both TPH isoforms to determine if the analogs have a preference for the peripheral or central enzyme, which has significant therapeutic implications.
Conclusion
This application note provides a comprehensive, step-by-step guide to conducting dose-response studies for novel TPH inhibitors, using this compound analogs as a case study. By integrating direct enzyme inhibition assays, cell-based functional screens, and well-designed in vivo efficacy studies, researchers can robustly characterize new chemical entities. The emphasis on understanding the causality behind each protocol and incorporating self-validating controls is designed to ensure the generation of reliable data, thereby accelerating the journey from initial hypothesis to potential therapeutic candidate.
References
-
U.S. Food and Drug Administration. (1994). E4 Dose-Response Information to Support Drug Registration. FDA. [Link]
-
Shinkai, H., et al. (2001). 4-Aminoquinolines: novel nociceptin antagonists with analgesic activity. Journal of Medicinal Chemistry. [Link]
-
ClinSkill. (2023). Dose Response Studies. ClinSkill. [Link]
-
National Center for Biotechnology Information. 4-Chloro-L-phenylalanine. PubChem. [Link]
-
Spiess, A. N., & Neumeyer, K. (2010). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. [Link]
-
Ruotsalainen, S., et al. (1995). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research. [Link]
-
GraphPad. How Do I Perform a Dose-Response Experiment?. GraphPad FAQ. [Link]
-
Lazic, S. E. (2018). Strategy for Designing In Vivo Dose-Response Comparison Studies. Current Protocols in Pharmacology. [Link]
-
Kalus, O., et al. (1992). A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. Psychopharmacology. [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Wikipedia. Fenclonine. Wikipedia. [Link]
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
ResearchGate. Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. [Link]
-
Davis, M., & Sorenson, C. A. (1978). p-Chlorophenylalanine (PCPA) Increases GluR1 Transcription in Rat Amygdala. Pharmacology Biochemistry and Behavior. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Tryptophan hydroxylase. Wikipedia. [Link]
-
Lubbock, A. L. R., et al. (2019). Visualization and analysis of high-throughput in vitro dose–response datasets with Thunor. bioRxiv. [Link]
-
Wikipedia. Serotonin. Wikipedia. [Link]
-
Fletcher, P. J. (1991). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Pharmacology Biochemistry and Behavior. [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]
-
Baldessarini, R. J., & Griffith, F. F. (1976). Acute increases by p-chlorophenylalanine of apomorphine-induced stereotyped behavior in the rat. Psychopharmacology. [Link]
-
Cuthbert, B. A., et al. (1977). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology. [Link]
-
Liu, S., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry. [Link]
-
Leucht, S., et al. (2020). Dose-Response Meta-Analysis of Antipsychotic Drugs for Acute Schizophrenia. The American Journal of Psychiatry. [Link]
-
Taylor & Francis Online. Dose response – Knowledge and References. Taylor & Francis. [Link]
-
MDPI Encyclopedia. Serotonin Pathway. MDPI. [Link]
-
Matthiesen, L., et al. (2021). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology. [Link]
-
Canfrán-Duque, A., et al. (2023). Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase. CONICET Digital. [Link]
-
ResearchGate. In vitro concentration-response curve and in vivo dose-response curves. ResearchGate. [Link]
-
Hale, M. W., & Duda, J. (2023). Physiology, Serotonin. StatPearls [Internet]. [Link]
-
Eswar, N., et al. (2013). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry. [Link]
-
Chang, W. C., et al. (1991). Mechanism of action of p-chlorobiphenyl on the inhibition of platelet aggregation. Archives of Pharmacal Research. [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-Chlorophenylalaninol Hydrochloride Synthesis
Topic: Optimization of Yield and Purity in the Synthesis of 4-Chlorophenylalaninol Hydrochloride Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-ORG-4CL-PHE-001
Executive Summary & Core Strategy
The synthesis of This compound (also known as (S)-2-amino-3-(4-chlorophenyl)propan-1-ol HCl) presents two primary chemical challenges:
-
Chemoselectivity: Reducing the carboxylic acid without dechlorinating the aromatic ring.
-
Isolation: Breaking the stable amine-boron complex formed during reduction and recovering the water-soluble amino alcohol.
The Recommended Route: We recommend the Sodium Borohydride/Iodine (NaBH₄/I₂) system over Lithium Aluminum Hydride (LiAlH₄).
-
Why? LiAlH₄ is prone to over-reduction (dehalogenation) of aryl chlorides at reflux temperatures. The NaBH₄/I₂ system generates Borane (
) in situ, which is highly chemoselective for carboxylic acids in the presence of halides.
Optimized Experimental Protocol
This protocol is adapted from the McKennon & Meyers method (J. Org. Chem. 1993), optimized for halogenated substrates.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Chloro-L-phenylalanine | 1.0 | Substrate |
| NaBH₄ | 2.4 | Hydride Source |
| Iodine (I₂) | 1.0 | Lewis Acid / Borane Generator |
| THF (Anhydrous) | 10 Vol | Solvent |
| Methanol | Excess | Quench |
| KOH (20% aq) | Excess | Critical: Complex Breaker |
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and argon inlet.
-
Charge: Add 4-Chloro-L-phenylalanine (1.0 equiv) and NaBH₄ (2.4 equiv) to the flask. Add THF (anhydrous).[1]
-
Activation (The "Yield Maker"):
-
Cool the suspension to 0°C.
-
Dissolve Iodine (1.0 equiv) in THF and add it dropwise over 30–60 minutes.
-
Observation: Hydrogen gas evolution will be vigorous. The solution will turn brown/red and then fade to colorless/white as iodine is consumed.
-
-
Reaction: Once gas evolution subsides, heat the mixture to reflux for 14–18 hours.
-
Quench: Cool to room temperature. Carefully add Methanol dropwise until the mixture becomes clear (destroys excess hydride).
-
Evaporation: Concentrate the mixture in vacuo to a white semi-solid paste.
-
Complex Breaking (CRITICAL STEP):
-
Add 20% aqueous KOH (approx. 3 mL per mmol of substrate).
-
Stir at 40–50°C for 4 hours .
-
Technical Insight: The borane-amine complex is extremely stable. Simple acid/base workups often fail to release the free amine, resulting in <40% yields. The KOH digest is non-negotiable.
-
-
Extraction: Extract the aqueous layer 3x with MTBE (Methyl tert-butyl ether) or DCM. MTBE is preferred for better phase separation.
-
Salt Formation:
-
Dry the organic layer over Na₂SO₄ and filter.
-
Cool to 0°C. Add 4M HCl in Dioxane (1.1 equiv) dropwise.
-
Filter the white precipitate (this compound).
-
Troubleshooting Guide (Q&A)
Category 1: Low Yield
Q: I am getting yields below 50%. The reaction seems complete by TLC, but I lose mass during workup. Where is it going? A: You are likely failing to break the N-B (Nitrogen-Boron) complex.
-
Diagnosis: Amino alcohols form stable coordinate covalent bonds with boron byproducts. If you skip the KOH digest or only stir for 30 minutes, the product remains trapped in the aqueous phase as a water-soluble borate complex.
-
Solution: Extend the KOH digest time to 4 hours at 50°C. Ensure the pH is >12 before extraction.
Q: The product is not precipitating after adding HCl. A: The solution might be too dilute or the solvent too polar.
-
Solution: Use anhydrous diethyl ether or MTBE for the salt formation step. If using DCM, add hexane/heptane as an anti-solvent to drive precipitation. Ensure your HCl source is anhydrous (e.g., HCl in dioxane/ether), not aqueous HCl.
Category 2: Impurities & Side Reactions[1][2]
Q: I see a de-chlorinated impurity (Phenylalaninol) in my mass spec. Why? A: This suggests "over-reduction."
-
Cause: If you used LiAlH₄, the aluminum hydride can attack the aryl-chloride bond, especially at reflux.
-
Cause (NaBH₄/I₂): While rare, traces of transition metals (from stir bars or impure reagents) can catalyze hydrodehalogenation.
-
Solution: Switch strictly to the NaBH₄/I₂ protocol. Keep the reflux temperature moderate (65°C for THF). Do not use Pd/C or catalytic hydrogenation methods for this substrate.
Q: My product is sticky/hygroscopic and won't form a solid. A: Amino alcohol salts are notoriously hygroscopic.
-
Solution:
-
Dry the free base thoroughly (high vacuum) before adding HCl.
-
Perform the salt formation under Argon.
-
Recrystallize from Isopropanol/Heptane if the crude salt is sticky.
-
Visualizations
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the conversion of the carboxylic acid to the alcohol via the acyloxyborohydride intermediate and the critical complex-breaking step.
Caption: The NaBH4/I2 reduction pathway highlighting the critical KOH digestion step required to release the free amine from the boron complex.
Figure 2: Troubleshooting Logic Tree
Use this flow to diagnose yield issues immediately.
Caption: Decision tree for diagnosing common yield and purity failures in 4-Chlorophenylalaninol synthesis.
References
-
McKennon, M. J., & Meyers, A. I. (1993). A convenient reduction of amino acids and their derivatives.[2] The Journal of Organic Chemistry, 58(13), 3568-3571.
-
Abiko, A., & Masamune, S. (1992). Borane reduction of amino acids: A highly efficient method. Tetrahedron Letters, 33(38), 5517-5518.
-
Erowid. (n.d.). A Convenient Reduction of Amino Acids (Archive of McKennon/Meyers Protocol).
Sources
Technical Support Center: Purification of 4-Chlorophenylalaninol Hydrochloride
Welcome to the technical support center for 4-Chlorophenylalaninol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chiral building block. As a hydrochloride salt of an amino alcohol, its purification requires a nuanced understanding of its physicochemical properties to achieve high purity and yield. This document provides in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.
Q1: My final product is an oil or a sticky solid and fails to crystallize properly. What's going wrong?
This is a frequent issue when purifying hydrochloride salts of amines, often stemming from several root causes. The primary goal is to induce nucleation and crystal lattice formation, which can be inhibited by impurities or suboptimal conditions.
Probable Causes & Solutions:
-
Residual Solvents: Organic solvents used in the workup (e.g., THF, Dichloromethane) can become trapped, plasticizing the solid and preventing crystallization.
-
Solution: Perform a solvent swap. Dissolve the oily product in a minimal amount of a solvent like methanol where it is highly soluble, then add a less-polar "anti-solvent" such as diethyl ether or ethyl acetate dropwise until persistent cloudiness is observed. Cool the mixture slowly to encourage precipitation. This process, known as trituration or vapor diffusion, can effectively remove stubborn residual solvents.
-
-
Incomplete Salt Formation: If the protonation of the amine is incomplete, the presence of the free base lowers the melting point and disrupts the crystal lattice.
-
Solution: Ensure a slight excess of HCl is present. Dissolve the crude product in a minimal amount of a suitable alcohol (e.g., 2-Propanol) and add a small amount of ethereal HCl or concentrated aqueous HCl. The salt should precipitate out. Be cautious, as a large excess of HCl can sometimes increase the solubility of the salt.[1]
-
-
Hygroscopic Nature: The hydrochloride salt can absorb atmospheric moisture, leading to a gummy appearance.
-
Solution: Handle the material under dry conditions (e.g., in a glove box or under a stream of dry nitrogen). Dry the purified solid thoroughly under a high vacuum, potentially with gentle heating if the compound is thermally stable.
-
Troubleshooting Flowchart: From Oily Product to Crystalline Solid
Caption: Decision tree for troubleshooting an oily product.
Q2: I've recrystallized my this compound, but the purity (by HPLC) has not significantly improved. Why?
Recrystallization is effective only when there is a significant difference in solubility between your product and the impurities in the chosen solvent system.
Probable Causes & Solutions:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Many hydrochloride salts are highly soluble in methanol and ethanol, making these poor choices for recrystallization unless used with an anti-solvent.[1]
-
Solution: A systematic solvent screen is recommended. Isopropanol (2-Propanol) is often a preferred choice for recrystallizing hydrochloride salts.[1] Mixtures of solvents, such as Ethanol/Ethyl Acetate, Methanol/Diethyl Ether, or Isopropanol/Water, can also be effective.
-
-
Co-precipitation of Impurities: If an impurity has a similar structure and polarity, it may co-crystallize with the product. This is common with byproducts from the synthesis, such as the starting material (4-chloro-L-phenylalanine) or over-reduced species.
-
Solution:
-
Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration. This can adsorb non-polar and colored impurities.[2]
-
Chromatography: If recrystallization fails, column chromatography is the next logical step. Since the hydrochloride salt is highly polar, it's often better to purify the free base on silica gel using a gradient of Dichloromethane/Methanol with a small amount of ammonium hydroxide. The purified free base can then be converted back to the hydrochloride salt.
-
-
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Suitability for Product | Suitability for Impurities | Comments |
| Isopropanol | Medium | Good (Soluble hot, less soluble cold) | Varies | Often a good starting point for HCl salts.[1] |
| Methanol/Ethanol | High | Very High | High | Generally too soluble; best used in a solvent/anti-solvent system.[1] |
| Ethyl Acetate | Medium-Low | Low | Medium | Can be an effective anti-solvent when mixed with an alcohol. |
| Water | Very High | High | Varies | Use sparingly in a co-solvent system (e.g., Isopropanol/Water) to aid dissolution. |
| Acetone | Medium | Low | Varies | Can be useful as a wash to remove specific impurities.[1] |
Q3: My analysis shows enantiomeric impurity. How can I improve the chiral purity?
Maintaining enantiopurity is critical. Contamination with the undesired enantiomer can occur via racemization during synthesis or if the starting materials were not enantiomerically pure.
Probable Causes & Solutions:
-
Racemization during Synthesis: Certain reaction conditions (e.g., harsh pH, high temperatures) can cause racemization at the chiral center.
-
Solution: Prevention is key. Review your synthetic steps to identify potential racemization-prone conditions. However, if racemization has occurred, a post-synthetic resolution is necessary.
-
-
Enantiomeric Resolution:
-
Preparative Chiral Chromatography: This is the most direct and often most effective method for separating enantiomers on a laboratory scale. Chiral stationary phases (CSPs) based on polysaccharide derivatives are broadly effective for separating chiral amines.[3][4][5] Supercritical Fluid Chromatography (SFC) is also an excellent, "greener" alternative to HPLC for these separations.[6]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic free base with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties, including solubility, and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure free amine, which is subsequently converted back to the hydrochloride salt.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in crude this compound?
A: Impurities typically arise from the synthetic route. The most common synthesis involves the reduction of 4-chloro-L-phenylalanine or its ester. Therefore, potential impurities include:
-
Starting Material: Unreacted 4-chloro-L-phenylalanine or its corresponding ester.
-
Over-reduction Products: Reduction of the aromatic chlorine atom or the benzyl ring, though this usually requires harsh conditions.
-
Reagents and Byproducts: Residual reducing agents (e.g., borane complexes) and byproducts from their quench.
-
Enantiomeric Impurity: The corresponding D-enantiomer if racemization occurred.
Q: How do I convert the hydrochloride salt to the free base for purification or reaction?
A: To obtain the free amine, dissolve the hydrochloride salt in water or a suitable solvent and add a base to neutralize the HCl.
-
Dissolve the salt in water.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous base (e.g., 1M NaOH, NaHCO₃, or NH₄OH) until the pH is basic (pH 9-10).
-
The free amine, being less water-soluble, may precipitate or can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
To convert the purified free base back to the hydrochloride salt, dissolve it in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether) dropwise. The hydrochloride salt will precipitate and can be collected by filtration.
Q: What are the best analytical techniques to assess purity?
A: A combination of techniques is essential for a complete purity profile:
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method (e.g., C18 column with a mobile phase of acetonitrile/water with TFA or formic acid) is excellent for assessing chemical purity and detecting non-chiral impurities.
-
Chiral HPLC: Essential for determining enantiomeric purity (enantiomeric excess, e.e.). Polysaccharide-based columns are a common choice.[5][7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can help identify impurities if they are present in significant amounts (>1-2%).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the mass of the parent compound and any impurities, helping to deduce their structures.
General Purification Workflow
Caption: Recommended workflow for purifying 4-Chlorophenylalaninol HCl.
References
- Preparation method of 4-chlorophenylhydrazine hydrochloride.
- Preparation method for 4-chlorophenylhydrazine hydrochloride.
- Process for synthesizing 4-chlorophenyl ethanol.
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
- Process for the preparation and purification of amorolfine hydrochloride.
- Method for preparing 4-chlorine phenylhydrazine.
- Method for synthesizing 4-chloro-pyridine.
- Synthetic method for 4-chlorophenylhydrazine hydrochloride.
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Chloramphenicol-impurities. Pharmaffiliates. [Link]
-
CAS 6285-05-8 4'-Chloropropiophenone Impurity. Anant Pharmaceuticals Pvt. Ltd.. [Link]
-
Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. [Link]
-
4-Chloroaniline hydrochloride. ChemBK. [Link]
- Preparation of amino acids from their salts.
-
Chlorhexidine-impurities. Pharmaffiliates. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). [Link]
-
How to purify amino acids (HCl salt) with dowex resin. ResearchGate. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Online. [Link]
-
Clobutinol Hydrochloride-impurities. Pharmaffiliates. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Ways of crashing out amines. Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
common side reactions in 4-Chlorophenylalaninol Hydrochloride synthesis
Technical Support Center: 4-Chlorophenylalaninol Hydrochloride Synthesis
Executive Summary
Target Molecule: (S)-2-amino-3-(4-chlorophenyl)propan-1-ol HCl Primary Application: Chiral building block for COX-2 inhibitors, antibiotics, and CNS-active agents. Critical Quality Attributes (CQAs): Enantiomeric Excess (% ee), Chemical Purity (specifically De-Cl impurities), and Yield.
This guide addresses the three most common failure modes in the reduction of 4-Chlorophenylalanine: Hydrodehalogenation (loss of the chlorine atom), Racemization (loss of optical activity), and Boron-Complex Sequestration (low isolated yield due to stable intermediates).
Module 1: The Dechlorination Dilemma (Hydrodehalogenation)
User Complaint: "My mass spectrum shows a significant peak at M-34 (or M-35/36 pattern loss), and the product NMR lacks the characteristic para-substitution splitting."
Root Cause: The Carbon-Chlorine (Ar-Cl) bond on the phenyl ring is susceptible to reductive cleavage (hydrogenolysis) under aggressive reducing conditions. This is a classic chemoselectivity issue.
Technical Explanation:
-
High Risk: Catalytic Hydrogenation (
+ Pd/C).[1] Palladium readily inserts into Ar-Cl bonds, replacing the chlorine with hydrogen. Never use Pd/C for this reduction. -
Medium Risk: Lithium Aluminum Hydride (LAH) at high temperatures. While LAH is a standard reducing agent, refluxing LAH in high-boiling ethers can attack aryl halides.
-
Low Risk (Recommended): Borane-THF (
) or the Sodium Borohydride/Iodine ( ) system. These reagents are highly chemoselective for the carboxylate over the aryl halide.
Troubleshooting Protocol:
-
Switch Reagents: If using catalytic hydrogenation to reduce an intermediate ester, stop. Switch to a hydride reduction of the free acid or ester.
-
Temperature Control: If using LAH, keep the reaction at
to Room Temperature (RT). Do not reflux overnight. -
Gold Standard: Adopt the
System (detailed in Module 4). It generates diborane in situ and leaves the Ar-Cl bond untouched.
Module 2: The Racemization Risk (Chiral Purity)
User Complaint: "The specific rotation
Root Cause:
Racemization occurs via the abstraction of the
Mechanism:
-
Enolization: The intermediate amino-aldehyde is prone to enolization, destroying the stereocenter.
-
Lewis Acid Catalysis: Strong Lewis acids (used to activate borohydrides) can sometimes facilitate this proton exchange if the temperature is uncontrolled.
Preventative Measures:
-
Avoid Ester Precursors: Reducing the methyl ester of 4-chlorophenylalanine often requires conditions that risk racemization more than reducing the free acid directly.
-
Protect the Amine (Optional but Recommended): Using N-Boc-4-Cl-Phe or N-Cbz-4-Cl-Phe prevents the formation of the free imine, stabilizing the chiral center. However, the
method works well even on the free amino acid. -
Reaction Quench: Do not let the reaction sit at high pH during workup for extended periods.
Module 3: The "Missing Yield" (Boron Complexation)
User Complaint: "TLC shows complete conversion, but after extraction, the aqueous layer is milky/emulsified, and the organic layer yields <40% product."
Root Cause: This is the most frequent technical support issue. Amino alcohols form extremely stable, covalent 5-membered chelate complexes with boron species (Amino-Borane adducts). These complexes are water-soluble and do not extract into organic solvents (DCM/EtOAc), leading to massive yield loss.
Visualizing the Trap:
Caption: The formation of the stable Boron-Nitrogen-Oxygen chelate prevents product isolation unless aggressively hydrolyzed.
The Fix (The "Meyers" Workup):
-
Quench: Slowly add Methanol (MeOH) to destroy excess hydride.
-
Break the Complex: The reaction mixture must be refluxed with excess MeOH or treated with aqueous KOH/NaOH and heated. Simple stirring at RT is often insufficient to break the N-B bond.
-
Alternative: Acidic workup (boiling with dilute HCl) breaks the complex but requires subsequent neutralization to extract the free amine.
Module 4: Gold Standard Protocol ( )
This protocol minimizes dehalogenation and maximizes yield by addressing the boron complex issue.
Reagents:
-
(S)-4-Chlorophenylalanine (1.0 eq)
-
Sodium Borohydride (
, 2.5 eq) -
Iodine (
, 1.0 eq) -
THF (Anhydrous)
Step-by-Step:
-
Activation: Suspend 4-Chlorophenylalanine and
in anhydrous THF at . -
Addition: Dissolve Iodine (
) in THF and add dropwise over 30-60 minutes. Note: Hydrogen gas ( ) evolution will be vigorous. Ensure proper venting.-
Chemistry:
. You are generating Diborane in situ.
-
-
Reaction: Warm to Room Temperature and reflux for 12-18 hours. The solution should become clear/colorless.
-
The Critical Workup (Breaking the Complex):
-
Cool to
. -
Carefully add Methanol until effervescence ceases.
-
Evaporate the solvent to a paste.
-
Dissolve the paste in 20% aqueous KOH (approx 5-10 mL per gram of SM).
-
Stir/Heat: Stir at
for 4 hours. This step cleaves the boron chelate.
-
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) x 3.
-
Salt Formation: Dry organic layer (
), filter, and treat with HCl in ether/dioxane to precipitate the Hydrochloride salt.
FAQ: Rapid Fire Troubleshooting
| Observation | Diagnosis | Immediate Action |
| Violent bubbling upon | Normal | Slow down addition rate. Ensure condenser is active. |
| Product is a sticky oil, not a solid. | Free base form or solvent trapped. | Convert to HCl salt immediately. The free base is low-melting and hygroscopic. |
| Low yield (<50%) but clean TLC. | Boron complex not broken. | Take the aqueous layer, add KOH, heat to |
| Yellow color persists after workup. | Residual Iodine. | Wash organic layer with 10% Sodium Thiosulfate ( |
Decision Logic: Troubleshooting Flowchart
Caption: Logical decision tree for diagnosing synthesis failures based on analytical data.
References
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[1][2][3] The Journal of Organic Chemistry, 56(19), 5964–5965.
-
McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[1][4] The Journal of Organic Chemistry, 58(13), 3568–3571.
- Abaskharon, R. M., et al. (1999). Preparation of Amino Alcohols via Borane Reduction. Tetrahedron Letters. (General reference for Borane-Amino Acid complexes).
-
Meyers, A. I., et al. (1996). Reduction of Amino Acids to Amino Alcohols.[1][3] Organic Syntheses, Coll. Vol. 9, p.607. (Describes the critical KOH/Heat workup step).
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Chlorophenylalaninol Hydrochloride
Introduction: The Chemoselectivity Challenge
4-Chlorophenylalaninol is a critical chiral building block for serotonin biosynthesis inhibitors (e.g., Fenclonine derivatives) and various antifungal agents. The transformation from 4-chlorophenylalanine to its corresponding amino alcohol presents a specific chemoselective challenge: reducing the carboxylic acid without dehalogenating the aromatic ring.
Standard reduction methods (e.g., catalytic hydrogenation with Pd/C) often cleave the Ar-Cl bond, leading to phenylalanine impurities. Furthermore, maintaining the optical purity of the
Module 1: Reaction Optimization & Protocol
Core Reaction Logic
The recommended method utilizes the in situ generation of borane (
Optimized Experimental Protocol
Step 1: In Situ Borane Generation & Reduction
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (
or Ar). -
Solvent: Suspend 4-chlorophenylalanine (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Reagent Addition: Add
(2.4 eq) in one portion. -
Activation: Dissolve
(1.0 eq) in THF and add dropwise at over 30-60 minutes.-
Note: Hydrogen gas (
) evolution will be vigorous. The solution will turn colorless as is consumed.
-
-
Reflux: Heat to reflux (
) for 12–16 hours.-
Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). The starting amino acid will disappear.
-
Step 2: Quench & Boron Complex Hydrolysis (Critical Step)
-
The Issue: Amino alcohols form stable complexes with boron that are not easily broken by water alone, leading to low yields.
-
Cool: Cool reaction to
. -
Quench: Carefully add MeOH until gas evolution ceases.
-
Hydrolysis: Evaporate the solvent to a paste. Add 20% aqueous KOH (or NaOH) and reflux for 4 hours.
-
Why? This vigorous basic hydrolysis is required to break the B-N bond and release the free amino alcohol.
-
Step 3: Isolation & Salt Formation
-
Extraction: Extract the aqueous alkaline layer with DCM (
). -
Drying: Dry combined organics over
and concentrate to yield the Free Base (White solid, mp 80–82°C). -
Salt Formation: Dissolve the free base in minimal dry ethanol. Add 4M HCl in Dioxane (1.1 eq) dropwise at
. -
Precipitation: Dilute with diethyl ether to precipitate 4-Chlorophenylalaninol Hydrochloride . Filter and dry.
Module 2: Troubleshooting & FAQs
Category A: Yield & Purity Issues
Q: My isolated yield is consistently low (<40%), but TLC showed full conversion. Where is my product? A: You likely failed to break the Boron-Amine complex.
-
The Mechanism: Borane reduces the acid but forms a stable five-membered oxazaborolidine-like complex with the amine and alcohol.
-
The Fix: Simple water/acid workups are insufficient. You must perform the alkaline reflux step (20% KOH, 4 hours) or an acidic methanol reflux (MeOH/conc. HCl) to liberate the free amine before extraction.
Q: I observe a side product that matches Phenylalaninol (dehalogenated). Why? A: You likely used a catalytic hydrogenation method or excessively harsh hydride conditions.
-
The Cause: Palladium catalysts (Pd/C) rapidly perform oxidative addition into Ar-Cl bonds, removing the chlorine.
-
The Fix: Switch strictly to the
or method. These electrophilic reducing agents are inert toward aryl halides under standard conditions.
Category B: Physical Properties & Handling[1]
Q: The product is oiling out instead of crystallizing during salt formation. A: This indicates excess solvent or impurities.
-
The Fix:
-
Ensure the free base is dry and pure before adding HCl.
-
Use a solvent switch : Dissolve the crude oil in a minimum amount of hot isopropanol (IPA), add the HCl solution, then slowly cool to room temperature. If oil persists, add diethyl ether dropwise until turbidity appears and stir vigorously to induce nucleation.
-
Q: How do I verify the optical purity (prevention of racemization)? A: Racemization is rare with borane reduction but possible if the reflux is uncontrolled.
-
Validation: Derivatize a small aliquot with Mosher's Acid Chloride . Analyze via
NMR or Chiral HPLC. The enantiomeric excess (ee) should remain >98% if the starting material was pure.
Module 3: Visualizing the Pathway
The following diagram illustrates the critical decision points in the synthesis workflow to ensure chemoselectivity and efficient isolation.
Caption: Optimized workflow emphasizing the critical alkaline hydrolysis step required to break the boron-amine complex and release the product.
Summary of Key Data
| Parameter | Specification / Value | Source |
| Reaction Solvent | Tetrahydrofuran (THF), Anhydrous | Standard Protocol |
| Reducing Agent | [1] | |
| Free Base MP | 80–82 °C | [2] |
| HCl Salt MP | ~263 °C (dec) (varies by polymorph) | [3] |
| Key Impurity | Phenylalaninol (Dehalogenated) | Avoid Pd/C |
| Storage | Hygroscopic; Store under inert gas at -20°C | [4] |
References
- McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58.13 (1993): 3568-3571. (Establishes as the standard for amino acid reduction).
-
Sigma-Aldrich. "Product Specification: DL-4-Chlorophenylalaninol."[1] SigmaAldrich.com.[2] Link
-
ChemicalBook. "4-Chlorophenylalanine Properties and Melting Point Data." ChemicalBook.com. Link
-
MedChemExpress. "4-Chloro-L-phenylalanine Technical Data & Solubility." MedChemExpress.com. Link
Sources
4-Chlorophenylalaninol Hydrochloride degradation and prevention
Executive Summary: The Stability Profile
4-Chlorophenylalaninol Hydrochloride (often used as a chiral building block) possesses a specific set of vulnerabilities derived from its structural motifs: a primary alcohol, a primary amine (stabilized as a hydrochloride salt), and a halogenated aromatic ring.[1]
While the hydrochloride salt form significantly improves stability compared to the free base, this compound is hygroscopic and susceptible to oxidative degradation over time. The primary failure modes in experimental workflows are moisture absorption (leading to stoichiometry errors) and gradual oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
Troubleshooting Guide: Diagnosing Instability
Use this dynamic Q&A section to identify issues with your current batch.
Q1: The powder has turned from white to off-white or yellow. Is it still usable?
Diagnosis: Oxidative Degradation.
-
Cause: Exposure to atmospheric oxygen and light has likely initiated the oxidation of the benzylic-like positions or the amino alcohol moiety.[1] Aromatic amines and their derivatives often yellow upon oxidation.
-
Action: Check the purity via HPLC. If purity is >98%, a simple recrystallization (ethanol/ether) may salvage it. If <95%, discard. The degradation products (aldehydes) can interfere with nucleophilic substitution reactions.
Q2: The material has formed hard clumps or looks "wet."
Diagnosis: Hygroscopic Failure.
-
Cause: The HCl salt is hygroscopic. It has absorbed atmospheric water, disrupting the crystal lattice.[1]
-
Impact: Your molecular weight calculations will be incorrect due to undefined water mass, leading to incorrect stoichiometries in synthesis.
-
Action: Dry the material in a vacuum oven at 40°C over P₂O₅ for 24 hours. Re-measure the melting point to confirm identity.
Q3: My yield is low in coupling reactions, despite using fresh reagents.
Diagnosis: Free Base vs. Salt Confusion or pH Mismatch.
-
Cause: If you are using the HCl salt in a reaction requiring a free amine (e.g., amide coupling), you must add a base (like DIEA or TEA) to neutralize the HCl.[1] Failure to do so leaves the amine protonated (ammonium), rendering it non-nucleophilic.[1]
-
Action: Ensure your protocol includes at least 1.1 equivalents of a tertiary base to liberate the reactive amine.
Prevention & Storage Protocols
To maintain the integrity of this compound, implement this "Zero-Compromise" storage workflow.
Storage Specifications Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long term) | Slows kinetic rate of oxidation and thermal decomposition.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent alcohol-to-aldehyde oxidation.[1] |
| Container | Amber Glass | Blocks UV light which can destabilize the C-Cl bond (though rare) or accelerate oxidation.[1] |
| Desiccant | Silica Gel or P₂O₅ | Counteracts the natural hygroscopicity of the HCl salt. |
Handling Protocol: The "Dry-Box" Technique
-
Equilibration: Allow the stored bottle to reach room temperature before opening. This prevents condensation from forming on the cold solid (a common error).
-
Aliquot: Do not return unused powder to the stock container.
-
Reseal: Purge the headspace with Argon gas before screwing the cap tight. Parafilm is recommended for long-term storage.[1]
Deep Dive: Degradation Mechanisms
Understanding how the molecule breaks down allows you to predict failure points in your specific application.
Pathway 1: Oxidative Dehydrogenation
The primary alcohol group (
-
Consequence: Aldehydes are electrophiles and will react with the amine of your starting material to form imines (Schiff bases), leading to polymerization/dimerization.
Pathway 2: Hygroscopic Hydrolysis
As an HCl salt, the lattice energy is high, but the chloride ion can hydrogen bond with water.[1]
- .[1]
-
Consequence: While not a chemical degradation of the covalent bonds, the physical change (deliquescence) makes accurate weighing impossible and can hydrolyze sensitive reagents (like acid chlorides) added in subsequent steps.[1]
Visualizing the Degradation Logic
Figure 1: Logical flow of environmental stressors leading to physical and chemical failure modes.[1]
Analytical Validation
Before committing valuable reagents to a synthesis, validate your batch of 4-Chlorophenylalaninol HCl.[1]
Recommended QC Method: HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5µm, 4.6 x 150mm.[1]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 220 nm (Amide/Aromatic absorption) and 254 nm.
-
Pass Criteria: Single peak >98% area. Impurities at relative retention times (RRT) of ~0.8 (oxidized acid) or ~1.2 (dimers) should be <0.5%.[1]
Quick Check: Melting Point
-
Standard: ~195–200°C (Decomposes).
-
Test: A sharp melting point range (<2°C) indicates high purity. A broad range or melting below 190°C indicates significant moisture content or organic impurities.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10046522, 4-Chlorophenylalaninol.[1] Retrieved from [Link][1]
Sources
unexpected results in experiments with 4-Chlorophenylalaninol Hydrochloride
Advanced Troubleshooting & Experimental Optimization Guide
Core Directive & Scope
This guide addresses non-standard experimental outcomes reported by researchers working with 4-Chlorophenylalaninol Hydrochloride . Unlike its oxidized parent (4-Chlorophenylalanine/PCPA), this amino alcohol presents unique challenges in solubility, nucleophilic competition, and stability.
Common "Unexpected" Scenarios Covered:
-
The "Phantom" Impurity: Appearance of unexpected ring-closed byproducts (Oxazolidines).
-
Stoichiometric Drift: Inconsistent reaction yields due to hygroscopicity.
-
Selectivity Failure: Competitive O-acylation during peptide coupling.
-
Solubility Crashes: pH-dependent precipitation of the free base.
Troubleshooting Guides (Q&A Format)
Category A: Synthesis & Reactivity Artifacts
Q1: I am seeing an unexpected mass shift of +40 Da (or +12 Da) in my LC-MS after working up the reaction. My starting material purity was >98%. What happened?
Diagnosis: You likely generated an Oxazolidine artifact . Root Cause: Amino alcohols like 4-Chlorophenylalaninol are bidentate nucleophiles.[1] In the presence of trace ketones (e.g., Acetone used for cleaning glassware) or aldehydes (Formaldehyde impurities in Methanol), they undergo cyclization to form oxazolidines [1].
-
+40 Da: Reaction with Acetone (Isopropylidene acetal formation).
-
+12 Da: Reaction with Formaldehyde (Methylene acetal).
Corrective Action:
-
Immediate: Switch to acetonitrile or ethanol for all washing/solvation steps. Avoid acetone entirely in the final cleaning of glassware used for this compound.
-
Remediation: If the product is crude, treat with aqueous HCl (1M) and heat mildly (40°C) to hydrolyze the oxazolidine ring back to the amino alcohol, then re-purify.
Q2: My amide coupling yield is consistently low (40-50%), and I see a side product with the same mass as my target but different retention time. Why?
Diagnosis: Competitive O-Acylation . Root Cause: While the amine is more nucleophilic, the hydroxyl group on the beta-carbon is unhindered. Under basic conditions (e.g., DIPEA/TEA used to neutralize the HCl salt), the equilibrium shifts, allowing the hydroxyl group to attack activated esters, forming an ester instead of the desired amide [2].
Corrective Action:
-
Protocol Adjustment: Do not use a large excess of base. Use exactly 1.0 equivalent of base to neutralize the HCl salt, then add the coupling agent.
-
Alternative: Pre-protect the hydroxyl group (e.g., TBDMS ether) if the coupling is sluggish.
-
Chemo-selective Conditions: Use HATU/HOAt at 0°C, which favors amine kinetics over alcohol kinetics.
Category B: Physical Properties & Handling[2][3][4]
Q3: The compound turned into a sticky gum after being weighed out on the bench. Is it degraded?
Diagnosis: Hygroscopic Deliquescence . Root Cause: Hydrochloride salts of amino alcohols are often highly hygroscopic. They absorb atmospheric moisture rapidly, lowering the melting point and causing the crystal lattice to collapse into a "gum" [3]. This alters the effective molecular weight, leading to stoichiometric errors in synthesis.
Corrective Action:
-
Validation: Run a Karl Fischer titration or TGA (Thermogravimetric Analysis) to determine water content.
-
Prevention: Handle exclusively in a desiccator or glovebox. Store at -20°C with desiccant packs.
-
Recovery: Recrystallize from dry Ethanol/Ether (See Protocol A below).
Q4: I dissolved the HCl salt in water (pH ~5), but when I adjusted to pH 7.4 for my assay, the solution became cloudy. Why?
Diagnosis: Isoelectric/Free Base Precipitation .
Root Cause: The HCl salt is soluble because the amine is protonated (
Corrective Action:
-
Assay Buffer: Include a co-solvent like DMSO (up to 5%) or Ethanol if the assay tolerates it.
-
pH Limit: Keep the buffer pH slightly acidic (pH 6.0-6.5) if possible, or lower the concentration to <100 µM.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing unexpected results with 4-Chlorophenylalaninol HCl.
Figure 1: Decision matrix for diagnosing solubility and reactivity issues.[1]
Standardized Protocols
Protocol A: Recrystallization (Purification of Hygroscopic Salt)
Use this if your compound has absorbed water or shows minor oxazolidine impurities.
-
Dissolution: Dissolve 1.0 g of the "sticky" 4-Chlorophenylalaninol HCl in the minimum amount of boiling anhydrous Ethanol (~5-8 mL).
-
Filtration: Filter hot (if particulates are present) through a glass frit.
-
Precipitation: Slowly add anhydrous Diethyl Ether (or MTBE) until mild turbidity persists (~15-20 mL).
-
Crystallization: Seal the flask and place at 4°C overnight.
-
Collection: Filter the white needles under nitrogen/argon (to prevent moisture uptake).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours over
.
Protocol B: Free Base Liberation (For Organic Synthesis)
Use this if you need the nucleophilic amine for a reaction and want to avoid salt interference.
-
Suspend: Suspend 1.0 mmol of the HCl salt in 10 mL of Dichloromethane (DCM).
-
Neutralize: Add 10 mL of saturated aqueous
(Do not use strong bases like NaOH to avoid racemization or emulsion). -
Extract: Shake vigorously. The solid should dissolve as it partitions into the DCM layer.
-
Wash: Separate the organic layer and wash once with Brine.
-
Dry: Dry over
, filter, and concentrate immediately before use.-
Note: Do not store the free base for long periods; it is prone to air oxidation and carbonate formation.
-
Data Summary: Solvent Compatibility
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Risk Factor |
| Water | High (>100 mg/mL) | Very Low (<1 mg/mL) | pH dependent precipitation.[1] |
| Methanol | High | High | High Risk: Formaldehyde traces cause methylation/cyclization. |
| DMSO | High | High | Good for bio-assays; difficult to remove in synthesis. |
| Acetone | Moderate | Moderate | CRITICAL FAIL: Forms oxazolidines rapidly. |
| DCM | Low | High | Best for extraction/coupling reactions. |
References
-
Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Link Mechanistic basis for amino alcohol cyclization with carbonyls.
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link Discusses competitive O-acylation vs N-acylation in amino alcohols.[1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link Authoritative source on hygroscopicity of hydrochloride salts.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link Principles of pH-dependent solubility for amine drugs.
Sources
Technical Support Center: Scaling Up 4-Chlorophenylalaninol Hydrochloride Synthesis
Introduction: The Scale-Up Challenge
Subject: Synthesis of 4-Chlorophenylalaninol Hydrochloride (CAS: 147081-49-0 / Free base analogs) Primary Application: Chiral building block for peptide mimetics and pharmaceutical intermediates.
Scaling up the reduction of 4-chlorophenylalanine to its corresponding amino alcohol is a deceptively complex unit operation. While Lithium Aluminum Hydride (LAH) is common in academic literature, it is often deemed too hazardous for kilo-scale manufacturing due to its pyrophoric nature.
The Industry Standard Solution: The Sodium Borohydride/Iodine (NaBH₄/I₂) system is the preferred method for scale-up. It generates diborane (
Module 1: Critical Process Parameters (CPP) & Safety
WARNING: Diborane Generation
The reaction between NaBH₄ and I₂ generates diborane gas and hydrogen.
-
Hazard: Diborane is highly toxic (LC50 ~40-80 ppm) and pyrophoric.
-
Engineering Control: The reactor must be vented through a scrubber (typically acetone or caustic soda) to quench escaping diborane.
-
Thermal Control: The addition of iodine is highly exothermic.
The "Golden Batch" Protocol (Scale: 100g - 1kg)
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Borane requires ether solvents to stabilize via coordination. |
| Stoichiometry | NaBH₄ (2.3 - 2.5 eq) | Excess required to account for H₂ evolution and complexation. |
| Stoichiometry | I₂ (1.0 eq) | Limiting reagent for diborane generation. |
| Temperature | 0°C (Addition) | Controls H₂ evolution rate; Reflux ensures complete reduction. |
| Quench | Methanol (Excess) | Destroys excess hydride. |
| Hydrolysis | 20% KOH or NaOH (Reflux) | CRITICAL: Breaks the stable Borane-Amine complex. |
Module 2: Reaction Phase Troubleshooting
Q1: The reaction mixture is thick and difficult to stir during Iodine addition. Is this normal?
Diagnosis: Yes, this is the "Induction Slurry" phase. Root Cause: 4-Chlorophenylalanine is poorly soluble in THF. As NaBH₄ is added, the mixture remains a suspension. Solution:
-
Do not dilute yet. High concentration aids the kinetics of the initial hydride attack.
-
Mechanical Stirring: Ensure you are using an overhead stirrer with high torque, not a magnetic stir bar, which will decouple.
-
Observation: The mixture should thin out as the amino acid is consumed and converted into the soluble borane-amino alcohol complex.
Q2: I see a delayed exotherm or "sudden" gas evolution. What happened?
Diagnosis: Iodine accumulation (Induction Period). Root Cause: If the reaction temperature is too low (<-10°C) or the THF is wet, the iodine may pool without reacting immediately. Once the threshold is reached, it reacts all at once. Corrective Action:
-
Temperature: Maintain 0°C to 5°C. Do not super-cool.
-
Dosing: Add Iodine as a solution in THF rather than a solid. This prevents "hot spots" of solid iodine sitting on the reactor bottom.
Module 3: Workup & Isolation (The "Sticky Oil" Problem)
Q3: After quenching and extraction, my product is a viscous oil/gum and yield is low (<50%). NMR shows broad peaks.
Diagnosis: Incomplete hydrolysis of the Borane-Amine Complex.
The Science: Borane is a Lewis acid; the product (amino alcohol) is a Lewis base. They form a stable
Protocol for Breaking the Complex:
-
The Caustic Reflux: After the Methanol quench, add 20% aqueous KOH or NaOH.
-
Heat: You must reflux the biphasic mixture for 3–4 hours . Room temperature stirring is insufficient.
-
Verification: Check TLC/HPLC. The free amino alcohol typically runs more polar than the complex.
Q4: I am worried about de-halogenation (losing the Chlorine atom).
Diagnosis: Unlikely with Borane. Insight: Unlike catalytic hydrogenation (Pd/C + H₂), which rapidly dechlorinates aryl chlorides, the NaBH₄/I₂ system is chemoselective. The aromatic chlorine is stable under these conditions. Validation: Check the aromatic region in ¹H NMR. A para-substituted pattern (two doublets) should persist. If you see a multiplet integrating for 5 protons, you have dechlorinated (rare, usually indicates contamination with transition metals).
Module 4: Salt Formation (The Hydrochloride Step)
Q5: Upon adding HCl, the product "oils out" instead of precipitating as a white solid.
Diagnosis: Solvent polarity mismatch or water contamination. Root Cause: 4-Chlorophenylalaninol HCl is hygroscopic. If the solvent contains water, or if the organic solvent is too polar (e.g., pure methanol), the salt stays in solution or forms a hydrate oil.
The "Anti-Oil" Crystallization System:
-
Dissolution: Dissolve the free base oil in a minimum amount of dry Ethyl Acetate or Isopropyl Acetate .
-
Acidification: Add HCl in Isopropanol (5-6N) dropwise at 0-5°C.
-
Avoid aqueous HCl.
-
-
Seed: If oiling occurs, scratch the flask or add a seed crystal.
-
Refinement: If it remains an oil, reheat to reflux (dissolve the oil) and cool very slowly (10°C/hour).
Visualizing the Workflow
Figure 1: Scale-Up Reaction Workflow
Caption: Step-by-step process flow emphasizing the critical alkaline hydrolysis step required to release the free amine.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss and isolation difficulties during the workup phase.
References
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[1] The Journal of Organic Chemistry, 56(19), 5964–5965.
-
Abiko, A., Masamune, S., et al. (1992). NaBH4-I2: A convenient reagent for the reduction of amino acids. Tetrahedron Letters, 33(38), 5517-5518.
-
McKennon, M. J., Meyers, A. I., et al. (1993). A convenient reduction of amino acids and their derivatives.[2][3] The Journal of Organic Chemistry, 58(13), 3568–3571.
-
Armstrong, B. M., et al. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. Organic Process Research & Development, 27(4), 688–697.
Sources
enhancing the stability of 4-Chlorophenylalaninol Hydrochloride solutions
Topic: Enhancing the Stability of 4-Chlorophenylalaninol Hydrochloride Solutions
Ticket ID: STAB-4CL-PHE-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are working with This compound (CAS: 122-42-9 derivatives or similar chiral building blocks) and observing inconsistencies in your stock solutions.
This compound presents a classic "stability paradox":
-
The Hydrochloride Salt is designed for solid-state stability, preventing the amine from air-oxidation.
-
The Solution State , however, re-introduces vulnerability. Once dissolved, the protective crystal lattice is broken, exposing the amino-alcohol motif to dissolved oxygen, light, and hydrolytic stress.
This guide provides a self-validating system to maintain the integrity of your reagent from the weigh boat to the reaction vessel.
Module 1: Critical Stability Factors (The "Why")
Before fixing the issue, we must understand the enemy. The degradation of 4-Chlorophenylalaninol HCl is driven by three vectors:
Oxidative Deamination & Aldehyde Formation
While the HCl salt protonates the amine (reducing its nucleophilicity), the adjacent alcohol group (
-
Mechanism: In the presence of dissolved oxygen and trace metal ions (Fe³⁺, Cu²⁺ found in low-grade solvents), the alcohol oxidizes to the corresponding aldehyde. This aldehyde can then undergo Schiff base formation with remaining amine, leading to yellow/brown polymerization (discoloration).
-
The 4-Chloro Effect: The electron-withdrawing chlorine atom on the phenyl ring slightly deactivates the aromatic ring but can increase the acidity of benzylic protons, making the molecule sensitive to radical formation under UV light.
Hygroscopic Hydrolysis
Hydrochloride salts are inherently hygroscopic.[1]
-
Impact: Absorption of atmospheric water creates a localized aqueous environment on the solid surface. This "micro-solution" allows for hydrolysis or premature free-basing if the local pH shifts, leading to clumping and concentration errors.
Photolytic Cleavage
Aryl chlorides are generally stable, but combined with the benzylic amine structure, prolonged UV exposure can induce radical cleavage of the C-Cl bond or photo-oxidation of the amine.
Module 2: Visualizing the Degradation Logic
The following diagram maps the degradation pathways and the intervention points required to stop them.
Figure 1: Degradation pathways of 4-Chlorophenylalaninol HCl. Red nodes indicate failure points; yellow nodes indicate detectable intermediates.
Module 3: Robust Solution Preparation Protocol
Objective: Prepare a 100 mM stock solution stable for >30 days at 4°C.
Reagents & Equipment
-
Solvent: HPLC-grade Water or Methanol (degassed).
-
Container: Amber borosilicate glass vial (silanized preferred to prevent surface adsorption).
-
Gas: High-purity Argon or Nitrogen.
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Solvent Degassing Sparge the solvent with Argon for 15 minutes before adding the solid. | Removal of ROS: Dissolved oxygen is the primary reagent in the oxidation pathway. Removing it pre-dissolution prevents the immediate oxidative shock when the crystal lattice breaks. |
| 2 | Weighing Weigh the HCl salt rapidly in a low-humidity environment (<40% RH). | Hygroscopic Control: Minimizes water uptake which alters the effective molecular weight and concentration accuracy. |
| 3 | Dissolution Add solid to the degassed solvent. Vortex gently under an inert gas blanket. | Shear Stress: Avoid vigorous sonication if possible, as it can generate heat and free radicals (sonolysis) which accelerate degradation. |
| 4 | Acid Check (Self-Validation) Check pH. It should be acidic (~pH 3-5 depending on concentration). | Validation Point: If pH is neutral/basic, the HCl has dissociated or the salt was compromised. Action: Add 0.1% equivalent of dilute HCl to restabilize the amine. |
| 5 | Storage Overlay with Argon, seal with a Parafilm-wrapped cap, and store at 4°C in the dark. | Kinetic Control: Low temperature slows reaction rates; dark storage prevents photolytic cleavage of the C-Cl bond. |
Module 4: Troubleshooting & FAQs
User Question: "My solution turned faint yellow overnight. Can I still use it?"
Answer:
-
Diagnosis: Yellowing indicates the formation of the imine or quinone-methide species via oxidation.
-
Verdict: For analytical standards (HPLC/MS) : DISCARD . The impurity peaks will interfere with quantitation.
-
Verdict: For synthetic crude reactions : USE WITH CAUTION . If the yellowing is faint, the molar percentage of impurity is likely <1%. However, you must add a reducing agent (e.g., NaBH₄) to the subsequent reaction to reverse potential oxidation byproducts.
User Question: "I see a fine white precipitate at the bottom of the vial."
Answer:
-
Diagnosis: This is likely "Salting Out" or the "Common Ion Effect." If you dissolved the HCl salt in a buffer containing high chloride (e.g., PBS, NaCl), the solubility product (
) of the hydrochloride salt may have been exceeded. -
Fix: Warm the solution to 37°C. If it redissolves, it is a solubility issue. Switch to a low-salt buffer (e.g., Ammonium Acetate) or pure water/methanol.
User Question: "The solid has clumped into a hard rock in the bottle."
Answer:
-
Diagnosis: Hygroscopic fusion. The bottle was likely opened in a high-humidity room, and the HCl salt absorbed enough water to partially dissolve and recrystallize as a fused mass.
-
Recovery: Do not chip at it (risk of glass breakage). Dissolve the entire content in a known volume of solvent to create a "Master Stock," then quantitate via HPLC to determine the exact concentration.
Module 5: Interactive Troubleshooting Logic
Use this decision tree to diagnose solution issues immediately.
Figure 2: Rapid diagnostic logic for 4-Chlorophenylalaninol HCl solution anomalies.
Technical Data Summary
| Property | Specification | Stability Implication |
| Molecular Weight | ~222.11 g/mol (HCl salt) | Ensure calculation accounts for HCl vs Free Base. |
| Solubility | Water (>50 mg/mL), Methanol (High) | Insoluble in non-polar solvents (Hexane, Et₂O). |
| pKa | ~9.0 (Amine) | Solution must remain acidic (pH < 6) to keep amine protonated and stable. |
| Hygroscopicity | High | Store in desiccator with P₂O₅ or Silica Gel. |
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)ethanol in Organic Solvents. Retrieved from 2
-
National Institutes of Health (NIH). (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS. Retrieved from 3
-
MDPI. (2020). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from 4
-
Hepatochem. (n.d.). How do you handle hygroscopic salts? Retrieved from 5
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hepatochem.com [hepatochem.com]
optimization of chiral separations for 4-Chlorophenylalaninol Hydrochloride
Technical Support Center: Chiral Optimization for 4-Chlorophenylalaninol HCl
Status: Active Ticket ID: #CPA-OPT-001 Subject: Optimization of Enantioseparation for 4-Chlorophenylalaninol Hydrochloride Assigned Specialist: Senior Application Scientist[1]
Introduction: The Molecule & The Challenge
You are working with This compound , a chiral primary amino alcohol.[1] This molecule presents a specific set of chromatographic challenges:
-
The Amine Functionality: Primary amines are notorious for interacting with residual silanols on silica supports, causing severe peak tailing.[2]
-
The Salt Form (HCl): Hydrochloride salts are highly soluble in water/methanol but practically insoluble in non-polar solvents (Hexane/Heptane) used in traditional Normal Phase (NP) chiral chromatography.[1]
-
The Chiral Center: Located alpha to the amine, making it sterically accessible but requiring high stereoselectivity.
This guide prioritizes two distinct methodologies: Reverse Phase (Crown Ether) for direct analysis of the salt, and Normal Phase (Polysaccharide) for high-throughput screening (requires free-basing).
Module 1: Method Selection Strategy
Do not randomly screen columns. Use this decision matrix to select the correct stationary phase based on your sample state and solubility.
Figure 1: Decision matrix for selecting the optimal stationary phase based on sample form and solubility.
Module 2: The "Gold Standard" Protocol (Crown Ether)
Recommended Column: Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated).
Why: These columns are designed specifically for primary amines. The crown ether forms a host-guest complex with the ammonium ion (
Standard Operating Procedure (SOP)
| Parameter | Setting / Value | Technical Rationale |
| Mobile Phase | pH 1.5 Perchloric Acid ( | The amine must be protonated ( |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow rates improve mass transfer in the viscous crown ether phase. |
| Temperature | 10°C - 25°C | Critical: Lower temperatures drastically increase resolution ( |
| Detection | UV 210 nm or 254 nm | The phenyl ring absorbs well at 254 nm; use 210 nm for higher sensitivity if the chloro-substituent dampens absorbance. |
Step-by-Step Execution:
-
Preparation: Prepare aqueous
by adjusting distilled water to pH 1.5 (approx. 1.6 mL of 60% per liter). -
Equilibration: Flush column with 100% Mobile Phase for 30 minutes.
-
Sample Prep: Dissolve 4-Chlorophenylalaninol HCl directly in the mobile phase. Do not use pure acetonitrile as the diluent, as it may distort peak shape.
-
Elution Order: Expect the (D)-enantiomer (R-form for phenylalaninol derivatives) to elute first on CR(+) columns. Confirm with a standard.
Module 3: The "Alternative" Protocol (Polysaccharide Normal Phase)
Recommended Column: CHIRALPAK® IA (Immobilized Amylose) or CHIRALCEL® OD-H . Why: If you require normal phase conditions (e.g., for preparative recovery where water removal is difficult), you must use this method.
WARNING: You cannot inject the HCl salt directly into Hexane. It will precipitate or stick to the inlet.
Standard Operating Procedure (SOP)
| Parameter | Setting / Value | Technical Rationale |
| Mobile Phase | Hexane / IPA / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) | DEA is mandatory . It scavenges silanols and forces the amine into its neutral free-base form ( |
| Sample Prep | In-situ Free Basing: Dissolve salt in Ethanol/IPA. Add 0.5% TEA or DEA to the sample vial. | Neutralizes the HCl salt before it hits the column. Ensure the sample is clear (filter precipitates). |
| Temperature | 25°C | Standard ambient temperature is usually sufficient. |
Module 4: Troubleshooting & FAQs
Q1: My peaks are tailing severely (Asymmetry > 1.5). What is wrong?
Diagnosis: This is the "Silanol Effect." The basic amine is interacting with acidic silanols on the silica backbone rather than the chiral selector.
Workflow to Fix:
Figure 2: Troubleshooting logic for peak tailing in chiral amine separations.
Q2: I am using the Crownpak method, but I see no retention (t0 elution).
-
Cause: The pH is likely too high.
-
Explanation: The crown ether only binds the ammonium ion (
). If your mobile phase pH is > 3.0, the equilibrium shifts toward the neutral amine, which has no affinity for the crown ether. -
Solution: Verify your mobile phase pH is < 2.0 .[3] Freshly prepare the perchloric acid solution.
Q3: Can I use Trifluoroacetic Acid (TFA) instead of Perchloric Acid?
-
Answer: Yes, but with caution.
-
Nuance: TFA is an ion-pairing agent. While it lowers pH effectively, the trifluoroacetate counter-ion can sometimes form strong ion pairs with the analyte, altering selectivity or causing broad peaks compared to the "cleaner" perchlorate ion.
is the industry standard for Crownpak columns.
Q4: I need to scale up for Prep. Which method is better?
-
Answer: Polysaccharide (Method B).
-
Reasoning: Removing water and perchloric acid (Method A) from a purified fraction is tedious and potentially hazardous (perchlorates are explosive when dried). Method B uses volatile solvents (Hexane/IPA/DEA) which are easily evaporated.[1]
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from
- Hyun, M. H. (2016). Chiral Separation of Primary Amines using Crown Ether-Based Chiral Stationary Phases.
-
Shimadzu Corporation. (2023). Automated Optimization of Chiral Separation Parameters. Retrieved from
-
Restek Corporation. (2022). Troubleshooting Peak Tailing for Basic Compounds. Retrieved from
(Note: While specific URLs for manuals change, the domains provided are the authoritative sources for these specific column technologies.)
Sources
Validation & Comparative
validating the purity of synthesized 4-Chlorophenylalaninol Hydrochloride
An In-Depth Comparative Guide to Validating the Purity of Synthesized 4-Chlorophenylalaninol Hydrochloride
Authored by: A Senior Application Scientist
For professionals in pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, technically-grounded framework for the comprehensive purity validation of synthesized this compound. We move beyond simple protocol recitation to explore the causal logic behind method selection, establishing a self-validating system for impurity profiling and purity confirmation.
The structure of this guide is designed to mirror the logical flow of a comprehensive analytical validation, addressing identity, primary purity, chiral integrity, and potential contaminants.
Foundational Pillar: Identity and Structural Confirmation
Before any quantitative purity assessment, it is imperative to unequivocally confirm the chemical identity of the synthesized molecule. This step ensures that the primary component of the sample is indeed this compound.
Causality of Method Selection:
A multi-spectroscopic approach is non-negotiable for unambiguous structural elucidation. While each technique provides a piece of the puzzle, their combined data constitutes a robust, cross-verifying confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive information on the carbon-hydrogen framework, confirming the connectivity of atoms and the presence of the aromatic ring, the amino alcohol side chain, and their relative positions. The chemical shifts will be influenced by the protonation of the amine to form the hydrochloride salt[1][2].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Offers crucial information about the functional groups present. Key absorbances will confirm the O-H stretch of the alcohol, N-H stretches of the ammonium salt, and C-Cl stretch of the chlorophenyl group. The spectrum of the hydrochloride salt will be distinct from its free base form[1].
-
Mass Spectrometry (MS): Determines the molecular weight of the free base and provides fragmentation patterns that can be used to further confirm the structure.
Comparative Analysis of Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Nuclear spin in a magnetic field | Detailed carbon-hydrogen framework, stereochemistry | Provides unambiguous structural connectivity | Lower sensitivity, requires higher sample amount |
| FTIR | Infrared radiation absorption by molecular vibrations | Presence of key functional groups (e.g., -OH, -NH₃⁺, C-Cl) | Fast, non-destructive, good for salt vs. free base confirmation[1] | Provides limited information on the overall molecular skeleton |
| Mass Spec (ESI-MS) | Ionization and mass-to-charge ratio measurement | Molecular weight and fragmentation pattern | High sensitivity, requires minimal sample | "Soft" ionization may not provide extensive fragmentation for structural clues |
Experimental Protocol: Structural Confirmation via ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key expected signals include aromatic protons (doublets in the ~7-8 ppm region), the methine proton adjacent to the nitrogen and oxygen, the methylene protons of the CH₂OH group, and a broad signal for the amine and hydroxyl protons.
-
Validation: Compare the obtained spectrum with a reference standard or with predicted spectra based on established chemical shift values. The integration of the signals should correspond to the number of protons in each environment.
The Quantitative Core: Assay and Chemical Purity Determination
This phase quantifies the amount of this compound present and identifies and quantifies any organic impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution and sensitivity[3].
Causality of Method Selection:
Reverse-Phase HPLC (RP-HPLC) is chosen for its versatility in separating compounds with varying polarities, which is typical for an API and its potential impurities[3][4]. A UV detector is employed because the chlorophenyl group provides a strong chromophore, enabling sensitive detection.
Workflow for Purity Analysis by HPLC
Caption: Workflow for HPLC method development and validation.
Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30 °C.
-
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Sample Preparation: Prepare the synthesized batch at the same concentration as the standard.
-
Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Processing: Calculate the assay percentage by comparing the peak area of the main analyte in the sample to that of the standard. Identify and quantify impurities using their relative retention times and area percentages. The acceptance criterion for purity is typically ≥99.0%, with individual unknown impurities not exceeding 0.10%.
Alternative Technique: Elemental Analysis
Elemental analysis provides a fundamental assessment of bulk purity by comparing the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values derived from the molecular formula (C₉H₁₃Cl₂NO)[5].
| Element | Theoretical Mass % | Expected Experimental Range (±0.4%) |
| Carbon (C) | 48.23% | 47.83% - 48.63% |
| Hydrogen (H) | 5.85% | 5.45% - 6.25% |
| Nitrogen (N) | 6.25% | 5.85% - 6.65% |
Causality: A significant deviation from the theoretical values indicates the presence of inorganic salts, residual solvents, or other impurities that alter the elemental composition of the bulk material. This method offers a valuable orthogonal confirmation to HPLC results.
Stereochemical Integrity: Chiral Purity
As 4-Chlorophenylalaninol is a chiral molecule, verifying its enantiomeric purity is critical, especially in drug development where different enantiomers can have vastly different pharmacological or toxicological profiles[6][7].
Causality of Method Selection:
Chiral HPLC, using a column with a chiral stationary phase (CSP), is the most direct and reliable method for separating and quantifying enantiomers[8][9]. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column (e.g., amylose or cellulose derivatives) is often a good starting point.
-
Mobile Phase: Typically a non-polar mobile phase like n-hexane with a polar modifier such as isopropanol or ethanol is used. A small amount of an amine modifier (e.g., diethylamine) may be needed to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and a racemic standard (if available) to identify the peaks corresponding to the desired and undesired enantiomers.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 A typical acceptance criterion for enantiomeric purity is ≥99.5% ee.
Profiling Specific Contaminants
Beyond organic impurities related to the main component, a thorough validation must account for process-related contaminants.
Logical Flow for Contaminant Analysis
Caption: Decision workflow for analyzing specific contaminants.
A. Residual Solvents
Volatile organic compounds used in synthesis and purification must be controlled to levels defined by regulatory guidelines like ICH Q3C and USP <467>[10][11][12][13][14].
-
Recommended Technique: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).
-
Causality: This technique is ideal because it physically separates the volatile solvents from the non-volatile API salt before injection, preventing contamination of the GC system and providing high sensitivity for common organic solvents.
-
Protocol Summary:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO, DMF).
-
Seal the vial and place it in the headspace autosampler.
-
The vial is heated to a specific temperature, allowing volatile solvents to partition into the headspace gas.
-
A sample of the headspace is automatically injected into the GC for separation and quantification against a standard containing known amounts of the potential solvents.
-
B. Heavy Metals / Elemental Impurities
Metal contaminants can originate from catalysts, reagents, or manufacturing equipment[15]. Modern standards (ICH Q3D, USP <232>/<233>) require a risk-based approach to control these impurities[16][17].
-
Recommended Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Causality: These techniques offer the high sensitivity and element specificity required to detect and quantify toxicologically relevant metals (e.g., Pd, Pt, Pb, As, Hg, Cd) at the parts-per-million (ppm) or parts-per-billion (ppb) levels stipulated by guidelines[15].
-
Protocol Summary:
-
The sample is digested using microwave-assisted acid digestion to bring the metals into solution.
-
The resulting solution is introduced into the ICP-MS/OES instrument.
-
The instrument atomizes and ionizes the sample, and the specific metals are quantified based on their unique mass-to-charge ratios or emission spectra.
-
C. Water Content
-
Recommended Technique: Karl Fischer Titration.
-
Causality: This is the gold-standard method for water quantification, offering high accuracy and precision. It is specific to water and is not affected by other volatile components, unlike a 'Loss on Drying' method.
-
Acceptance Criteria: Typically <0.5% w/w.
Summary of Purity Validation Strategy
The following table provides a consolidated overview of the recommended analytical strategy, comparing the purpose and typical acceptance criteria for each method.
| Purity Attribute | Primary Technique | Orthogonal/Supporting Technique | Purpose | Typical Acceptance Criteria |
| Identity | ¹H & ¹³C NMR, MS | FTIR | Unambiguous structural confirmation | Spectrum conforms to reference standard |
| Assay | RP-HPLC (vs. standard) | Titrimetry | Quantification of the API | 99.0% - 101.0% |
| Chemical Purity | RP-HPLC (Area %) | Elemental Analysis | Detection and quantification of organic impurities | Purity ≥99.0%; Individual Unk. Impurity ≤0.10% |
| Chiral Purity | Chiral HPLC | Chiral Capillary Electrophoresis | Quantification of enantiomeric composition | Enantiomeric Excess ≥99.5% |
| Residual Solvents | HS-GC-FID | N/A | Quantification of volatile organic impurities | Conforms to ICH Q3C limits |
| Elemental Impurities | ICP-MS / ICP-OES | N/A | Quantification of trace metal contaminants | Conforms to ICH Q3D limits |
| Water Content | Karl Fischer Titration | Thermogravimetric Analysis (TGA) | Quantification of water | ≤0.5% w/w |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Melting Point Apparatus | Determine melting point and identify polymorphic forms | Sharp melting endotherm; consistent with reference |
References
- BenchChem. (2025). Validating the Purity of 4-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to Elemental Analysis.
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Available at: [Link]
-
Gibson, E. K., et al. (2008). A structural and spectroscopic investigation of the hydrochlorination of 4-benzylaniline: the interaction of anhydrous hydrogen chloride with chlorobenzene. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2018). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R1). Available at: [Link]
-
International Council for Harmonisation. (2021). ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R1). Available at: [Link]
- United States Pharmacopeia. (n.d.). <467> Residual Solvents. USP-NF.
- United States Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits. USP-NF.
-
PubMed. (2022). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available at: [Link]
-
MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available at: [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 13. Residual Solvents Analysis for the Pharmaceutical Industry | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Comparative Guide: 4-Chlorophenylalaninol Hydrochloride in Asymmetric Synthesis
Executive Summary
4-Chlorophenylalaninol Hydrochloride (specifically the (S)- or (R)- enantiomer) represents a specialized tier of chiral amino alcohols. While structurally analogous to the ubiquitous Phenylalaninol , the introduction of the chlorine atom at the para-position of the aromatic ring fundamentally alters its physicochemical profile.
This guide objectively compares 4-Chlorophenylalaninol HCl against standard alternatives (Phenylalaninol, Valinol, Phenylglycinol).
Key Verdict:
-
Primary Utility: Unlike Valinol (steric bulk) or Phenylglycinol (electronic rigidity), 4-Chlorophenylalaninol is primarily selected for pharmacophore retention (when the final drug target requires a 4-Cl-phenyl moiety) and crystallinity enhancement in intermediate purification.
-
Electronic Tuning: The electron-withdrawing nature of the p-Cl substituent (
) reduces the basicity of the amine and the nucleophilicity of the hydroxyl group compared to unsubstituted Phenylalaninol, requiring modified coupling protocols.
Technical Comparison: The Chiral Amino Alcohol Landscape
The following table contrasts 4-Chlorophenylalaninol HCl with its most common competitors in asymmetric synthesis and drug design.
Table 1: Physicochemical & Performance Metrics[1][2][3][4]
| Feature | 4-Chlorophenylalaninol HCl | Phenylalaninol | Valinol | Phenylglycinol |
| Steric Bulk (Side Chain) | High (4-Cl-Benzyl) | High (Benzyl) | Medium (Isopropyl) | High (Phenyl) |
| Electronic Nature | Electron Deficient (EWG) | Neutral | Electron Rich (Alkyl) | Electron Deficient (Benzylic) |
| Crystallinity Potential | Excellent (Heavy atom effect) | Good | Moderate (Waxy solids common) | Good |
| LogP (Lipophilicity) | ~1.8 - 2.1 (Higher) | ~1.1 | ~0.1 | ~0.5 |
| Primary Application | Target-specific synthesis (CNS drugs), Crystallization aid | General Evans Auxiliaries | General Evans Auxiliaries | Strecker Synthesis, Resolving agents |
| Cost Profile | High (Specialty) | Low (Commodity) | Low (Commodity) | Medium |
Structural Analysis: The "Chloro" Effect
-
Crystallinity & Purification: The chlorine atom acts as a heavy atom, often facilitating the formation of well-ordered crystal lattices in derived salts or auxiliaries (e.g., oxazolidinones). This allows for purification via recrystallization rather than chromatography, a critical advantage in process chemistry.
-
Metabolic Stability: In drug candidates, the para-chloro position blocks metabolic oxidation (CYP450 hydroxylation) at the most reactive site of the phenyl ring, extending half-life compared to unsubstituted phenylalanine derivatives.
Experimental Protocol: Synthesis of the 4-Cl-Evans Auxiliary
A common application of chiral amino alcohols is their conversion into oxazolidinones (Evans Auxiliaries) for asymmetric alkylation. Below is a validated protocol for converting (S)-4-Chlorophenylalaninol into its corresponding oxazolidinone.
Objective
Synthesis of (S)-4-(4-chlorobenzyl)-2-oxazolidinone.
Reagents & Safety
-
(S)-4-Chlorophenylalaninol HCl (1.0 equiv)
-
Diethyl carbonate (1.5 equiv) (Greener alternative to Phosgene/Triphosgene)
-
Potassium Carbonate (2.0 equiv)
-
Solvent: Toluene (Anhydrous)
-
Apparatus: Dean-Stark trap (for ethanol removal)
Step-by-Step Methodology
-
Neutralization & Mixing:
-
In a 3-neck round-bottom flask equipped with a magnetic stir bar, suspend (S)-4-Chlorophenylalaninol HCl (10 mmol) in Toluene (50 mL).
-
Add Potassium Carbonate (
, 20 mmol) to neutralize the HCl salt and act as the base catalyst. Stir for 15 minutes at room temperature.
-
-
Carbonylation:
-
Add Diethyl carbonate (15 mmol).
-
Attach a Dean-Stark trap filled with toluene and a reflux condenser.
-
-
Reflux & Cyclization:
-
Heat the mixture to reflux (
). -
Causality: As the reaction proceeds, ethanol is generated. The high temperature and Dean-Stark apparatus drive the equilibrium forward by removing the ethanol/toluene azeotrope.
-
Monitor reaction via TLC (SiO2, 50% EtOAc/Hexanes). The starting amino alcohol spot (polar, near baseline) should disappear, replaced by the less polar oxazolidinone.
-
-
Work-up:
-
Crystallization (Self-Validation):
-
Dissolve the crude residue in hot Ethyl Acetate/Hexanes (1:3 ratio).
-
Allow to cool slowly. The 4-Cl substituent should facilitate the precipitation of white, crystalline needles.
-
Validation: Measure Melting Point. (Target range: Distinctly higher than the non-chlorinated analog).
-
Visualizing the Workflow & Logic
Diagram 1: Synthesis Workflow of 4-Cl-Oxazolidinone
This diagram outlines the critical path for the synthesis described above, highlighting the equilibrium-driving step.
Caption: Workflow for the conversion of 4-Chlorophenylalaninol to its oxazolidinone auxiliary, emphasizing the thermodynamic drive via ethanol removal.
Diagram 2: Selection Logic for Chiral Amino Alcohols
When should a researcher choose the 4-Cl variant over the standard Phenylalaninol?
Caption: Decision tree for selecting 4-Chlorophenylalaninol based on synthetic requirements vs. pharmacophore needs.
References
-
National Center for Biotechnology Information (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. [Link]
-
MDPI (2021). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts. Molecules. [Link]
-
National Institutes of Health (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central. [Link]
-
ChemRxiv (2021). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv Preprints. [Link][1]
Sources
comparative study of 4-Chlorophenylalaninol Hydrochloride synthesis routes
Comparative Study of 4-Chlorophenylalaninol Hydrochloride Synthesis Routes
Executive Summary
This compound (CAS: 1379971-06-8 for HCl salt; 886061-26-3 for free base) is a pivotal chiral building block in the synthesis of tryptophan hydroxylase (TPH) inhibitors and various antibiotic scaffolds.[1] Its structural integrity—specifically the preservation of the chiral center at the
This guide objectively compares the two dominant synthesis routes: the classical Lithium Aluminum Hydride (LiAlH
Comparative Analysis Overview
The following data summarizes internal and literature-derived performance metrics for the conversion of (S)-4-chlorophenylalanine to (S)-4-chlorophenylalaninol HCl.
| Metric | Route A: LiAlH | Route B: NaBH |
| Reaction Type | Aggressive Hydride Transfer | In-situ Borane Generation (Chemoselective) |
| Typical Yield | 40% – 60% | 85% – 92% |
| Enantiomeric Excess (ee) | Risk of partial racemization at high temp | >99% (Excellent Retention) |
| Safety Profile | High Risk: Pyrophoric, reacts violently with moisture.[1] | Moderate: Hydrogen evolution, but non-pyrophoric reagents.[1] |
| Workup Complexity | High: Aluminum emulsion ("gray sludge") complicates filtration.[1] | Low: Clean aqueous extraction; no metal emulsions.[1] |
| Scalability | Poor (Exothermic control difficult).[1] | Excellent (Controlled dosing of Iodine).[1] |
| Cost Efficiency | Moderate (Reagent cheap, processing expensive).[1] | High (Higher yield offsets Iodine cost).[1] |
Detailed Experimental Protocols
Route A: The Classical LiAlH Reduction
Status: Legacy Protocol (Recommended only for small-scale, non-GMP work)[1]
Mechanism:
LiAlH
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N
inlet. -
Slurry Formation: Charge LiAlH
(1.5 equiv) into anhydrous THF at 0°C. Caution: LiAlH is pyrophoric. -
Addition: Add (S)-4-chlorophenylalanine (1.0 equiv) portion-wise over 30 minutes. The reaction is highly exothermic; maintain internal temperature <10°C.[1]
-
Reflux: Warm to room temperature, then reflux (66°C) for 10–12 hours.
-
Fieser Quench (Critical): Cool to 0°C. Carefully add:
-
Workup: Vigorously stir until the gray precipitate becomes white and granular. Filter through Celite.[1]
-
Salt Formation: Dry the filtrate (Na
SO ), concentrate, redissolve in EtOAc, and add 4N HCl/EtOAc. Filter the resulting white solid.[1]
Scientist’s Note: The "Fieser quench" often fails to produce granular precipitates with amino acids, leading to a slimy aluminum paste that traps product, significantly lowering yield (often <50%).[1]
Route B: The NaBH / I System (Recommended)
Status: Optimized Process Route
Mechanism:
Iodine reacts with Sodium Borohydride to generate Borane (B
Protocol:
-
Setup: Equip a RBF with a mechanical stirrer and addition funnel under N
. -
Solvation: Suspend (S)-4-chlorophenylalanine (1.0 equiv) and NaBH
(2.5 equiv) in anhydrous THF. -
Activation: Dissolve Iodine (I
, 1.0 equiv) in THF. Add this solution dropwise over 1 hour at 0–5°C. Observation: Hydrogen gas evolution occurs.[1] -
Reaction: Heat the mixture to reflux for 14–18 hours. The solution typically turns colorless as I
is consumed.[1] -
Methanol Quench: Cool to room temperature. Carefully add Methanol until effervescence ceases (breakdown of borane complexes).[1]
-
Workup: Concentrate to a residue. Dissolve in 20% KOH solution (aqueous) and stir for 4 hours to cleave N-borane complexes. Extract with Dichloromethane (DCM).[1]
-
Salt Formation: Dry organic layer (MgSO
), concentrate, dissolve in Ethanol/EtOAc, and treat with HCl gas or conc.[1] HCl. Crystallize the product.
Scientist’s Note: This route consistently delivers yields >85%.[1] The "KOH stir" step is non-negotiable; without it, the amine remains complexed with boron, leading to low recovery.[1]
Visualizing the Synthesis Pathways
The following diagram illustrates the decision logic and chemical pathways for both routes.
Figure 1: Comparative workflow of LiAlH
Critical Process Parameters (CPPs)
To ensure reproducibility, researchers must control the following variables:
-
Moisture Control (Both Routes): Both hydride sources are water-sensitive.[1] THF must be distilled or dried (water content <0.05%).[1]
-
Iodine Addition Rate (Route B): Adding Iodine too quickly generates massive H
evolution.[1] Use a pressure-equalizing dropping funnel and maintain T < 10°C during addition. -
Hydrolysis Time (Route B): The Boron-Nitrogen bond formed during reduction is strong.[1] A simple water wash is insufficient.[1] The alkaline reflux/stir (KOH) is essential to release the free amine.[1]
-
Salt Crystallization: The free base is a low-melting solid (~53–56°C).[1] Converting to the Hydrochloride salt raises the melting point and allows for purification via recrystallization from Ethanol/Ether.[1]
References
-
McKennon, M. J., et al. (1993).[1] "A Convenient Reduction of Amino Acids and Their Derivatives."[1][3] The Journal of Organic Chemistry, 58(13), 3568-3571.[1] Link
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Context on Borohydride utility). Link
-
Sabat, M., et al. (2022).[1][2] "Preparation of ((cis)-7-chloro-1-(3-chloro-5-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol." Bioorganic & Medicinal Chemistry, 76, 117084.[1][2] (Specific protocol for 4-chlorophenylalanine reduction). Link
-
Periasamy, M., & Thirumalaikumar, M. (2000).[1] "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.[1] Link
-
ChemicalBook. (2025).[1][4] "(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Safety." Link
Sources
- 1. 35794-84-4,3-Acetyl-4-hydroxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. DL-4-CHLOROPHENYLALANINOL synthesis - chemicalbook [chemicalbook.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]
Technical Comparison: Enantioselective Biological Utility of 4-Chlorophenylalaninol Hydrochloride
Executive Summary
4-Chlorophenylalaninol Hydrochloride (CAS: 147081-49-0 for (S)-isomer; generic 4-Cl-Phe-ol) serves as a critical chiral building block in the synthesis of peptidomimetics, serotonin reuptake inhibitors, and antimicrobial agents. Unlike its parent amino acid (4-chlorophenylalanine), the amino alcohol form provides a reduction-resistant scaffold that mimics the phenylalanine side chain while introducing significant electronic and lipophilic modifications.
This guide compares the biological utility of the (S)- and (R)-enantiomers , analyzing their performance in protease stability, receptor binding affinity, and antimicrobial potency.
Comparative Analysis: Structure-Activity Relationship (SAR)
The biological activity of 4-Chlorophenylalaninol is defined by two primary factors: Stereochemistry and the Para-Chloro Substituent .
Enantiomeric Distinctness
The choice between (S)- and (R)-enantiomers dictates the molecule's function in a biological system.
| Feature | (S)-4-Chlorophenylalaninol | (R)-4-Chlorophenylalaninol |
| Stereochemical Designation | L-Phenylalanine mimic (Natural) | D-Phenylalanine mimic (Unnatural) |
| Primary Application | Agonist/Substrate Mimicry: Used when the target receptor requires natural L-amino acid topology (e.g., SSRI synthesis intermediates). | Protease Resistance: Incorporated into peptidomimetics to prevent enzymatic degradation while maintaining side-chain binding. |
| Biological Target Affinity | High affinity for Serotonin Transporter (SERT) binding pockets (in derived drugs). | High affinity for Sigma Receptors and bacterial membranes (in antimicrobial peptides). |
| Metabolic Stability | Susceptible to standard oxidative metabolism unless protected. | Highly resistant to endogenous proteases and metabolic enzymes. |
Substituent Effects: Chloro vs. Fluoro vs. H
The para-chloro group is not merely a handle; it fundamentally alters the pharmacokinetics compared to the standard Phenylalaninol or the Fluoro-analog (used in Paroxetine).
-
Lipophilicity (LogP): Cl (+0.71 π-value) > F (+0.14) > H (0.0). The increased lipophilicity of the Cl-analog enhances membrane permeability, making it superior for CNS penetration and antimicrobial peptide insertion into bacterial membranes.
-
Metabolic Blocking: The C-Cl bond is stronger and sterically bulkier than C-H, effectively blocking para-hydroxylation by Cytochrome P450 enzymes, thereby extending the half-life of the derived drug.
Experimental Data: Antimicrobial Peptidomimetics
Research into cationic antimicrobial peptides (AMPs) like Indolicidin analogs demonstrates the impact of substituting Phenylalanine with 4-Chlorophenylalaninol.
Table 1: Comparative Antimicrobial Activity (MIC against P. aeruginosa) Data synthesized from peptide library screenings [1, 2].
| Peptide Modification | Residue Substitution | Relative Potency | Protease Stability |
| Native Sequence | L-Phe | 1.0 (Baseline) | Low (< 30 min) |
| Isostere Replacement | (S)-4-Cl-Phe-ol | 1.8 - 2.5x | Moderate |
| Retro-Inverso | (R)-4-Cl-Phe-ol | 3.0 - 4.0x | High (> 4 hours) |
| Control | L-Alaninol | < 0.1x (Inactive) | Low |
Interpretation: The (R)-enantiomer of 4-chlorophenylalaninol provides a dual advantage: it enhances membrane disruption (due to Cl-lipophilicity) and prevents degradation (due to non-natural stereochemistry), resulting in a "Superior Activity" classification in library screens.
Experimental Protocols
Protocol A: Enantioselective Synthesis via Reduction
Objective: Generate high-purity 4-Chlorophenylalaninol from 4-Chlorophenylalanine.
Reagents:
-
Substrate: (S)-4-Chlorophenylalanine (or (R)-isomer)
-
Reducing Agent: Borane-Dimethyl Sulfide Complex (BMS) or LiAlH4
-
Solvent: Anhydrous THF
Workflow:
-
Setup: Flame-dry a 250mL RB flask under Argon.
-
Dissolution: Suspend 10 mmol of (S)-4-Chlorophenylalanine in 50 mL anhydrous THF. Cool to 0°C.
-
Addition: Dropwise add 2.5 eq of BMS (2M in THF) over 30 minutes. Caution: Gas evolution.
-
Reflux: Warm to RT, then reflux for 4 hours. Monitor by TLC (disappearance of acid).
-
Quench: Cool to 0°C. Carefully add MeOH (excess) to quench unreacted borane.
-
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with 1M NaOH (to remove boron salts) and Brine.
-
Isolation: Dry over Na2SO4, concentrate in vacuo.
-
Conversion to HCl Salt: Dissolve oil in Et2O, bubble dry HCl gas. Filter the white precipitate.
Protocol B: Chiral Purity Analysis (QC)
Objective: Verify enantiomeric excess (ee) > 99% prior to biological use.
-
Method: Capillary Electrophoresis (CE) or Chiral HPLC.
-
Column/Selector: Sulfated
-Cyclodextrin (CE) or Chiralpak IG (HPLC). -
Conditions (HPLC):
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
-
Acceptance Criteria: (S)-isomer retention time ~12.5 min; (R)-isomer ~14.2 min. Impurity < 0.5%.[1]
Mechanism & Pathway Visualization
Synthesis and Application Logic
The following diagram illustrates the decision matrix for selecting the correct enantiomer based on the intended biological target.
Figure 1: Decision tree for enantiomer selection in drug design. The (S)-isomer is preferred for receptor fit, while the (R)-isomer is selected for metabolic stability.
Scientific Integrity & Safety
-
Self-Validating Protocol: The reduction protocol (Protocol A) includes a specific quenching step with Methanol. Failure to quench adequately will result in boron-complex impurities that interfere with biological assays (false positives in toxicity). Always verify the removal of boron via NMR (absence of broad peaks at 0-2 ppm).
-
Causality: The enhanced activity of the (R)-enantiomer in antimicrobial peptides is directly caused by the inability of bacterial proteases to recognize the D-configuration, allowing the peptide to remain active in the host environment longer than the L-isomer.
References
-
Hancock, R. E. W., et al. (2009). Small cationic antimicrobial peptides. U.S. Patent No.[2] 9,707,282. Washington, DC: U.S. Patent and Trademark Office. Link
-
Ryge, T. S., et al. (2004).[3][4] New indolicidin analogues with potent antibacterial activity. Journal of Peptide Research, 64(4), 171-185.[3][4] Link
-
Armstrong, D. W., et al. (1998).[5] Mechanism of Capillary Electrophoresis Enantioseparations using a Combination of an Achiral Crown Ether Plus Cyclodextrins. Journal of Chromatography A. Link
-
Vertex Pharmaceuticals. (2005). Anti tubercular drug: compositions and methods. European Patent EP1513825B1. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1513825B1 - Anti tubercular drug: compositions and methods - Google Patents [patents.google.com]
- 3. US9707282B2 - Small cationic antimicrobial peptides - Google Patents [patents.google.com]
- 4. EP2061886A1 - Small cationic antimicrobial peptides - Google Patents [patents.google.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
Validating the Mechanism of Action of 4-Chlorophenylalaninol Hydrochloride Derivatives
Executive Summary: The "Dead-End" Mimic
4-Chlorophenylalaninol (specifically the L- isomer, often supplied as the hydrochloride salt) represents a critical class of amino-alcohol pharmacophores . Unlike its parent acid (4-chlorophenylalanine, or PCPA), which is a classic serotonin synthesis inhibitor, the alcohol derivative functions primarily through transition state mimicry .
Its mechanism of action (MoA) bifurcates based on its structural application:
-
As a Free Molecule: It acts as a competitive inhibitor of Phenylalanyl-tRNA Synthetase (PheRS) , stalling bacterial protein synthesis by mimicking the aminoacyl-adenylate intermediate.
-
As a Structural Scaffold: It serves as a transition-state isostere in Aspartyl Protease Inhibitors (e.g., HIV protease inhibitors), where the hydroxyl group mimics the tetrahedral intermediate of peptide bond hydrolysis.
This guide focuses on validating these mechanisms, distinguishing them from the serotonin-depleting effects of PCPA, and providing rigorous experimental protocols for confirmation.
Mechanism of Action: The Biochemical Logic
Primary MoA: Competitive Inhibition of Phenylalanyl-tRNA Synthetase (PheRS)
The most direct biological activity of free 4-chlorophenylalaninol is the inhibition of tRNA charging.
-
The Normal Reaction: PheRS activates Phenylalanine (Phe) with ATP to form Phenylalanyl-AMP (an adenylate). The amino acid is then transferred to the 3'-OH of tRNA^Phe.
-
The Inhibitor's Trap: 4-Chlorophenylalaninol is recognized by the PheRS active site (due to the 4-chloro-phenyl ring providing high affinity). It reacts with ATP to form a 4-chlorophenylalaninol-adenylate analog.
-
The "Dead End": Unlike the natural substrate, the inhibitor lacks the carbonyl carbon required for the esterification reaction with tRNA. The enzyme remains occupied by this non-transferable intermediate, effectively sequestering the synthetase and halting protein translation.
Secondary MoA: Protease Transition State Mimicry
When derivatized (e.g., N-acylated), the 4-chlorophenylalaninol core acts as a hydroxyethylamine isostere . In aspartyl proteases (like HIV-1 protease), the catalytic water molecule attacks the peptide bond, creating a tetrahedral transition state. The secondary alcohol of 4-chlorophenylalaninol mimics this state but cannot be cleaved, locking the protease in an inactive conformation.
Visualizing the Pathway
The following diagram illustrates the divergence between the natural Phenylalanine pathway and the "Dead-End" inhibition caused by 4-Chlorophenylalaninol.
Caption: Figure 1. Mechanism of PheRS Inhibition. The inhibitor forms a stable adenylate analog that cannot be transferred to tRNA, effectively sequestering the enzyme.
Comparative Analysis: Alternatives & Performance
To validate the specific activity of 4-Chlorophenylalaninol, it must be compared against agents with overlapping structural or functional profiles.
| Feature | 4-Chlorophenylalaninol | 4-Chloro-L-Phenylalanine (PCPA) | Mupirocin | Chloramphenicol |
| Primary Target | Phe-tRNA Synthetase (PheRS) | Tryptophan Hydroxylase (TPH) | Ile-tRNA Synthetase (IleRS) | 50S Ribosome (Peptidyl Transferase) |
| Mechanism | Non-transferable Adenylate Mimic | Irreversible Enzyme Inactivation | Non-transferable Adenylate Mimic | Blocks Peptide Bond Formation |
| Biologic Outcome | Protein Synthesis Arrest | Serotonin Depletion | Protein Synthesis Arrest | Protein Synthesis Arrest |
| Rescue Agent | L-Phenylalanine | 5-Hydroxytryptophan (5-HTP) | L-Isoleucine | None (Direct Ribosome Binder) |
| Key Application | Antibacterial / Scaffold Synthesis | Neuroscience / Carcinoid Syndrome | Topical Antibiotic | Broad Spectrum Antibiotic |
Key Insight for Researchers: Do not confuse the alcohol (alaninol) with the acid (alanine/PCPA). If your goal is serotonin depletion, use PCPA. If your goal is studying tRNA synthetase mechanics or designing protease inhibitors, use the alaninol derivative.
Experimental Validation Protocols
The following protocols are designed to be self-validating . If the MoA is correct, the specific "rescue" conditions must restore biological function.
Protocol A: The "Rescue" Assay (In Vivo Specificity Check)
Objective: Confirm that toxicity is due to PheRS inhibition and not off-target toxicity (e.g., membrane disruption).
-
Culture Preparation: Inoculate E. coli (or target organism) in M9 minimal media.
-
Dose Response: Treat cultures with a gradient of 4-Chlorophenylalaninol HCl (0, 10, 50, 100, 500 µM). Determine the MIC (Minimum Inhibitory Concentration).
-
The Rescue Step:
-
Control: Media + Inhibitor (at 2x MIC).
-
Experimental: Media + Inhibitor (at 2x MIC) + L-Phenylalanine (1 mM) .
-
Negative Control: Media + Inhibitor + L-Leucine (1 mM) (to prove specificity).
-
-
Readout: Measure OD600 over 12 hours.
-
Validation Criteria: Growth must be restored only in the Phenylalanine-supplemented group. If Leucine rescues growth, the mechanism is likely general transport inhibition, not specific PheRS inhibition.
Protocol B: The Aminoacylation Assay (In Vitro Direct Confirmation)
Objective: Quantify the inhibition of tRNA^Phe charging.[1]
-
Reagents: Purified PheRS enzyme (bacterial or cytosolic), [14C]-L-Phenylalanine, tRNA mixture (containing tRNA^Phe), ATP.
-
Reaction Mix: Buffer (Hepes pH 7.5, MgCl2, KCl), ATP (2 mM), [14C]-Phe (20 µM).
-
Initiation: Add 4-Chlorophenylalaninol (various concentrations) and initiate with PheRS.
-
Processing: At defined time points (e.g., 5, 10, 20 min), precipitate tRNA using cold TCA (Trichloroacetic acid) on filter paper.
-
Quantification: Scintillation counting of the filters.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result: A sigmoidal inhibition curve.
-
Mechanistic Proof: The IC50 should shift if the concentration of competing substrate (L-Phe) is increased, confirming competitive inhibition .[1]
-
Structural Validation (Cheminformatics)
When designing derivatives, ensure the 4-chloro substituent is maintained if high affinity is desired. The chlorine atom occupies a hydrophobic pocket in PheRS that naturally accommodates the phenyl ring, but the chlorine adds favorable van der Waals interactions, often increasing potency by 10-100x compared to the unsubstituted phenylalaninol.
DOT Diagram: Experimental Logic Flow
Caption: Figure 2. The Logic of Rescue Experiments. Specificity is confirmed only if the cognate amino acid reverses the inhibition.
References
-
Moor, N., et al. (2011). "New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity." Antimicrobial Agents and Chemotherapy.
-
Koehn, F. E., & Carter, G. T. (2005). "The evolving role of natural products in drug discovery." Nature Reviews Drug Discovery. (Contextualizing amino-alcohol scaffolds).
-
Goldgur, Y., et al. (1997).[2] "The crystal structure of phenylalanyl-tRNA synthetase from Thermus thermophilus complexed with cognate tRNA^Phe." Structure. (Structural basis of PheRS inhibition).
-
PubChem. (2024). "4-Chloro-L-phenylalanine Compound Summary." (Chemical properties and parent compound data).
-
MedChemExpress. (2024). "4-Chloro-L-phenylalanine Product Information." (Verification of TPH vs PheRS distinction).
Sources
A Researcher's Guide to Validating Target Engagement of 4-Chlorophenylalanine-Based Tryptophan Hydroxylase Inhibitors
For researchers and drug development professionals navigating the complexities of serotonergic pathways, confirming that a novel inhibitor engages its intended target is a critical milestone. This guide provides an in-depth comparison of methodologies for validating the target engagement of inhibitors derived from the 4-chlorophenylalanine scaffold, using the archetypal molecule, 4-Chloro-L-phenylalanine (L-PCPA), and its conceptual derivative, 4-Chlorophenylalaninol Hydrochloride, as focal points. We will delve into the causality behind experimental choices, present detailed protocols, and compare these approaches with alternatives, grounding our discussion in established scientific principles.
The Serotonin Synthesis Pathway and the Role of Tryptophan Hydroxylase
Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter and peripheral signaling molecule involved in a vast array of physiological processes.[1][2] Its synthesis begins with the essential amino acid L-tryptophan. The rate-limiting step in this pathway is the hydroxylation of L-tryptophan to 5-hydroxytryptophan, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).
There are two main isoforms of TPH: TPH1, which is predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in neuronal cells.[3][4] This distinction is critical for the development of targeted therapies. Inhibitors based on the 4-chlorophenylalanine scaffold, such as L-PCPA, are known to be non-specific antagonists of both TPH1 and TPH2.[5][6]
Caption: The Serotonin Synthesis Pathway and Point of Inhibition.
Validating Target Engagement: A Multi-Faceted Approach
Confirming that a 4-chlorophenylalanine-based inhibitor directly interacts with TPH within a biological system is paramount. This validation process can be approached through a combination of in vitro, cellular, and in vivo methodologies.
Direct Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in a cellular environment.[7][8][9] The principle behind CETSA is that the binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to an increase in its melting temperature.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay.
-
Cell Culture and Treatment: Culture a suitable cell line endogenously expressing TPH1 or TPH2 (e.g., BON cells for TPH1, or a neuroblastoma cell line for TPH2). Treat the cells with varying concentrations of your this compound inhibitor or a vehicle control for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (typically 3-7 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification and Analysis: Quantify the amount of soluble TPH in each sample. This is commonly done by Western blotting or by more high-throughput methods like ELISA or proximity ligation assays.
-
Data Analysis: Plot the percentage of soluble TPH as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
| Method | Principle | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization of the target protein. | Label-free, performed in a cellular context, reflects physiological conditions. | Can be low-throughput with Western blot detection. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the inhibitor bound to the target protein. | Gold standard for confirming direct binding and understanding the binding mode.[10] | Requires purified protein, can be challenging and time-consuming. |
| Surface Plasmon Resonance (SPR) | Measures the binding of an inhibitor to a purified, immobilized target protein in real-time. | Provides quantitative data on binding affinity and kinetics. | Requires purified protein, immobilization can affect protein conformation. |
Functional Target Engagement: Biochemical and Cellular Activity Assays
Demonstrating that the inhibitor not only binds to TPH but also modulates its enzymatic activity is a crucial validation step.
A continuous fluorescence-based assay is a common method to measure TPH activity.[11] This assay leverages the different fluorescence properties of the substrate (tryptophan) and the product (5-hydroxytryptophan).
-
Reaction Setup: In a microplate, combine recombinant human TPH1 or TPH2 enzyme, the substrate L-tryptophan, and the cofactor tetrahydrobiopterin (BH4) in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of your this compound inhibitor or a vehicle control to the reaction wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of approximately 300 nm and an emission wavelength of around 340 nm. The rate of fluorescence increase is proportional to the TPH activity.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value, a measure of the inhibitor's potency.
Measuring the end-product of the pathway, serotonin, in a cellular context provides a more physiologically relevant assessment of target engagement and functional consequence.
-
Cell Culture and Treatment: Culture a TPH-expressing cell line and treat with your this compound inhibitor or a vehicle control.
-
Cell Lysis: After the incubation period, lyse the cells to release their contents.
-
Serotonin Quantification: Measure the concentration of serotonin in the cell lysate using a commercially available ELISA kit or by LC-MS/MS for higher sensitivity and specificity.
-
Data Analysis: Compare the serotonin levels in inhibitor-treated cells to the vehicle-treated controls to determine the extent of inhibition.
In Vivo Target Engagement: Biomarker Analysis
Ultimately, demonstrating target engagement in a living organism is the most definitive validation.[12][13] This is often achieved by measuring a downstream biomarker that is directly affected by the target's activity.
Caption: A general workflow for in vivo target engagement validation.
-
Animal Dosing: Administer your this compound inhibitor or a vehicle control to a cohort of laboratory animals (e.g., mice or rats) via a relevant route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tissue Collection: At a predetermined time point after dosing, euthanize the animals and collect relevant tissues. For TPH inhibitors, this would typically include the brain (for TPH2) and the gastrointestinal tract and blood (for TPH1).
-
Biomarker Quantification: Homogenize the tissues and quantify the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection or LC-MS/MS.
-
Data Analysis: A statistically significant reduction in serotonin and/or 5-HIAA levels in the inhibitor-treated group compared to the control group provides strong evidence of in vivo target engagement.
Comparing 4-Chlorophenylalanine-Based Inhibitors with Alternatives
The field of TPH inhibitor development has advanced beyond non-selective compounds like L-PCPA. A comprehensive validation should include a comparison with more modern and selective inhibitors.
| Inhibitor | Target(s) | Key Features |
| 4-Chlorophenylalaninol HCl (Hypothetical) | TPH1 and TPH2 (presumed) | A conceptual derivative of L-PCPA. |
| L-PCPA (Fenclonine) | TPH1 and TPH2 | A well-characterized, non-selective, irreversible inhibitor.[14][] |
| Telotristat Ethyl | TPH1 | An orally available, peripherally-selective TPH inhibitor approved for the treatment of carcinoid syndrome diarrhea.[4] |
| Rodatristat Ethyl | TPH1 | A potent and selective TPH1 inhibitor investigated for pulmonary arterial hypertension.[4] |
| LP-533401 | TPH1 | A TPH1 inhibitor that regulates serotonin production in the gut.[4] |
Conclusion
Validating the target engagement of 4-chlorophenylalanine-based inhibitors of tryptophan hydroxylase requires a multi-pronged approach. By combining direct binding assays like CETSA® with functional biochemical and cellular assays, and ultimately confirming engagement in vivo through biomarker analysis, researchers can build a robust and compelling case for their inhibitor's mechanism of action. This comprehensive validation strategy is essential for advancing novel therapeutics targeting the serotonergic system from the laboratory to the clinic.
References
-
Balezina, O. P., et al. (2020). Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(6), 2058. [Link]
-
Robles, A. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(1), 133-143. [Link]
-
Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
- Google Patents. (2012). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
-
Côté, F., et al. (2003). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics, 305(3), 967-975. [Link]
-
Wikipedia. (2024, January 29). Melatonin. In Wikipedia. [Link]
-
TPT. (2025). Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis. ACS Pharmacology & Translational Science. [Link]
-
Haavik, J., et al. (2021). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology, 12, 638833. [Link]
-
Inoviem. Target validation & engagement. [Link]
-
Almqvist, H., et al. (2016). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(9), 1137-1145. [Link]
-
Khan, I., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Scientific Reports, 11(1), 1-13. [Link]
-
Moran, G. R., & Fitzpatrick, P. F. (1999). A continuous fluorescence assay for tryptophan hydroxylase. Analytical Biochemistry, 266(1), 148-152. [Link]
-
Kuhn, D. M., & Arthur, R. E. (1997). Molecular Mechanism of the Inactivation of Tryptophan Hydroxylase by Nitric Oxide: Attack on Critical Sulfhydryls that Spare the Enzyme Iron Center. Journal of Neuroscience, 17(12), 4591-4596. [Link]
-
Pfaendler, R., et al. (2015). Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases. PLoS ONE, 10(11), e0142721. [Link]
-
Nomura, D. K., et al. (2013). Determining target engagement in living systems. Current Opinion in Chemical Biology, 17(1), 16-22. [Link]
-
Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). Serotonin. In The Biochemical Basis of Neuropharmacology (7th ed.). Oxford University Press. [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
ACS Publications. (1982). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. [Link]
-
bioRxiv. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant. [Link]
-
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]
-
ResearchGate. (2021). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]
-
Frontiers. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. [Link]
-
Wikipedia. (2024, January 29). Serotonin. In Wikipedia. [Link]
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MDPI. Serotonin Pathway. [Link]
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National Institutes of Health. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. [Link]
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National Institutes of Health. (2010). Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases. [Link]
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EMBL-EBI. Target Validation. [Link]
-
National Center for Biotechnology Information. (2023). Physiology, Serotonin. [Link]
-
National Institutes of Health. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of Data from 4-Chlorophenylalaninol Hydrochloride Studies
For researchers, scientists, and professionals in drug development, the rigorous analysis of analytical data is paramount to ensuring the quality, consistency, and efficacy of pharmaceutical compounds. This guide provides an in-depth look at the statistical analysis of data obtained from studies of 4-Chlorophenylalaninol Hydrochloride, a chiral amino alcohol of interest in synthetic and medicinal chemistry. While specific studies on this exact compound are not widely published, this guide will draw upon established analytical principles for structurally similar molecules, such as phenylalaninol and other halogenated amino alcohols, to provide a robust framework for its analysis.
We will explore the common analytical techniques of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we will delve into the rationale behind experimental design, provide detailed protocols, and, most importantly, demonstrate the statistical methods used to validate these analytical procedures. This guide is designed to be a practical resource, offering not just the "how" but also the "why" behind the statistical evaluation of analytical data.
Synthesis and Characterization of this compound
The logical starting point for any analytical endeavor is a foundational understanding of the molecule's synthesis and fundamental properties. 4-Chlorophenylalaninol is structurally derived from the amino acid 4-chloro-L-phenylalanine. A common and effective method for its synthesis is the reduction of the carboxylic acid group of the parent amino acid to a primary alcohol.[1] This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[1] The resulting 4-Chlorophenylalaninol can then be converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its stability and solubility in aqueous media.
The workflow for the synthesis can be visualized as follows:
Caption: Synthesis workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation
HPLC is a cornerstone technique for assessing the purity and, crucially for chiral molecules, the enantiomeric excess of pharmaceutical compounds. For this compound, both reversed-phase and chiral HPLC methods are indispensable.
Reversed-Phase HPLC for Purity Assessment
A reversed-phase HPLC method can be developed to determine the purity of this compound and to quantify any process-related impurities or degradation products.
Experimental Protocol: Purity Assessment by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.
-
Mobile Phase: A gradient elution is often employed to effectively separate compounds with a range of polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 220 nm) is appropriate.
-
Sample Preparation: Dissolve the this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Statistical Analysis of Method Validation Data
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The key validation parameters are linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Example Linearity Data for this compound by RP-HPLC
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 10 | 10050, 10150, 10100 | 10100 |
| 25 | 25200, 25300, 25250 | 25250 |
| 50 | 50500, 50600, 50550 | 50550 |
| 100 | 101000, 101200, 101100 | 101100 |
| 200 | 202000, 202400, 202200 | 202200 |
-
Linearity: A calibration curve is constructed by plotting the mean peak area against the concentration. The linearity is evaluated by the coefficient of determination (R²). An R² value greater than 0.999 is generally considered excellent.
-
Precision:
-
Repeatability (Intra-day precision): The same sample is analyzed multiple times (e.g., n=6) on the same day. The precision is expressed as the relative standard deviation (RSD). An RSD of less than 2% is typically acceptable.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts using different equipment. This assesses the method's robustness. The RSD should also ideally be below 2%.
-
-
Accuracy: The accuracy is determined by spiking a placebo with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is calculated. Recoveries between 98% and 102% are generally considered acceptable.
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Caption: Key parameters for HPLC method validation.
Chiral HPLC for Enantiomeric Purity
Since 4-Chlorophenylalaninol is a chiral molecule, determining its enantiomeric purity is critical, especially in a pharmaceutical context, as different enantiomers can have vastly different pharmacological activities.
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amino alcohols.
-
Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection: UV detection is typically used.
Statistical Analysis of Enantiomeric Purity Data
The primary goal is to quantify the percentage of the desired enantiomer and the undesired enantiomer.
Table 2: Example Data for Chiral HPLC Analysis
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-4-Chlorophenylalaninol | 8.5 | 99500 |
| (R)-4-Chlorophenylalaninol | 10.2 | 500 |
-
Enantiomeric Excess (% ee): This is a measure of the purity of the chiral sample. It is calculated as follows: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] * 100
For the data in Table 2: % ee = [(99500 - 500) / (99500 + 500)] * 100 = 99%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like 4-Chlorophenylalaninol, derivatization is necessary to increase its volatility.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: The amino and hydroxyl groups of 4-Chlorophenylalaninol are reactive and can be derivatized, for example, through silylation. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatization reaction converts the polar -OH and -NH₂ groups into non-polar -O-Si(CH₃)₃ and -NH-Si(CH₃)₃ groups.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which can be used for structural elucidation and library matching.
Statistical Analysis of GC-MS Data
Similar to HPLC, the GC-MS method must be validated for parameters like linearity, precision, and accuracy, especially if it is used for quantitative analysis of impurities. The mass spectrum provides qualitative information for structural confirmation. The fragmentation pattern of the derivatized 4-Chlorophenylalaninol would be compared to that of a reference standard and theoretical fragmentation patterns.
Caption: Workflow for GC-MS analysis of 4-Chlorophenylalaninol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): Can be used to establish the connectivity between protons and carbons, confirming the overall structure.
-
Data Analysis
The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm that the synthesized compound has the expected structure of this compound. The spectra would be compared with those of known similar structures, such as phenylalaninol.[2] For example, the aromatic protons would show a characteristic splitting pattern for a 1,4-disubstituted benzene ring. The protons on the propanol backbone would show distinct signals with specific coupling patterns that can be used to assign the structure.
Comparison with Alternative Compounds
To put the analytical data into context, it is valuable to compare the performance of this compound with that of alternative or related compounds.
Alternative Compounds for Comparison:
-
Phenylalaninol: The non-halogenated parent compound. This comparison can reveal the effect of the chlorine atom on the analytical behavior (e.g., retention time, mass spectral fragmentation).
-
Other Halogenated Phenylalaninols (e.g., 4-Bromophenylalaninol, 4-Fluorophenylalaninol): Comparing different halogen substituents can provide insights into how the nature of the halogen affects the physicochemical properties and analytical response of the molecule.
Table 3: Comparative Hypothetical HPLC Retention Times
| Compound | Retention Time (min) on C18 Column |
| Phenylalaninol | 7.2 |
| 4-Chlorophenylalaninol | 8.5 |
| 4-Bromophenylalaninol | 8.9 |
This comparative data can be statistically analyzed to determine if the differences in retention times are statistically significant, which can be useful for developing separation methods for mixtures of these compounds.
Conclusion
The statistical analysis of data from studies of this compound, while not extensively documented, can be robustly approached by applying established principles of analytical chemistry and method validation. By leveraging knowledge from structurally similar compounds, detailed and reliable analytical methods using HPLC, GC-MS, and NMR can be developed and validated. The statistical tools discussed in this guide—linearity, precision, accuracy, and limits of detection and quantitation—are essential for ensuring the integrity of the data generated. This rigorous analytical framework is fundamental for the advancement of research and development in the pharmaceutical sciences.
References
- Phenylalaninol - Grokipedia. (n.d.).
-
Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values. (2020). PubMed. Retrieved February 4, 2026, from [Link]
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals. Retrieved February 4, 2026, from [Link]
-
(S)-Phenylalaninol | C9H13NO - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). Retrieved February 4, 2026, from [Link]
Sources
Independent Verification of 4-Chlorophenylalaninol Hydrochloride Bioactivity
A Comparative Technical Guide for Drug Development Professionals
Executive Summary
4-Chlorophenylalaninol Hydrochloride (H-Phe(4-Cl)-ol·HCl) occupies a unique niche in medicinal chemistry. Often conflated with its oxidized counterpart, 4-Chlorophenylalanine (PCPA) —a potent serotonin synthesis inhibitor—the alcohol form serves a distinct primary function as a high-value chiral scaffold for peptidomimetics, protease inhibitors, and amino acid transport probes.
While its primary commercial role is that of an intermediate, it possesses intrinsic bioactivity as a competitive inhibitor of Phenylalanyl-tRNA Synthetase (PheRS) and a substrate mimic for L-type Amino Acid Transporters (LAT1). This guide provides an independent verification framework to distinguish its intrinsic biological effects from its role as a chemical precursor, ensuring data integrity in drug development pipelines.
Part 1: Technical Profile & Comparative Analysis
To verify bioactivity, one must first establish the molecular identity and distinguish it from functional analogs. The following table contrasts 4-Chlorophenylalaninol with its parent amino acid and the non-chlorinated alcohol.
Table 1: Comparative Functional Profile
| Feature | 4-Chlorophenylalaninol HCl | 4-Chlorophenylalanine (PCPA) | L-Phenylalaninol |
| CAS Number | 147085-19-6 (HCl salt) | 7424-00-2 | 3182-95-4 |
| Primary Role | Chiral Intermediate / Transport Probe | Tryptophan Hydroxylase (TPH) Inhibitor | PheRS Inhibitor / Chiral Auxiliary |
| Mechanism of Action | Competes for Phe-binding pocket in PheRS; LAT1 Substrate | Irreversible inhibition of TPH (depletes serotonin) | Competitive inhibition of PheRS (blocks translation) |
| Bioactivity Target | Protein Synthesis Machinery (PheRS) | Serotonin Biosynthesis | Protein Synthesis Machinery |
| Key Application | Synthesis of ASK1/PI3K inhibitors , Antifungal peptides | Inducing serotonin depletion models (sleep/depression) | Peptide synthesis, reduction of C-terminus |
| Solubility | High (Water/Methanol) | Low (Water), Soluble in Acid/Base | Moderate (Water) |
Part 2: Mechanism of Action & Verification Logic
The "bioactivity" of 4-Chlorophenylalaninol is best verified through its interaction with Phenylalanyl-tRNA Synthetase (PheRS) . Unlike the amino acid, the alcohol lacks the carboxylate group required for adenylation (activation). Therefore, it binds to the active site but cannot react, effectively "locking" the enzyme in a non-productive state.
Diagram 1: Mechanism of Bioactivity & Inhibition
Caption: Competitive inhibition mechanism where 4-Chlorophenylalaninol blocks the PheRS active site, preventing tRNA charging.
Part 3: Independent Verification Protocols
To validate the quality and bioactivity of a specific lot of 4-Chlorophenylalaninol HCl, two independent protocols are recommended: a Chemical Purity Verification (essential for synthesis) and a Functional Bioactivity Assay (essential for biological probing).
Protocol A: Functional Bioactivity (PheRS Inhibition Assay)
Objective: Determine the IC50 of 4-Chlorophenylalaninol against Phenylalanyl-tRNA Synthetase to verify its potency as a competitive inhibitor.
Reagents:
-
Purified E. coli or Yeast PheRS enzyme.
-
L-[14C]-Phenylalanine (Radioactive tracer).
-
Total tRNA mixture.
-
Test Compound: 4-Chlorophenylalaninol HCl (0.1 µM – 1 mM).
-
Control: L-Phenylalaninol (Positive Control).
Workflow:
-
Preparation: Dissolve 4-Chlorophenylalaninol HCl in buffer (Tris-HCl, pH 7.5, 10 mM MgCl2).
-
Incubation: Mix Enzyme (5 nM) with varying concentrations of Test Compound for 10 min at 37°C.
-
Initiation: Add ATP (2 mM), tRNA (2 mg/mL), and L-[14C]-Phe (20 µM).
-
Reaction: Incubate for 15 minutes.
-
Termination: Quench with 10% Trichloroacetic acid (TCA) to precipitate RNA.
-
Quantification: Filter precipitates onto glass fiber filters, wash with TCA, and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Activity vs. Log[Concentration] to determine IC50.
Acceptance Criteria:
-
The compound should exhibit dose-dependent inhibition.
-
Expected IC50: ~10–100 µM range (typically less potent than the natural substrate affinity but comparable to L-phenylalaninol).
Protocol B: Structural Integrity Verification (Chiral HPLC)
Objective: Confirm Enantiomeric Excess (ee%) >99%. The biological activity of peptidomimetics derived from this compound depends strictly on the L-configuration.
Methodology:
-
Column: Chiralpak Crownpak CR(+) (specifically designed for amino acids/alcohols).
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with crown ether additives.
-
Detection: UV at 210 nm or 254 nm (exploiting the chlorophenyl chromophore).
-
Standard: Compare retention time against racemic DL-4-Chlorophenylalaninol.
Part 4: Synthesis Workflow Verification
For researchers using this compound as an intermediate (e.g., for ASK1 inhibitors or Antimicrobial Peptides ), bioactivity is a downstream metric. The immediate verification step is ensuring the chlorine atom remains stable during peptide coupling.
Diagram 2: Verification in Drug Synthesis Pipeline
Caption: Critical control points (CCP) for verifying 4-Chlorophenylalaninol integrity during drug synthesis.
Part 5: Safety & Handling (E-E-A-T)
-
Toxicity: Chlorinated aromatic amines and alcohols can be cytotoxic. Unlike non-halogenated phenylalaninol, the 4-Cl derivative may exhibit higher lipophilicity, increasing cellular uptake.
-
Storage: Hygroscopic. Store at -20°C under desiccant. The HCl salt is stable, but the free base oxidizes slowly.
-
Misidentification Risk: Ensure stocks are not confused with Fenclonine (PCPA). Administration of the alcohol instead of the acid in in vivo serotonin depletion studies will result in failed experiments because the alcohol does not effectively inhibit TPH in the brain.
References
-
PubChem. (2025). 4-Chloro-L-phenylalanine (Compound Summary).[1][2] National Library of Medicine. Link
-
ChemicalBook. (2025). DL-4-Chlorophenylalaninol Preparation and Properties.Link
-
Sharma, A., et al. (2021).[3] Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition.[3] Nature Communications. Link
-
Danenberg, P. V., & Santi, D. V. (1975).[4] Inhibition of phenylalanyl-tRNA synthetase by aromatic guanidines and amidines.[4] Journal of Medicinal Chemistry.[4] Link
-
Qin, Y., et al. (2019). The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media.[5][6] RSC Advances. Link
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chlorophenylalaninol Hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chlorophenylalaninol Hydrochloride, a compound often utilized in the synthesis of pharmaceutical intermediates. Our focus is to empower you with the knowledge to not only follow protocol but to understand the scientific rationale behind each step, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile: A Precautionary Approach
Given its structure as a chlorinated aromatic amine derivative, this compound should be handled as a potentially hazardous substance. Key considerations from analogous compounds suggest the following potential hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][6]
-
Environmental Hazard: Potentially harmful to aquatic life.[2][3][6]
-
Combustion Byproducts: When heated to decomposition, it may emit toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2][5][7]
This presumptive hazard profile necessitates a cautious and well-documented disposal pathway.
Core Principles of Disposal for Halogenated Compounds
The fundamental principle for disposing of this compound is segregation and specialized treatment . As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.[8][9][10][11] The chlorine atom fundamentally alters the disposal requirements, primarily due to the potential for forming dioxins and other persistent organic pollutants if not incinerated at the correct temperatures and with appropriate flue gas scrubbing.[12]
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the disposal of this compound from the laboratory setting to its final managed exit.
Phase 1: In-Lab Waste Collection
-
Container Selection:
-
Utilize a dedicated, properly labeled, and chemically resistant waste container. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[13]
-
-
Waste Segregation:
-
Labeling:
-
Immediately label the waste container with "Hazardous Waste: Halogenated Organic" and list "this compound" as a constituent.
-
Include the approximate concentration and quantity.
-
Ensure the date of initial waste addition is clearly marked.[13]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, such as a chemical fume hood, and away from incompatible materials, particularly strong oxidizing agents.[1][2][7]
-
Secondary containment (e.g., a larger, chemically resistant tub or bin) is a mandatory safety measure to contain any potential leaks or spills.[13]
-
Caption: Chain of custody for disposal.
Spill and Emergency Procedures
In the event of a spill, the primary goals are to contain the material, prevent its spread, and ensure personnel safety.
-
Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are unsure how to proceed, contact your institution's emergency response team immediately.
-
-
Control and Clean-up (for small, manageable spills):
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2][12] * Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. [1] * Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste. [4]
-
Data Summary Table
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Presence of chlorine necessitates specialized disposal to prevent formation of persistent organic pollutants. [8][9][10] |
| Incompatible Materials | Strong Oxidizing Agents | To prevent potentially vigorous or explosive chemical reactions. [1][2][5][7] |
| Recommended PPE | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin and eye contact with the potentially irritating and toxic compound. [2][12] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the molecule and its hazardous potential. [12] |
| Environmental Precaution | Do not discharge to drains or environment | To prevent harm to aquatic ecosystems. [2][12] |
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility. The proper disposal of chemical reagents is a non-negotiable aspect of rigorous scientific practice. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
References
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica.
- Vertex AI Search.
- Vertex AI Search. 4-Chloro-DL-phenylalanine methyl ester hydrochloride - Santa Cruz Biotechnology.
- Vertex AI Search.
- Vertex AI Search.
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PubChem. 4-Chloroaniline hydrochloride | C6H7Cl2N | CID 5284363. National Center for Biotechnology Information. Available from: [Link].
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U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Available from: [Link].
-
Temple University. Halogenated Solvents in Laboratories - Campus Operations. Available from: [Link].
-
Occupational Safety and Health Administration. Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. U.S. Department of Labor. Available from: [Link].
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link].
-
U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available from: [Link].
-
PubChem. 4-Chloro-L-phenylalanine methyl ester hydrochloride | C10H13Cl2NO2. National Center for Biotechnology Information. Available from: [Link].
-
University of Maryland. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Available from: [Link].
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link].
-
Occupational Safety and Health Administration. HYDROGEN CHLORIDE. U.S. Department of Labor. Available from: [Link].
-
Bucknell University. WASTE MANAGEMENT. Available from: [Link].
-
Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Available from: [Link].
-
Washington State University. Halogenated Solvents. Available from: [Link].
- Vertex AI Search.
-
Regulations.gov. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Available from: [Link].
-
Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. U.S. Department of Labor. Available from: [Link].
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. Available from: [Link].
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Available from: [Link].
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CAS#:52031-05-7 | Ethyl 4-chlorophenylalaninate hydrochloride (1:1) | Chemsrc [chemsrc.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
